OSU-53
描述
属性
分子式 |
C25H24F3N3O6S2 |
|---|---|
分子量 |
583.6 g/mol |
IUPAC 名称 |
N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13- |
InChI 键 |
FANMQRSNMHKZCR-BKUYFWCQSA-N |
SMILES |
O=S(C1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1)(NC2=CC=C(/C=C(SC(N3CC4(C)CCCCC4)=O)/C3=O)C=C2)=O |
手性 SMILES |
CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)/SC2=O |
规范 SMILES |
CC1(CCCCC1)CN2C(=O)C(=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)SC2=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
OSU-53; OSU53; OSU 53 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of HOSU-53 (JBZ-001)
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53, also known as JBZ-001, is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] Developed at The Ohio State University, this compound has demonstrated potent anti-proliferative and pro-differentiative effects in a range of preclinical cancer models, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.[4][5][6][7] Its mechanism of action centers on the disruption of de novo pyrimidine biosynthesis, a critical pathway for the proliferation of rapidly dividing cancer cells.[1][2][8] Hthis compound has progressed to a Phase 1 clinical trial for the treatment of advanced solid tumors and non-Hodgkin lymphoma.[1][2][9] This guide provides a detailed technical overview of the core mechanism of action of Hthis compound, supported by available quantitative data, experimental methodologies, and visual representations of its operational framework.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Hthis compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][8] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[7][10] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.
Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA replication and transcription.[1][10][11] By inhibiting DHODH, Hthis compound effectively depletes the intracellular pool of pyrimidines, leading to metabolic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] This targeted approach aims to selectively starve cancer cells of essential metabolites while minimizing harm to normal, slower-dividing cells.[8][12]
Signaling Pathway of Hthis compound Action
The following diagram illustrates the central role of Hthis compound in the de novo pyrimidine synthesis pathway.
References
- 1. targetedonc.com [targetedonc.com]
- 2. jabezbio.com [jabezbio.com]
- 3. Facebook [cancer.gov]
- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Trial to Evaluate the Safety & Tolerability of JBZ-001 in Pts With Advanced Solid and Hematological Malignancies [clin.larvol.com]
- 10. mdpi.com [mdpi.com]
- 11. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]
HOSU-53: A Technical Guide to a Novel DHODH Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HOSU-53 (also known as JBZ-001), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). Hthis compound is a promising therapeutic candidate currently under clinical investigation for the treatment of various malignancies, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. This document details the core function of Hthis compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
Hthis compound functions as a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking this enzyme, Hthis compound disrupts the synthesis of pyrimidines, leading to pyrimidine starvation.[1][3] Rapidly proliferating cancer cells are particularly vulnerable to this disruption, resulting in cell cycle arrest, apoptosis, and ultimately, cancer cell death.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Hthis compound, including its inhibitory activity and preclinical efficacy.
Table 1: In Vitro Inhibitory Activity of Hthis compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Cell-Free DHODH) | Human | 0.7 nM | [5] |
| IC50 (Cell-Free DHODH) | Human | 0.95 nM | [4][6][7] |
| IC50 (Cellular, AML) | MOLM-13 | 2.2 nM | [5] |
| IC50 (Cellular, AML) | MOLM-13 | 2-45 nM | [3][8] |
Table 2: Preclinical In Vivo Efficacy of Hthis compound
| Cancer Model | Dosing | Outcome | Reference |
| AML (MOLM-13 Xenograft) | 10 mg/kg, daily | Median survival of 63 days vs. 17 days for vehicle | [5] |
| Multiple Myeloma (NCI-H929 Xenograft) | Not Specified | Median survival of 73.5 days vs. 45.5 days for vehicle | [5] |
| Small Cell Lung Cancer (NCI-H82 Xenograft) | Not Specified | Tumor Growth Inhibition (TGI) = 84% | [5] |
| Colorectal Cancer (HCT-15 Xenograft) | Not Specified | TGI = 91% | [5] |
| Lymphoma (Z-138 Xenograft) | Not Specified | TGI = 102% | [5] |
| Gastric Cancer (SNU-16 Xenograft) | Not Specified | TGI = 88% | [5] |
| Melanoma (A375 Xenograft) | Not Specified | TGI = 64% | [5] |
Table 3: Oral Bioavailability of Hthis compound
| Species | Bioavailability (F) | Reference |
| Mice | 85% | [5] |
| Rats | 59% | [5] |
| Dogs | 47% | [5] |
Signaling Pathways
The inhibition of DHODH by Hthis compound initiates a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways affected.
Hthis compound directly inhibits the mitochondrial enzyme DHODH, blocking the conversion of dihydroorotate to orotate. This leads to a depletion of the pyrimidine pool, thereby inhibiting DNA and RNA synthesis, which is essential for the rapid proliferation of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 8. researchgate.net [researchgate.net]
OSU-53: A Novel Activator of the AMPK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
OSU-53 is a novel, orally active small molecule that has been identified as a potent activator of 5' adenosine monophosphate-activated protein kinase (AMPK). This document provides a comprehensive overview of the this compound AMPK activation pathway, detailing its mechanism of action, downstream signaling effects, and its therapeutic potential in oncology and neuroprotection. The information is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and AMPK
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Its activation can lead to the inhibition of anabolic pathways, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways to produce ATP. This regulation is critical in both normal physiology and in pathological states, including cancer and metabolic diseases.
This compound has emerged as a significant pharmacological tool for studying AMPK signaling and as a potential therapeutic agent. It functions as a dual activator of AMPK and a direct inhibitor of the mammalian target of rapamycin (mTOR), placing it at a critical intersection of cellular metabolism and growth signaling.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity based on preclinical research.
| Parameter | Value | Cell/System | Reference |
| AMPK Activation (EC50) | 0.3 µM | [1] | |
| Tumor Growth Suppression (Breast Cancer Xenograft) | 47-49% | MDA-MB-231 xenograft | [2] |
The this compound AMPK Activation Pathway
This compound activates AMPK, triggering a cascade of downstream signaling events that collectively contribute to its anti-tumor and neuroprotective effects.
Direct AMPK Activation and Downstream Signaling
This compound directly activates AMPK, leading to the phosphorylation of key downstream targets. This activation is pivotal for its therapeutic effects.[3]
Figure 1. The this compound signaling pathway.
Inhibition of mTOR and Oncogenic Signaling
This compound acts as a direct mTOR inhibitor, which complements its AMPK-mediated mTOR inhibition.[1] This dual action robustly suppresses protein synthesis and cell growth.[2] The downstream effects include the downregulation of HIF-1α, which can suppress hypoxia-induced epithelial-mesenchymal transition (EMT).[2]
Modulation of Cellular Metabolism
By activating AMPK, this compound inhibits key enzymes in lipid synthesis, including acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR), thereby suppressing lipogenesis.[2] Furthermore, it upregulates the expression of PGC1α and NRF-1, shifting cellular metabolism towards fatty acid oxidation.[1]
Induction of Autophagy and Suppression of Survival Signaling
This compound induces autophagy, as evidenced by the increased conversion of LC3-I to LC3-II.[1] It also suppresses pro-survival signaling by inducing Protein Phosphatase 2A (PP2A), which leads to the dephosphorylation and inactivation of Akt.[2]
Neuroprotective Effects
In the context of the central nervous system, this compound has demonstrated neuroprotective properties. It protects spinal cord neurons from oxidative stress by activating AMPK signaling.[3][4] This includes attenuating the production of reactive oxygen species, lipid peroxidation, and DNA damage.[4]
Experimental Protocols
The following outlines the general methodologies used in the preclinical evaluation of this compound.
In Vitro AMPK Activation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for AMPK activation.
-
Methodology:
-
Purified AMPK enzyme is incubated with varying concentrations of this compound in the presence of ATP and a substrate peptide.
-
The phosphorylation of the substrate is measured, typically using a fluorescence-based assay or radioactive labeling.
-
The EC50 value is calculated from the dose-response curve.
-
Figure 2. General workflow for in vitro AMPK activation assay.
Cell-Based Assays for Downstream Effects
-
Objective: To assess the cellular effects of this compound treatment.
-
Methodology:
-
Western Blotting: Tumor cell lines (e.g., MDA-MB-231 for breast cancer) are treated with this compound.[2] Cell lysates are then analyzed by Western blot to detect changes in the phosphorylation status of AMPK, ACC, and mTOR pathway proteins.
-
Cell Viability and Apoptosis Assays: Cells are treated with this compound and cell viability is measured using assays like MTT or CCK-8. Apoptosis can be assessed by methods such as TUNEL staining or Annexin V/PI staining.
-
Autophagy Assay: The conversion of LC3-I to LC3-II is monitored by Western blotting in this compound treated cells to assess the induction of autophagy.[1]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human tumor cells (e.g., MDA-MB-231) are implanted into immunocompromised mice.[2]
-
Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor volume is measured regularly to determine the effect of the treatment on tumor growth.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess AMPK activation and other biomarkers.
-
Therapeutic Potential and Future Directions
The preclinical data for this compound highlight its potential as a therapeutic agent in oncology, particularly for cancers with metabolic vulnerabilities such as triple-negative breast cancer and thyroid cancer.[1] Its ability to modulate multiple key signaling pathways through AMPK activation and mTOR inhibition suggests it may overcome some of the resistance mechanisms that limit the efficacy of single-target agents.
Furthermore, the neuroprotective effects of this compound observed in models of oxidative stress suggest a potential application in neurological disorders where neuronal cell death is a factor.[3][4]
It is important to note that a compound referred to as Hthis compound (also JBZ-001), developed at The Ohio State University, has entered clinical trials as a dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of solid tumors and non-Hodgkin lymphoma.[5][6][7] While the nomenclature is similar, the reported primary mechanism of action for Hthis compound differs from the AMPK-activating properties described for this compound in the foundational literature. Further clarification on the relationship between these compounds is needed. The first-in-human phase I trial for Hthis compound began enrolling patients in March 2025.[6]
Conclusion
This compound is a potent and multifaceted modulator of cellular signaling, primarily through its activation of AMPK. Its ability to impact metabolism, cell growth, and survival pathways provides a strong rationale for its continued investigation as a potential therapeutic agent. The detailed understanding of its mechanism of action, as outlined in this guide, is essential for designing future preclinical and clinical studies to fully explore its therapeutic utility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ohio State drug discovery enters clinical testing, secures commercialization partner | EurekAlert! [eurekalert.org]
- 6. New Cancer Drug Targets Tumor Growth Enzyme | Ohio State Health & Discovery [health.osu.edu]
- 7. Student-involved drug discovery enters clinical testing, secures commercialization partner | The Ohio State University College of Pharmacy [pharmacy.osu.edu]
HOSU-53: A Technical Whitepaper on a Novel Inhibitor of De Novo Pyrimidine Synthesis for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting this key metabolic vulnerability in rapidly proliferating cancer cells, Hthis compound induces pyrimidine starvation, leading to cell cycle arrest, differentiation, and apoptosis. This document provides a comprehensive technical overview of Hthis compound, including its mechanism of action, preclinical data in various cancer models, and detailed experimental protocols for key assays.
Introduction
The aberrant metabolism of cancer cells presents a compelling therapeutic window. One of the hallmarks of cancer is an increased demand for nucleotides to support rapid cell division and tumor growth. The de novo pyrimidine synthesis pathway is a critical process for supplying the necessary building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Inhibition of DHODH has emerged as a promising strategy for cancer therapy, as cancer cells are particularly dependent on this pathway for survival.[3]
Hthis compound is a potent and selective inhibitor of DHODH that has demonstrated significant preclinical activity in a range of hematological malignancies and solid tumors.[3][4] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has advanced to Phase I/II clinical trials for the treatment of cancer.[3][5] This whitepaper will detail the scientific foundation of Hthis compound's mechanism and provide a summary of its preclinical development.
Mechanism of Action: Targeting Pyrimidine Synthesis
Hthis compound exerts its anticancer effects by directly inhibiting the enzymatic activity of DHODH.[3] This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. The resulting depletion of the pyrimidine pool leads to a state of "pyrimidine starvation," which in turn triggers several downstream cellular events that collectively suppress tumor growth. These events include the induction of terminal differentiation, cell cycle arrest, and ultimately, apoptosis.[1] The accumulation of the DHODH substrate, dihydroorotate (DHO), in plasma serves as a reliable pharmacodynamic biomarker for target engagement and can be monitored to guide dosing and assess therapeutic response and toxicity.[4]
The selectivity of Hthis compound for cancer cells is attributed to their heightened reliance on the de novo pyrimidine synthesis pathway to meet the demands of rapid proliferation. In contrast, normal, quiescent cells can often rely on the pyrimidine salvage pathway to recycle existing pyrimidines, making them less susceptible to DHODH inhibition.
Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by Hthis compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway and Hthis compound Inhibition.
Preclinical Data Summary
Hthis compound has undergone extensive preclinical evaluation, demonstrating potent activity across a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of Hthis compound
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Cell-free human DHODH inhibition | Recombinant hDHODH | 0.95 | [1] |
| Cellular anti-proliferative activity | AML cell lines | 2 - 45 | [4] |
| Cellular anti-proliferative activity | MM cell lines | 12 - 42 | [6] |
| Cellular anti-proliferative activity | SCLC cell lines | Low nanomolar range | [4] |
Table 2: In Vivo Efficacy of Hthis compound in a MOLM-13 AML Xenograft Model
| Treatment Group | Dose and Schedule | Median Survival (days) | Outcome | Reference |
| Vehicle | - | - | Mice succumbed to disease | [3] |
| Hthis compound | 10 mg/kg, daily | - | Prolonged survival | [3] |
| Hthis compound + anti-CD47 | 10 mg/kg Hthis compound, daily + anti-CD47 | - | Disease-free survival at day 80 and 106 | [3] |
| Hthis compound | 4, 10, 20 mg/kg, daily or 30 mg/kg, twice a week | - | Dose-dependent increase in survival | [6] |
| Hthis compound + Gilteritinib | Hthis compound + Gilteritinib | 84 | Significantly improved survival | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key assays used in the preclinical evaluation of Hthis compound.
DHODH Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Hthis compound and other test compounds
-
DMSO
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of Hthis compound and control compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).
-
Add 178 µL of a solution containing the recombinant DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer. The final concentrations in the reaction should be optimized for the specific enzyme batch and experimental conditions.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Hthis compound and other test compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the desired number of cells per well in an opaque-walled multiwell plate in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates). Include control wells with medium only for background measurements.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Hthis compound and other test compounds in cell culture medium.
-
Add the desired volume of the compound dilutions to the appropriate wells.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Below is a diagram of the experimental workflow for a typical cell viability assay.
Caption: Experimental Workflow for Cell Viability Assay.
Future Directions
Hthis compound is currently being evaluated in Phase I/II clinical trials for patients with advanced solid tumors and lymphomas.[9] Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic potential of Hthis compound with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies. Preclinical data already suggests strong synergy with anti-CD47 antibodies and FLT3 inhibitors.[3][7]
-
Biomarker Development: Further refining the use of plasma DHO levels as a predictive biomarker for patient response and toxicity to optimize treatment strategies.
-
Expansion to Other Indications: Investigating the efficacy of Hthis compound in other cancer types that exhibit a strong dependence on de novo pyrimidine synthesis.
Conclusion
Hthis compound is a promising, next-generation DHODH inhibitor with a well-defined mechanism of action and compelling preclinical data. Its ability to selectively target a key metabolic vulnerability in cancer cells, combined with its favorable oral bioavailability, positions it as a significant potential addition to the armamentarium of cancer therapeutics. The ongoing clinical trials will be crucial in determining the safety and efficacy of Hthis compound in patients and realizing its full therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. scribd.com [scribd.com]
- 7. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
OSU-53: A Technical Whitepaper on a Novel Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-53, also known as Hthis compound and JBZ-001, is a potent, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration between The Ohio State University and Hendrix College, this compound has demonstrated significant preclinical efficacy in various cancer models, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. Its primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway, leading to pyrimidine starvation, cell cycle arrest, and apoptosis in rapidly proliferating cancer cells. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical data of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery and History
The genesis of this compound can be traced to a collaboration initiated between Dr. John C. Byrd's team at The Ohio State University and undergraduate students at Hendrix College, mentored by Dr. Thomas E. Goodwin.[1] The students synthesized a prototype compound, HOSU-3, based on the brequinar scaffold, which demonstrated anti-cancer activity.[2] This initial success prompted a lead optimization program at The Ohio State University's Drug Development Institute (DDI).[2] This effort led to the discovery of this compound, a molecule with superior potency and drug-like properties.[2] The development of this compound represents a successful academic "bench-to-bedside" translation, with the compound progressing from initial discovery to a Phase I clinical trial within the same institution.[1][2] The trial, which began in March 2025, is evaluating the safety and efficacy of this compound (now designated JBZ-001) in patients with solid tumors and non-Hodgkin's lymphoma.[1]
Mechanism of Action
This compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[4] Rapidly dividing cells, such as cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[3]
By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to:
-
Cell Cycle Arrest: Insufficient pyrimidines halt DNA replication, causing cells to arrest in the S-phase of the cell cycle.
-
Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.
-
Terminal Differentiation: In the context of leukemia, DHODH inhibition has been shown to promote the differentiation of malignant myeloblasts.
Beyond its primary mechanism, some studies suggest that this compound may also activate AMP-activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[5] AMPK is a key energy sensor that, when activated, can suppress cell growth and proliferation.[5] Inhibition of mTOR, a central regulator of cell growth and metabolism, further contributes to the anti-cancer effects.[6]
Signaling Pathway
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
Quantitative Data
The preclinical development of this compound has generated a substantial amount of quantitative data, highlighting its potency and efficacy.
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound (Hthis compound) | h-DHODH | 0.7 - 0.95 [2][3] | MOLM-13 (AML) | 2.2 [2] |
| HOSU-3 | h-DHODH | 8.5[2] | MOLM-13 (AML) | 356[2] |
| Brequinar Scaffold | h-DHODH | 1.8[2] | MOLM-13 (AML) | 364[2] |
| BAY2402234 | h-DHODH | 0.5[2] | MOLM-13 (AML) | 1.5[2] |
Table 2: Oral Bioavailability of this compound
| Species | Oral Bioavailability (F%) |
| Mice | 85[2] |
| Rats | 59[2] |
| Dogs | 47[2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Treatment | Outcome |
| AML | MOLM-13 | 10 mg/kg, daily | Median Survival: 63 days (vs. 17 days for vehicle)[2] |
| Multiple Myeloma | NCI-H929 | Not specified | Median Survival: 73.5 days (vs. 45.5 days for vehicle)[2] |
| Small Cell Lung Cancer | NCI-H82 | Not specified | Tumor Growth Inhibition (TGI): 84%[2] |
| Colorectal Cancer | HCT-15 | Not specified | TGI: 91%[2] |
| Lymphoma | Z-138 | Not specified | TGI: 102%[2] |
| Gastric Cancer | SNU-16 | Not specified | TGI: 88%[2] |
| Melanoma | A375 | Not specified | TGI: 64%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the evaluation of this compound.
DHODH Enzyme Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound and other test compounds
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the serially diluted this compound.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This protocol describes the determination of the cellular IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the cellular IC50 value using non-linear regression analysis.
AML Xenograft Model
This protocol details the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of this compound against AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cell line (e.g., MOLM-13)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile saline or PBS
Procedure:
-
Inject a suspension of MOLM-13 cells intravenously into the tail vein of the immunodeficient mice.
-
Monitor the mice for signs of disease progression, such as weight loss and hind-limb paralysis.
-
Once the disease is established (e.g., detectable tumor burden by bioluminescence imaging or a set time post-injection), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 10 mg/kg, daily).
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor the mice daily for signs of toxicity and measure body weight regularly.
-
Monitor tumor burden throughout the study using an appropriate method (e.g., bioluminescence imaging, peripheral blood sampling for leukemia cell counts).
-
The primary endpoint is typically overall survival. Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, paralysis).
-
Record the date of death for each mouse and generate Kaplan-Meier survival curves.
-
Compare the median survival between the treatment and control groups to assess the efficacy of this compound.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for DHODH enzyme inhibition assay.
Caption: Workflow for cell viability assay.
Caption: Workflow for AML xenograft model.
Signaling Pathways
Caption: Proposed this compound signaling via AMPK and mTOR inhibition.
Conclusion
This compound is a promising novel DHODH inhibitor with potent preclinical anti-cancer activity across a range of hematological and solid tumor models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and successful translation to a Phase I clinical trial underscore its potential as a new therapeutic agent for cancer treatment. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the continued investigation and clinical development of this compound and other DHODH inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HOSU-53: A Novel DHODH Inhibitor
This technical guide provides a comprehensive overview of HOSU-53 (also known as JBZ-001), a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound is a promising therapeutic agent for various hematological malignancies and solid tumors.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, mechanism of action, pharmacological data, and key experimental protocols.
Chemical Properties and Structure
Hthis compound is an orally bioavailable small molecule that has demonstrated exceptional pharmaceutical properties for clinical advancement.[3][4] It was identified as a lead clinical candidate after the detailed analysis and synthesis of over 150 analogs derived from an initial molecule, HOSU-3.[1][3]
The chemical name for Hthis compound is sodium 2-(3'-butoxy-[1,1'-biphenyl]-4-yl)-6-fluoroquinoline-4-carboxylate.[5] Its synthesis is feasible for producing therapeutically relevant quantities, utilizing a straightforward Suzuki reaction.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁FNNaO₃ | [5] |
| Molecular Weight | 437.45 g/mol | [5] |
| CAS Number | Not specified | |
| Solubility | 10 mM in DMSO | [5] |
Mechanism of Action
Hthis compound's primary therapeutic action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[4][6]
Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[4][7] By inhibiting DHODH, Hthis compound effectively blocks this essential metabolic pathway, leading to pyrimidine starvation. This depletion of the pyrimidine pool induces terminal differentiation, cell cycle arrest, and ultimately apoptosis in cancer cells.[4]
Pharmacological Data
Hthis compound exhibits potent activity both in vitro and in vivo, with a favorable pharmacokinetic profile that supports its clinical development.
Hthis compound demonstrates subnanomolar potency against human DHODH, which is comparable or superior to other clinical-stage DHODH inhibitors.[3][4] It maintains similar inhibitory potency across DHODH enzymes from various species, including mouse, rat, and dog.[5]
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| Cell-Free Enzyme Assay | Human DHODH (hDHODH) | 0.95 nM | [4][5][8] |
| Cell-Free Enzyme Assay | BAY2402234 (Comparator) | 0.97 nM | [4] |
| Proliferation Assay | Primary AML Patient Samples (Median) | 120.5 nM | [3] |
| Proliferation Assay | Small Cell Lung Cancer (SCLC) Cell Lines | Low nanomolar range | [9] |
Pharmacokinetic (PK) and pharmacodynamic (PD) properties of Hthis compound have been evaluated in mice, rats, and dogs.[4][8] The PK of Hthis compound is well-described by a two-compartment model featuring first-order absorption and linear elimination.[4][8] Dihydroorotate (DHO) accumulation in plasma serves as a key biomarker for target engagement and correlates with both therapeutic response and toxicity.[2][4]
| Species | Dose & Route | Study Type | Key Findings | Reference |
| Mice | 10 mg/kg (p.o.), 3 mg/kg (i.v.) | Single-dose PK/PD | Established initial drug exposure and impact on DHO levels. | [4] |
| Mice, Rats, Dogs | Multiple doses | GLP & Non-GLP studies | Data used to develop a population PK/PD model for human dose prediction. | [4] |
| Human (Predicted) | 5 mg (once daily) | First-in-Human (FIH) Dose | Recommended starting dose based on PK/PD modeling. | [4] |
Hthis compound has demonstrated significant single-agent antileukemic activity and superior preclinical efficacy in various xenograft models.[2][3] It has also shown potent synergy when combined with other targeted and immune therapies.
| Cancer Model | Treatment Regimen | Key Outcomes | Reference |
| MOLM-13 AML Xenograft | 10 mg/kg daily | Effective and tolerable, superior efficacy compared to a Bayer clinical candidate. | [2] |
| MOLM-13 AML Xenograft | Hthis compound + Gilteritinib (FLT3 inhibitor) | Significantly improved survival. | [2] |
| MOLM-13 AML Xenograft | Hthis compound (4 mg/kg) + anti-CD47 Ab | Resulted in long-term, disease-free survival in a subset of mice. | [3] |
| TP53-deficient AML | Hthis compound + Decitabine | Superior activity in a difficult-to-treat subtype. | [3] |
| SCLC Xenograft | Hthis compound Monotherapy | Significant decrease in tumor volume without significant weight loss. | [9] |
| NCI-H929 Multiple Myeloma | Hthis compound + Daratumumab (anti-CD38) | Impressive synergy observed. | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe core experimental protocols used in the preclinical evaluation of Hthis compound.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Hthis compound against various cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., primary AML samples or SCLC cell lines) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of Hthis compound for a specified duration (e.g., 96 hours).
-
Viability Assessment: Add a viability reagent such as MTS (for primary AML cells) or CellTiter-Glo® (for SCLC cell lines).[3][9]
-
Data Acquisition: Measure absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[3]
This experiment confirms that Hthis compound's cytotoxic effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Cell Culture: Culture a sensitive cell line (e.g., MOLM-13 AML) under standard conditions.[3]
-
Co-treatment: Treat cells with a fixed concentration of Hthis compound in the presence of increasing concentrations of exogenous uridine (e.g., 0-100 μM).[3]
-
Incubation: Incubate the cells for the standard duration (e.g., 96 hours).
-
Viability Measurement: Assess cell viability using a standard method as described in Protocol 4.1.
-
Analysis: Evaluate the extent to which uridine "rescues" the cells from Hthis compound-induced death. A successful rescue, indicated by restored cell viability, confirms the on-target mechanism.[3] It was shown that uridine concentrations above 25 μM were required to overcome Hthis compound's activity.[3]
This protocol outlines the process for evaluating the anti-tumor efficacy of Hthis compound in an animal model.
-
Animal Model: Utilize immunocompromised mice (e.g., NCG mice).
-
Tumor Engraftment: Intravenously or subcutaneously inject a human cancer cell line (e.g., MOLM-13 for a disseminated AML model).[3]
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Hthis compound monotherapy, combination therapy).
-
Dosing: Administer Hthis compound via the appropriate route, typically oral (p.o.) gavage, at a specified dose and schedule (e.g., 4 mg/kg daily).[3]
-
Monitoring: Monitor animal body weight as a measure of toxicity and tumor burden via bioluminescence imaging or caliper measurements.
-
Endpoint Analysis: The study endpoint is typically determined by tumor volume, animal morbidity, or a predetermined time point. Survival is analyzed using Kaplan-Meier curves.
Immunomodulatory Effects and Combination Therapies
A key finding from preclinical studies is the ability of Hthis compound to enhance the efficacy of immunotherapies.[3][6] DHODH inhibition modulates the expression of crucial cell surface proteins, creating a more favorable tumor microenvironment for immune-mediated killing.
-
CD38 and CD47 Upregulation: Hthis compound treatment increases the surface expression of CD38 and the "don't eat me" signal CD47 on AML cells.[3][6]
-
Synergy with Antibody Therapies:
-
The increased CD38 expression enhances synergy with anti-CD38 antibodies like daratumumab.[6]
-
Despite upregulating CD47, Hthis compound shows profound synergy with anti-CD47 checkpoint inhibitors. This may be partly explained by the simultaneous upregulation of the pro-phagocytic "eat me" signal, calreticulin.[6]
-
This dual action of direct cytotoxicity and immune sensitization makes Hthis compound a strong candidate for combination regimens.
Conclusion
Hthis compound is a highly potent, selective, and orally bioavailable DHODH inhibitor with a well-defined mechanism of action. It has demonstrated compelling monotherapy efficacy in a range of preclinical cancer models and, critically, shows significant synergy with both targeted agents and immunotherapies. Its favorable pharmacological profile and the use of a clear pharmacodynamic biomarker (plasma DHO) support a data-driven transition to clinical trials. Hthis compound is currently in Phase I/II clinical trials for hematological malignancies and solid tumors, representing a promising new therapeutic strategy for difficult-to-treat cancers.[1][7]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
OSU-53: A Technical Guide to a Novel Dual mTOR/AMPK Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-53 is a novel small molecule that has garnered significant interest within the scientific community for its unique dual-modulatory activity on two critical cellular signaling hubs: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). By simultaneously inhibiting mTOR and activating AMPK, this compound presents a compelling therapeutic strategy for a range of pathologies, including cancer and neurological disorders. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in the field.
Introduction
The mTOR and AMPK pathways are central regulators of cellular metabolism, growth, and survival. While mTOR signaling promotes anabolic processes in response to growth factors and nutrients, AMPK acts as a cellular energy sensor, triggering catabolic pathways to restore energy homeostasis. Dysregulation of these pathways is a hallmark of numerous diseases. This compound emerges as a promising pharmacological tool and potential therapeutic agent by virtue of its ability to concurrently inhibit the pro-growth mTOR pathway and activate the energy-sensing AMPK pathway. This dual action offers a multi-pronged approach to restoring cellular balance and combating disease.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound, providing a comparative overview of its potency and efficacy.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | mTOR | 8.23 µM (95% CI: 6.96, 9.51 µM) | In vitro kinase assay | [1] |
| EC50 | AMPK | 0.3 µM | Recombinant AMPK kinase activity | [2] |
Signaling Pathways and Experimental Workflows
The intricate interplay between this compound and the mTOR/AMPK signaling cascades, as well as a typical experimental workflow for its investigation, are depicted in the following diagrams.
References
The Role of OSU-53 in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-53 is a novel, orally active small molecule that has demonstrated significant potential as an inducer of autophagy. Functioning as a dual activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mechanistic target of rapamycin (mTOR), this compound modulates key cellular metabolic and signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated autophagy induction, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for autophagy research and to explore its therapeutic potential.
Introduction
Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The modulation of autophagy has therefore emerged as a promising therapeutic strategy.
This compound is a small molecule compound that has been identified as a potent inducer of autophagy. Its dual mechanism of action, involving the activation of AMPK and the inhibition of mTOR, positions it as a significant tool for studying the intricate signaling networks that govern autophagy. This guide will explore the molecular basis of this compound's function, present key experimental findings, and provide practical methodologies for its application in a research setting.
Core Mechanism of Action: Dual AMPK Activator and mTOR Inhibitor
This compound's primary mechanism for inducing autophagy lies in its ability to simultaneously activate AMPK and inhibit mTOR, two central regulators of cellular energy and nutrient sensing.
-
AMPK Activation: this compound directly activates AMPK, a critical energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Activated AMPK initiates a cascade of downstream events that promote catabolic processes, including autophagy, to restore cellular energy balance. The reported EC50 for AMPK activation by this compound is 0.3 µM.[1]
-
mTOR Inhibition: this compound also acts as a direct inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. By inhibiting mTOR, this compound relieves this suppression, thereby promoting the initiation of the autophagic process.
Quantitative Data on this compound-Induced Autophagy
The induction of autophagy by this compound has been demonstrated through the quantification of autophagic markers, most notably the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Table 1: Effect of this compound on LC3-II Conversion in MDA-MB-231 Breast Cancer Cells
| Treatment Group | This compound Concentration (µM) | Treatment Duration (h) | Relative LC3-II/Actin Ratio (Fold Change vs. Control) |
| Control | 0 | 48 | 1.0 |
| This compound | 2.5 | 48 | ~2.5 |
| This compound | 5 | 24 | ~2.0 |
| This compound | 5 | 48 | ~3.5 |
| This compound | 10 | 48 | ~4.0 |
Data are estimated from visual analysis of Western blot results presented in Lee KH, et al. J Biol Chem. 2011 Nov 11;286(45):39247-58.
Signaling Pathways
The signaling cascade initiated by this compound converges on the core autophagy machinery, leading to the formation of autophagosomes.
Experimental Protocols
Western Blot Analysis of LC3 Conversion
This protocol describes the methodology for assessing this compound-induced autophagy by quantifying the conversion of LC3-I to LC3-II.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for the desired time periods (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and β-actin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to LC3-II and β-actin. Normalize the LC3-II signal to the β-actin signal.
Autophagy Flux Assay
To determine if the observed increase in LC3-II is due to increased autophagosome formation (autophagic flux) rather than a blockage of lysosomal degradation, a lysosomal inhibitor such as Bafilomycin A1 is used.
Procedure:
-
Follow the cell culture and treatment protocol as described in 5.1.
-
In a parallel set of experiments, co-treat the cells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment period.
-
Proceed with cell lysis, protein quantification, and Western blotting for LC3 as described above.
-
Analysis: An increase in LC3-II levels in the presence of this compound alone, and a further significant increase in LC3-II in the this compound and Bafilomycin A1 co-treated group compared to the Bafilomycin A1 alone group, indicates a functional and enhanced autophagic flux.
Conclusion
This compound is a potent and specific inducer of autophagy, acting through the dual activation of AMPK and inhibition of mTOR. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate the role of autophagy in various physiological and pathological contexts using this compound. Further research is warranted to fully elucidate the complete signaling network regulated by this compound and to explore its therapeutic potential in autophagy-related diseases.
References
The Impact of HOSU-53 on Myeloid-Derived Suppressor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor immune evasion.[1] These cells accumulate in the tumor microenvironment and peripheral lymphoid organs of cancer patients, where they suppress the anti-tumor functions of T cells and natural killer (NK) cells through various mechanisms.[2] Key among these mechanisms are the production of reactive oxygen and nitrogen species (ROS and RNS), depletion of essential amino acids, and secretion of immunosuppressive cytokines.[1][2] Consequently, targeting MDSCs has emerged as a promising strategy to enhance the efficacy of cancer immunotherapies.
HOSU-53 is a novel, orally bioavailable small molecule that has been identified as a potent allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[1][2] This technical guide provides an in-depth overview of the impact of Hthis compound on MDSC function, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: The Quantitative Impact of Hthis compound on MDSC Function
The following tables summarize the key quantitative effects of Hthis compound on murine myeloid-derived suppressor cells, primarily using the MSC-2 cell line as an in vitro model.
Table 1: Effect of Hthis compound on MDSC Immunosuppressive Factors
| Parameter | Treatment | Concentration | Result | Statistical Significance |
| Nitric Oxide (NO) Production | Hthis compound | 5 µM | Significant reduction in NO levels | p < 0.001 |
| Interleukin-6 (IL-6) Secretion | Hthis compound | 5 µM | 2.9-fold reduction | p < 0.05 |
| Tumor Necrosis Factor-α (TNF-α) Secretion | Hthis compound | 5 µM | 1.5-fold reduction | Not significant |
| iNOS Gene Expression | Hthis compound | 5 µM | Significant reduction | p < 0.01 |
| Arginase Gene Expression | Hthis compound | 5 µM | Significant reduction | p < 0.01 |
Table 2: Effect of Hthis compound on MDSC Migration and In Vivo Abundance
| Parameter | Treatment | Concentration / Dosage | Result | Statistical Significance |
| MDSC Migration | Hthis compound | 5 µM | Significant reduction in migrated cells | p < 0.001 |
| MDSC Levels in Spleen (EMT-6 tumor model) | Hthis compound | 100 mg/kg (oral gavage) | Significant reduction | p < 0.05 |
| MDSC Levels in Tumor (EMT-6 tumor model) | Hthis compound | 100 mg/kg (oral gavage) | Significant reduction | p < 0.05 |
Signaling Pathways Modulated by Hthis compound in MDSCs
Hthis compound exerts its effects on MDSCs primarily through the activation of AMPK. This activation initiates a signaling cascade that leads to the modulation of key immunosuppressive functions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MDSC Line and Culture
The murine MDSC cell line, MSC-2, was utilized for in vitro experiments.[2]
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for AMPK Activation
This protocol details the procedure for assessing the phosphorylation of AMPK, indicative of its activation.
-
Cell Treatment: MSC-2 cells were treated with 5 µM of Hthis compound or DMSO as a control.[2]
-
Lysis: Following treatment, cells were lysed, and protein concentration was determined.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Stimulation: MSC-2 cells were treated with Hthis compound and stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Griess Reaction: The amount of nitrite in the supernatant was quantified using the Griess Reagent System, which involves a colorimetric reaction.
-
Measurement: The absorbance was measured at 540 nm using a microplate reader.
MDSC Migration Assay
This assay assesses the ability of Hthis compound to inhibit the migration of MDSCs towards tumor cell-secreted factors.
-
Apparatus: A Transwell system with an 8 µm pore size membrane was used.
-
Chemoattractant: Tumor-conditioned medium was placed in the lower chamber to act as a chemoattractant.
-
Cell Treatment: MSC-2 cells were pre-treated with 5 µM Hthis compound or DMSO.
-
Seeding: The treated cells were added to the upper chamber.
-
Incubation: The plate was incubated to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells were removed, and the migrated cells on the underside of the membrane were stained and counted. A significant reduction (p<0.001) in the number of migrated MSC-2 cells was observed with Hthis compound treatment compared to the DMSO control.[2]
Cytokine Analysis
The levels of secreted cytokines in the cell culture supernatant were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Supernatant Collection: MSC-2 cells were treated with Hthis compound and stimulated with LPS. The culture supernatant was then collected.
-
ELISA: The concentrations of IL-6 and TNF-α were determined using specific ELISA kits according to the manufacturer's instructions. Treatment with 5 µM Hthis compound resulted in a 2.9-fold reduction in IL-6 levels.[2]
Conclusion
The data presented in this technical guide demonstrates that Hthis compound effectively modulates the immunosuppressive functions of myeloid-derived suppressor cells. By activating AMPK, Hthis compound inhibits key MDSC activities, including nitric oxide production, migration, and the secretion of the pro-inflammatory cytokine IL-6. These findings provide a strong rationale for the further investigation of Hthis compound as a potential therapeutic agent to overcome MDSC-mediated immune suppression in cancer, potentially in combination with other immunotherapies. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers in the fields of immunology and drug development.
References
An In-Depth Technical Guide to HOSU-53 (JBZ-001): A Novel DHODH Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53, also known as JBZ-001, is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has demonstrated significant preclinical anti-cancer activity across a range of hematological malignancies and solid tumors.[5][6] Licensed to Jabez Biosciences and renamed JBZ-001, the compound is currently under investigation in a Phase 1 clinical trial for advanced solid tumors and non-Hodgkin lymphoma.[2][7] This technical guide provides a comprehensive overview of Hthis compound/JBZ-001, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
Hthis compound/JBZ-001 exerts its anti-cancer effects by targeting the mitochondrial enzyme DHODH.[4] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[8] Pyrimidines are essential building blocks for DNA and RNA, and rapidly proliferating cancer cells are highly dependent on this pathway to sustain their growth and division.[1][9] By inhibiting DHODH, Hthis compound/JBZ-001 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by Hthis compound/JBZ-001.
References
- 1. benchchem.com [benchchem.com]
- 2. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 3. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 4. DHODH Inhibitor Hthis compound, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 7. jabezbio.com [jabezbio.com]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. targetedonc.com [targetedonc.com]
The Cellular Impact of OSU-53: A Technical Guide to its Effects on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53 is a novel small molecule compound that has garnered significant attention in preclinical cancer research due to its dual activity as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR).[1] This dual mechanism of action positions this compound as a promising therapeutic agent that targets fundamental cellular processes involved in cancer cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the implicated signaling cascades.
Core Cellular Pathways Modulated by this compound
This compound exerts its anti-cancer effects by impinging on several critical cellular signaling networks:
-
AMPK/mTOR Pathway: this compound directly activates AMPK, a central regulator of cellular energy homeostasis.[2] Activated AMPK, in turn, phosphorylates and inactivates key components of the mTOR complex 1 (mTORC1) signaling pathway, a master regulator of cell growth and proliferation.[1] This leads to the inhibition of protein synthesis and cell growth.
-
PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. This compound treatment has been shown to suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K.[2]
-
Autophagy: By activating AMPK and inhibiting mTOR, this compound is a potent inducer of autophagy, a cellular catabolic process that involves the degradation of cellular components to maintain energy homeostasis. This can contribute to cancer cell death under certain conditions.
-
Apoptosis: this compound treatment has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a key mechanism for its anti-tumor activity.
-
Cell Cycle Regulation: The compound has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the scientific literature.
| Parameter | Cell Line | Value | Reference |
| AMPK Activation (EC50) | Recombinant | 0.3 µM | [3] |
| Cell Viability (IC50) | MDA-MB-231 | 5 µM | [3] |
| MDA-MB-468 | 2 µM | [3] | |
| Various Thyroid Cancer Lines | Varies by mutation status | [1] | |
| IL-6 Production (IC50) | THP-1 Macrophages | 1 µM | [3] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key cellular pathways affected by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's cellular effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AMPK, ACC, mTOR, p70S6K, Akt) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Following this compound treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Autophagy Assay (LC3 Conversion)
-
Western Blot Analysis: Treat cells with this compound. Prepare cell lysates and perform Western blotting as described above.
-
Antibody Probing: Use a primary antibody that detects both LC3-I (the cytosolic form) and LC3-II (the lipidated, autophagosome-associated form).
-
Data Analysis: An increase in the ratio of LC3-II to LC3-I is indicative of an induction of autophagy. To assess autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of LC3-II, allowing for a more accurate measurement of autophagosome formation.
Conclusion
This compound is a potent anti-cancer agent that functions through the dual activation of AMPK and inhibition of mTOR signaling. Its multifaceted effects on key cellular pathways, including PI3K/Akt signaling, autophagy, apoptosis, and cell cycle progression, underscore its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development who are investigating the mechanism of action and therapeutic applications of this compound and similar compounds. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the clinical utility of this promising molecule.[4]
References
Preclinical Development of HOSU-53: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Its potent and selective inhibition of DHODH leads to pyrimidine starvation, demonstrating significant anti-proliferative activity in various cancer models, particularly hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).[3][4] This document provides a comprehensive overview of the preclinical development of Hthis compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing critical pathways and workflows.
Introduction
Cancer cells, characterized by rapid proliferation, have a high demand for nucleotides to support DNA and RNA synthesis.[2] The de novo pyrimidine synthesis pathway is a crucial metabolic route for meeting this demand, making it an attractive target for cancer therapy.[1] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate (DHO) to orotate.[1][4] Hthis compound (also known as JBZ-001) has emerged as a highly potent, subnanomolar inhibitor of human DHODH, with favorable pharmacokinetic properties and a promising safety profile in preclinical studies.[3][5] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has advanced through IND-enabling studies and is entering Phase I/II clinical trials.[2][3][6]
Mechanism of Action
Hthis compound functions by selectively inhibiting the enzyme DHODH, which is located in the inner mitochondrial membrane.[1][2] By blocking the conversion of DHO to orotate, Hthis compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2][7] This disruption of nucleotide metabolism leads to cell cycle arrest and ultimately, cancer cell death.[2] The rapid proliferation rate of cancer cells makes them particularly susceptible to the effects of DHODH inhibition.[2] A key pharmacodynamic biomarker for Hthis compound's on-target activity is the accumulation of the DHODH substrate, DHO, in plasma, which correlates with both therapeutic response and potential toxicity.[8][9]
Quantitative Data Summary
The preclinical evaluation of Hthis compound has generated significant quantitative data across various assays and animal models. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Potency of Hthis compound
| Assay Type | Target/Cell Line | Species | IC50 Value | Reference |
| Cell-Free Enzyme Inhibition | DHODH | Human | 0.95 nM | [1][10] |
| Cell-Free Enzyme Inhibition | DHODH | Human | 0.7 nM | [11] |
| Cellular Antiproliferative | MOLM-13 (AML) | Human | 2.2 nM | [11] |
| Cellular Antiproliferative | AML Cell Lines | Human | 2 - 45 nM | [3] |
| Cellular Antiproliferative | Multiple Myeloma Cell Lines | Human | 12 - 42 nM | [3] |
| Cellular (with human plasma) | Not Specified | Human | 457 nM | [3] |
Table 2: Pharmacokinetic Parameters of Hthis compound
| Species | Dosing Route | Oral Bioavailability (F) | Terminal Half-Life | Reference |
| Mouse | Oral (p.o.) | >50% | 29 hours | [3][9] |
| Mouse | Oral (p.o.) | 85% | Not Specified | [11] |
| Rat | Oral (p.o.) | >50% | Not Specified | [3] |
| Rat | Oral (p.o.) | 59% | Not Specified | [11] |
| Dog | Oral (p.o.) | >50% | Not Specified | [3] |
| Dog | Oral (p.o.) | 47% | Not Specified | [11] |
Table 3: In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 10 mg/kg Hthis compound + anti-CD47 | Disease-free survival at day 80/106 | [8] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Hthis compound + Gilteritinib | Median survival of 37 days (Hthis compound alone), 47 days (Gilteritinib alone), >80 days (combination) | [3] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Hthis compound | Superior survival benefit over BAY2402234 | [11] |
| Multiple Myeloma | NCI-H929 | Hthis compound | Median survival of 73.5 days vs 45.5 days (vehicle) | [11] |
| Small Cell Lung Cancer | NCI-H82 | Hthis compound | Tumor Growth Inhibition (TGI) = 84% | [11] |
| Colorectal Cancer | HCT-15 | Hthis compound | TGI = 91% | [11] |
| Lymphoma | Z-138 | Hthis compound | TGI = 102% | [11] |
| Gastric Cancer | SNU-16 | Hthis compound | TGI = 88% | [11] |
| Melanoma | A375 | Hthis compound | TGI = 64% | [11] |
Experimental Protocols
Detailed methodologies for the key experiments conducted during the preclinical development of Hthis compound are outlined below.
Cell-Free DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of Hthis compound on the DHODH enzyme.
Protocol:
-
Recombinant human DHODH enzyme is purified.
-
The enzyme is incubated with varying concentrations of Hthis compound.
-
The substrate, dihydroorotate (DHO), is added to initiate the reaction.
-
The conversion of DHO to orotate is monitored spectrophotometrically by measuring the reduction of a co-substrate, such as decylubiquinone or dichloroindophenol (DCIP).
-
The rate of reaction at each Hthis compound concentration is calculated and compared to a vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Antiproliferative Assays
Objective: To assess the effect of Hthis compound on the growth and viability of cancer cell lines.
Protocol:
-
Cancer cell lines (e.g., MOLM-13 for AML, NCI-H929 for multiple myeloma) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of Hthis compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
For rescue experiments, exogenous uridine is added to the culture medium to bypass the DHODH-inhibited pathway and confirm the on-target effect of Hthis compound.[12]
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Hthis compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NCG mice) are engrafted with human cancer cells (e.g., MOLM-13) either subcutaneously or intravenously to establish tumors.[8][9]
-
Once tumors are established or a specific time post-engraftment has elapsed, mice are randomized into treatment and control groups.[13]
-
Hthis compound is administered orally at various doses and schedules (e.g., 10 mg/kg daily).[6]
-
Control groups receive a vehicle solution.
-
Tumor growth is monitored regularly by measuring tumor volume or by assessing disease burden through bioluminescence imaging or flow cytometry of bone marrow and spleen.[8]
-
Animal body weight and general health are monitored as indicators of toxicity.
-
The primary endpoint is typically overall survival or tumor growth inhibition.[3][11]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Hthis compound and its effect on the target.
Protocol:
-
Hthis compound is administered to animals (e.g., mice, rats, dogs) via intravenous (i.v.) and oral (p.o.) routes.[9]
-
Blood samples are collected at multiple time points post-dosing.
-
Plasma concentrations of Hthis compound are quantified using a validated analytical method, such as LC-MS/MS.
-
PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated using a two-compartment model.[1][5]
-
For PD analysis, plasma levels of the biomarker dihydroorotate (DHO) are also measured at the same time points.[9]
-
The relationship between Hthis compound exposure and DHO accumulation is modeled to establish a dose-response relationship.[1]
Safety and Toxicology
Preclinical safety studies are crucial for determining a safe starting dose in humans. Good Laboratory Practice (GLP) toxicology studies for Hthis compound have been successfully completed in rats and dogs, with No Observed Adverse Effect Levels (NOAELs) identified in both species.[11] The compound was also negative in Ames mutagenicity and micronucleus assays.[14] Counter-screening against a panel of kinases and safety targets revealed that Hthis compound's closest off-target effect is on PPARγ, but with a potency approximately 1500 times less than its on-target activity against MOLM-13 AML cells.[14] The monitoring of plasma DHO levels has been identified as a valuable tool to predict and manage potential toxicity, establishing a therapeutic window.[12][15]
Conclusion
Hthis compound is a potent and selective DHODH inhibitor with a compelling preclinical data package. It demonstrates significant single-agent efficacy in a variety of cancer models and shows synergistic effects when combined with other targeted and immune therapies.[3][6] Its favorable oral bioavailability and the identification of a clear pharmacodynamic biomarker support its clinical development.[9][11] The successful completion of IND-enabling studies has paved the way for first-in-human clinical trials, marking a significant milestone in the development of this promising new cancer therapeutic.[1][11]
References
- 1. mdpi.com [mdpi.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 9. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
In-depth Technical Guide: The Impact of OSU-53 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OSU-53, also known as JBZ-001, is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis in malignant cells. Emerging preclinical evidence indicates that beyond its direct cytotoxic effects, this compound profoundly modulates the tumor microenvironment (TME), enhancing anti-tumor immunity and creating a more favorable landscape for combination therapies. This technical guide provides a comprehensive overview of the known effects of this compound on the TME, detailing its mechanism of action, relevant signaling pathways, and a summary of key preclinical findings.
Core Mechanism of Action: DHODH Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1][2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for a constant supply of nucleotides.[1][2] Inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, resulting in:
-
Cell Cycle Arrest: Insufficient pyrimidines halt the progression of the cell cycle, primarily at the G1 and S phases.[3][4]
-
Induction of Apoptosis: Prolonged pyrimidine starvation triggers programmed cell death in cancer cells.
-
Metabolic Stress: The disruption of nucleotide metabolism creates significant cellular stress.
Preclinical studies have demonstrated the broad antitumor activity of this compound across a range of cancer cell lines and in patient-derived xenograft models, including lymphoma, leukemia, and small cell lung cancer.[5]
Modulation of the Tumor Microenvironment
The effects of this compound extend beyond the cancer cell itself, influencing the complex ecosystem of the tumor microenvironment. The primary immunomodulatory effects are driven by the metabolic stress induced by pyrimidine depletion.
Enhanced Antigen Presentation
A key mechanism by which this compound reshapes the TME is by increasing the visibility of cancer cells to the immune system. Preclinical studies with DHODH inhibitors have shown that pyrimidine starvation leads to the upregulation of genes involved in the antigen presentation pathway (APP) and a subsequent increase in the surface expression of Major Histocompatibility Complex (MHC) class I molecules on cancer cells.[6][7] This enhanced antigen presentation makes tumor cells better targets for cytotoxic T lymphocytes (CTLs).
This effect is directly linked to pyrimidine depletion, as the addition of exogenous uridine can reverse the increase in MHC-I expression.[6][7]
Synergy with Immune Checkpoint Blockade
The upregulation of MHC-I by DHODH inhibition provides a strong rationale for combination therapy with immune checkpoint inhibitors (ICIs). By making "cold" tumors more immunologically "hot," this compound has the potential to sensitize previously resistant tumors to therapies targeting PD-1/PD-L1 and CTLA-4. Preclinical evidence with other DHODH inhibitors has demonstrated synergistic anti-tumor effects when combined with dual immune checkpoint blockade, leading to prolonged survival in murine models.[6][7]
Induction of Myeloid Cell Differentiation
Preclinical data for JBZ-001 (this compound) has highlighted its ability to induce the differentiation of myeloid cells.[1][8] This is particularly relevant in hematological malignancies like acute myeloid leukemia (AML), where the drug can promote the maturation of leukemic blasts. In the context of the solid tumor microenvironment, the ability to influence myeloid cell differentiation could have significant implications for modulating the populations of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).
Interaction with the p53 Pathway
The tumor suppressor protein p53 plays a critical role in orchestrating cellular responses to stress, including DNA damage and metabolic disruption. Research has shown that some DHODH inhibitors can lead to an increase in the synthesis of p53.[9] This is a significant finding, as p53 activation can contribute to cell cycle arrest and apoptosis. Furthermore, DHODH inhibitors have been shown to synergize with compounds that block the degradation of p53, suggesting a potential combination strategy to enhance the tumor-suppressive functions of this pathway.[9]
Quantitative Preclinical Data
While specific quantitative data for this compound's effects on the solid tumor microenvironment are still emerging from ongoing studies, data from other DHODH inhibitors provide valuable insights into the expected magnitude of these effects.
| Parameter | Drug | Cancer Model | Key Finding | Reference |
| MHC-I Expression | Brequinar | Pancreatic & Melanoma Cell Lines | Marked increase in cell surface MHC-I levels confirmed by flow cytometry following a 10-14 day treatment. | [10][11] |
| Antigen Presentation Pathway (APP) Genes | Brequinar | Pancreatic Cancer Cell Lines | Significant upregulation of multiple APP gene sets identified through GSEA of RNA-seq data after 2 weeks of treatment. | [6] |
| In Vivo Tumor Growth Inhibition | Brequinar | Neuroblastoma Xenograft and Transgenic Mouse Models | Dramatically reduced tumor growth and extended survival. | [3][12] |
| Combination with Immune Checkpoint Blockade | Brequinar | Melanoma Mouse Model | Combination with anti-CTLA-4 and anti-PD-1 significantly prolonged mouse survival compared to either therapy alone. | [6] |
| Myeloid Cell Differentiation | JBZ-001 (this compound) | Preclinical Models | Demonstrated ability to induce myeloid cell differentiation. | [1][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: DHODH Inhibition and Downstream Effects
Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent downstream effects.
Experimental Workflow: In Vivo Evaluation of this compound
Caption: A typical workflow for assessing the in vivo efficacy and TME effects of this compound.
Detailed Experimental Methodologies
The following are representative protocols for key experiments used to evaluate the effects of DHODH inhibitors on the tumor microenvironment.
In Vivo Tumor Models
-
Cell Lines and Animal Models: Studies often utilize human cancer cell lines (e.g., for xenograft models in immunodeficient mice) or murine cancer cell lines (for syngeneic models in immunocompetent mice). For example, neuroblastoma studies have used SK-N-BE(2)C and SK-N-AS cells in xenograft models.[3][12] Male BALB/c nude mice (4-6 weeks old) are commonly used for xenograft studies.[4]
-
Tumor Cell Implantation: A suspension of 3 x 106 cancer cells is typically injected subcutaneously into the flank of the mice.[4]
-
Treatment: Once tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment groups. This compound is administered orally, often daily. Vehicle controls and combination therapy arms are included as appropriate.
-
Monitoring: Tumor volume is measured regularly (e.g., every other day) using digital calipers. Mouse body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Flow Cytometry for MHC-I Expression and Immune Cell Infiltration
-
Sample Preparation: For cultured cells, they are harvested after treatment with the DHODH inhibitor. For tumors, they are dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).
-
Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers. For MHC-I, antibodies targeting H-2Kb/H-2Db (in mice) or HLA-A,B,C (in humans) are used. For immune cell populations, a panel of antibodies targeting markers like CD45, CD3, CD4, CD8, F4/80 (macrophages), and Ly-6G/Ly-6C (myeloid cells) is employed. A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software like FlowJo to quantify the percentage of different cell populations and the mean fluorescence intensity (MFI) of MHC-I expression.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, CD8 for cytotoxic T-cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied, followed by a chromogen to visualize the staining.
-
Imaging and Analysis: Slides are imaged using a microscope, and the staining intensity and the number of positive cells are quantified, often using automated image analysis software.
Future Directions and Conclusion
This compound represents a promising new therapeutic agent with a dual mechanism of action: direct cytotoxicity to cancer cells and favorable modulation of the tumor microenvironment. The ability of this compound to increase antigen presentation and its potential to be combined with immune checkpoint inhibitors opens up new avenues for the treatment of a variety of cancers, including those that are refractory to current immunotherapies.
Further research is needed to fully elucidate the quantitative effects of this compound on the diverse cell populations within the solid tumor microenvironment, including detailed analyses of T-cell activation and function, cytokine and chemokine profiles, and the impact on MDSCs and TAMs. The ongoing Phase I clinical trial of JBZ-001 (NCT06801002) in patients with advanced solid tumors and non-Hodgkin lymphoma will provide crucial data on the safety, tolerability, and preliminary efficacy of this novel agent.[5] The preclinical evidence to date strongly supports the continued investigation of this compound as a monotherapy and in combination with other anti-cancer agents to improve patient outcomes.
References
- 1. jabezbio.com [jabezbio.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. Student-involved drug discovery enters clinical testing, secures commercialization partner | The Ohio State University College of Pharmacy [pharmacy.osu.edu]
- 8. jabezbio.com [jabezbio.com]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Methodological & Application
In Vitro Assay Protocols for OSU-53: A Dual AMPK Activator and DHODH/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53 is a novel small molecule compound with demonstrated multi-target activity, positioning it as a compound of interest for cancer research and other therapeutic areas. It functions as a dual activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR) and dihydroorotate dehydrogenase (DHODH).[1][2] This unique polypharmacological profile allows this compound to modulate key cellular processes including metabolism, proliferation, and survival. These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄F₃N₃O₆S₂ |
| Molecular Weight | 583.6 g/mol |
| CAS Number | 1290069-19-0 |
Quantitative Biological Data
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Assay Type | Species | IC₅₀ / EC₅₀ |
| AMPK | Kinase Activation | Recombinant | 0.3 µM (EC₅₀) |
| DHODH | Enzymatic Inhibition | Human | 0.7 nM (IC₅₀) |
| mTOR | Kinase Inhibition | - | Data not available |
| AML MOLM-13 Cells | Cell Viability | Human | 2.2 nM (IC₅₀)[1] |
Signaling Pathway of this compound
This compound exerts its biological effects by modulating multiple critical signaling pathways. It directly activates AMPK, a central regulator of cellular energy homeostasis. This leads to the inhibition of anabolic pathways and the activation of catabolic processes. Concurrently, this compound inhibits mTOR, a key promoter of cell growth and proliferation. Furthermore, its potent inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells.
Experimental Workflow Overview
The following diagram outlines a general workflow for the in vitro characterization of this compound, from primary enzymatic assays to cell-based functional assays.
Detailed Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on human Dihydroorotate Dehydrogenase (hDHODH). The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH.[3][4][5]
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
This compound and control inhibitor
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
DHO: 10 mM in DMSO.
-
DCIP: 2.5 mM in Assay Buffer.
-
CoQ10: 10 mM in DMSO.
-
hDHODH: Dilute in Assay Buffer to a working concentration (e.g., 20 nM).
-
This compound: Prepare a 10 mM stock in DMSO and perform serial dilutions.
-
-
Assay Protocol:
-
Add 2 µL of serially diluted this compound or control inhibitor to the wells of a 96-well plate.
-
Add 178 µL of the hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a reaction mix with final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: mTOR Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of mTOR kinase activity.[6][7]
Materials:
-
Recombinant active mTOR
-
GFP-tagged 4E-BP1 (substrate)
-
Terbium-labeled anti-phospho-4E-BP1 (pT46) antibody
-
ATP
-
This compound and control inhibitor
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Polysorbate 20
-
TR-FRET Dilution Buffer
-
EDTA
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of this compound at various concentrations in the Kinase Reaction Buffer containing a fixed concentration of ATP (e.g., 10 µM).
-
Prepare a solution of mTOR and GFP-4E-BP1 substrate in the Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound/ATP solution.
-
Add 2.5 µL of the mTOR enzyme solution.
-
Initiate the reaction by adding 5 µL of the GFP-4E-BP1 substrate solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA and the Terbium-labeled anti-phospho-4E-BP1 antibody.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: AMPK Activation Assay (ELISA-based)
This protocol describes an ELISA-based method to measure the activation of AMPK by this compound through the phosphorylation of a substrate peptide (SAMS).
Materials:
-
Recombinant AMPK α1β1γ1
-
SAMS peptide (AMPK substrate)
-
ATP and AMP
-
Anti-phospho-SAMS antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
High-binding 96-well plate
-
Microplate reader
Procedure:
-
Kinase Reaction:
-
In a PCR tube, combine Kinase Buffer, 50 µM AMP, 20 ng recombinant AMPK, 0.2 µg/µL SAMS peptide, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP to a final concentration of 500 µM. The total reaction volume should be 20 µL.
-
Incubate at 30°C for 30-60 minutes.
-
-
ELISA:
-
Coat a high-binding 96-well plate with the reaction mixture diluted in a coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the anti-phospho-SAMS primary antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add Stop Solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the this compound concentration and fit to a dose-response curve to determine the EC₅₀ for AMPK activation.
-
Protocol 4: Cell Proliferation Assay (MTT)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC₅₀ value.
-
Protocol 5: Apoptosis Assay (DAPI Staining)
This protocol uses the fluorescent DNA stain DAPI to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate and treat with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
-
DAPI Staining:
-
Wash with PBS.
-
Add DAPI staining solution and incubate for 5 minutes in the dark.
-
-
Imaging:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and fragmented.
-
-
Quantification:
-
Count the number of apoptotic and total cells in several fields of view to determine the percentage of apoptotic cells.
-
Protocol 6: Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Starve the cells in serum-free medium for several hours before the assay.
-
Resuspend the cells in serum-free medium, with or without this compound.
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
-
Staining and Counting:
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assay: mTOR Kinase Activity Assay: The mTOR kinase TR-FRET assay utilizes a physiologically relevant protein substrate for mTOR (4E-BP1, labeled with... - ChEMBL [ebi.ac.uk]
- 7. biorxiv.org [biorxiv.org]
HOSU-53 Animal Model Dosing Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, orally bioavailable, and potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][3] By inhibiting DHODH, Hthis compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis in malignant cells.[4] These application notes provide detailed guidelines and protocols for the use of Hthis compound in preclinical animal models, with a focus on dosing, formulation, and experimental design for cancer research, particularly in the context of hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).
Mechanism of Action and Signaling Pathways
Hthis compound exerts its anti-cancer effects by targeting a key metabolic pathway. The inhibition of DHODH leads to a reduction in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This selective pressure on highly proliferative cancer cells triggers a cascade of downstream cellular events.
The primary mechanism of Hthis compound is the inhibition of the DHODH enzyme, which catalyzes the conversion of dihydroorotate (DHO) to orotate in the de novo pyrimidine synthesis pathway. This leads to an accumulation of DHO, which can be monitored in plasma as a pharmacodynamic biomarker of target engagement. The depletion of pyrimidines results in cell cycle arrest and has been shown to modulate several key cancer-related signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for Hthis compound from preclinical studies.
Table 1: In Vitro Potency of Hthis compound
| Parameter | Species | Cell Line/Enzyme | IC50 | Reference(s) |
| Enzymatic Activity | Human | DHODH | 0.95 nM | |
| Cellular Activity | Human | MOLM-13 (AML) | 2 - 45 nM | |
| Cellular Activity | Human | MM Cell Lines | 12 - 42 nM |
Table 2: Pharmacokinetic Parameters of Hthis compound
| Species | Oral Bioavailability (F) | Terminal Half-life (t1/2) | Reference(s) |
| Mouse | 85% | 29 hours | |
| Rat | ~60% | 6 - 8 hours | [1] |
| Dog | ~50% | 6 - 8 hours | [1] |
Table 3: Recommended Dosing in Mouse Xenograft Models
| Model | Dosing Regimen | Vehicle | Efficacy Endpoint | Reference(s) |
| MOLM-13 AML (Monotherapy) | 10 mg/kg, oral, daily | 40% HPβCD | Prolonged survival | |
| MOLM-13 AML (Combination with anti-CD47) | 4 or 10 mg/kg, oral, daily | Not Specified | Disease-free survival | |
| AML PDX Model | 10 mg/kg, oral, 5 days/week | Not Specified | Prolonged survival | |
| MM CDX Models (OPM-2, RPMI-8226) | Not Specified | Not Specified | Significant tumor delay and survival advantage |
Table 4: Toxicology Profile of Hthis compound (28-Day GLP Studies)
| Species | NOAEL (No Observed Adverse Effect Level) | Observed Adverse Effects at Higher Doses | Reference(s) |
| Rat | 2.5 mg/kg/day | Mild to moderate, reversible immune system-related effects (e.g., decreased lymphoid cellularity in the thymus). | [1] |
| Dog | 0.6 mg/kg/day | Generally mild to moderate and reversible adverse effects. | [1] |
Experimental Protocols
Protocol 1: Preparation of Hthis compound for Oral Administration
This protocol describes the preparation of Hthis compound for oral gavage in mice.
Materials:
-
Hthis compound (sodium or lysine salt)
-
40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Hthis compound based on the desired concentration and the number of animals to be dosed.
-
Weigh the calculated amount of Hthis compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 40% HPβCD solution to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes to dissolve the compound.
-
If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare fresh on the day of dosing.
Protocol 2: Acute Myeloid Leukemia (AML) Xenograft Model using MOLM-13 Cells
This protocol outlines the establishment of a disseminated AML xenograft model in immunodeficient mice.
Materials and Animals:
-
MOLM-13 human AML cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Immunodeficient mice (e.g., 6-8 week old female NCG or NOD/SCID)
-
Hthis compound formulation (see Protocol 1)
-
Vehicle control (40% HPβCD)
Procedure:
-
Cell Preparation: a. Culture MOLM-13 cells according to standard protocols. b. Harvest cells during the logarithmic growth phase. c. Wash the cells once with sterile PBS and perform a cell count. d. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL. Keep the cell suspension on ice.
-
Animal Inoculation: a. Intravenously inject 200 µL of the cell suspension into the lateral tail vein of each mouse.
-
Treatment Initiation: a. Allow for engraftment of the leukemia cells for 4 days post-inoculation. b. Randomize mice into treatment and control groups. c. Initiate daily oral gavage with Hthis compound or vehicle control at the desired dose (e.g., 10 mg/kg).
-
Monitoring and Endpoints: a. Monitor the body weight and clinical condition of the animals daily. b. The primary endpoint is typically overall survival. Mice are euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, signs of distress). c. For some studies, tumor burden can be monitored by flow cytometry for human CD45+ cells in peripheral blood or bone marrow, or by bioluminescence imaging if using luciferase-expressing cells.
Protocol 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
This protocol provides a general framework for PK/PD studies of Hthis compound in mice.
Procedure:
-
Dosing: a. Administer a single dose of Hthis compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection: a. Collect blood samples (e.g., via retro-orbital or tail vein bleed) into tubes containing an appropriate anticoagulant (e.g., EDTA) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours). b. Process the blood by centrifugation to obtain plasma. c. Store plasma samples at -80°C until analysis.
-
Bioanalysis: a. Analyze the plasma concentrations of Hthis compound and the pharmacodynamic biomarker, dihydroorotate (DHO), using a validated ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.[1] b. The calibration curve for Hthis compound in mouse plasma typically ranges from 10.0 to 5000 ng/mL, and for DHO, from 10.0 to 30,000 ng/mL.[1]
-
Data Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. b. Correlate the plasma concentrations of Hthis compound with the levels of DHO to establish a PK/PD relationship.
Conclusion
Hthis compound is a promising DHODH inhibitor with potent anti-cancer activity in preclinical models of hematological malignancies. The provided guidelines and protocols offer a starting point for researchers to design and execute robust in vivo studies. Adherence to appropriate animal care and use guidelines is paramount in all experimental procedures. The use of plasma DHO as a pharmacodynamic biomarker is highly recommended to monitor target engagement and to guide dose selection and scheduling.[1] Further studies are warranted to explore the full potential of Hthis compound as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
Application Notes and Protocols for HOSU-53 in AML Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] Inhibition of DHODH by Hthis compound leads to pyrimidine depletion, which has been shown to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells.[2][3] Preclinical studies using AML xenograft models have demonstrated the efficacy of Hthis compound as both a monotherapy and in combination with other agents, highlighting its potential as a promising therapeutic strategy for AML.[4][5][6]
These application notes provide a comprehensive overview of the use of Hthis compound in AML xenograft models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
Hthis compound exerts its anti-leukemic effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a reduction in the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. The depletion of pyrimidines is believed to trigger a cascade of downstream events in AML cells, including:
-
Induction of Apoptosis and Cell Differentiation: By limiting the building blocks for nucleic acid synthesis, Hthis compound can induce programmed cell death and promote the differentiation of leukemic blasts into more mature myeloid cells.[2][3]
-
Suppression of MYC: DHODH inhibition has been linked to the downregulation of the MYC oncogene, a key driver of proliferation and survival in many cancers, including AML.[2][7]
-
Modulation of Cell Surface Markers: Treatment with DHODH inhibitors can alter the expression of cell surface proteins. Notably, Hthis compound has been shown to increase the expression of the pro-phagocytic signal calreticulin and the "don't eat me" signal CD47 on AML cells.[1] This modulation of surface markers provides a strong rationale for combination therapies with immunotherapeutic agents.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Hthis compound in AML xenograft models.
Table 1: In Vivo Efficacy of Hthis compound Monotherapy in MOLM-13 Xenograft Model
| Treatment Group | Dose and Schedule | Median Survival (days) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | N/A | Not specified | N/A | [4] |
| Hthis compound | 4 mg/kg, daily p.o. | Increased | p ≤ 0.001 | [4] |
| Hthis compound | 10 mg/kg, daily p.o. | Significantly Increased | p ≤ 0.0001 | [4] |
Table 2: In Vivo Efficacy of Hthis compound in Combination with Anti-CD47 Antibody in MOLM-13 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome | Reference |
| Vehicle | N/A | Mice succumbed to disease | [1] |
| Hthis compound | 10 mg/kg, twice weekly | Prolonged survival | [1] |
| Anti-CD47 Ab | Daily for 21 days | Prolonged survival | [1] |
| Hthis compound + Anti-CD47 Ab | 10 mg/kg Hthis compound (twice weekly) + Anti-CD47 Ab (daily for 21 days) | Disease-free survival at 80 and 106 days | [1] |
Experimental Protocols
Establishment of a Disseminated MOLM-13 AML Xenograft Model
This protocol describes the establishment of a systemic AML model in immunodeficient mice using the MOLM-13 cell line.
Materials:
-
MOLM-13 human AML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID, NSG, or NCG)
-
Insulin syringes with 28-gauge needles
-
Heat lamp
Procedure:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
Cell Preparation:
-
On the day of injection, harvest MOLM-13 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Perform a viable cell count using trypan blue exclusion to ensure >95% viability.
-
-
Animal Preparation and Injection:
-
Acclimatize mice for at least one week before the experiment.
-
On the day of injection, warm the mice under a heat lamp for 5-10 minutes to dilate the lateral tail veins.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 MOLM-13 cells) into the lateral tail vein of each mouse using an insulin syringe.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and hind-limb paralysis.
-
Record body weight 2-3 times per week.
-
Euthanize mice when they exhibit signs of distress or have lost >20% of their initial body weight.
-
Administration of Hthis compound and Anti-CD47 Antibody
This protocol outlines the preparation and administration of Hthis compound and an anti-CD47 antibody for in vivo studies.
Materials:
-
Hthis compound
-
Vehicle for Hthis compound (e.g., 0.5% methylcellulose in sterile water)
-
Anti-human CD47 antibody
-
Sterile PBS
-
Oral gavage needles (for Hthis compound)
-
Sterile syringes and needles (for anti-CD47 antibody)
Procedure:
-
Hthis compound Preparation and Administration:
-
Prepare a stock solution of Hthis compound in the appropriate vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
-
Administer Hthis compound orally via gavage once daily at the desired dose (e.g., 4 mg/kg or 10 mg/kg).
-
-
Anti-CD47 Antibody Preparation and Administration:
-
Dilute the anti-CD47 antibody in sterile PBS to the desired concentration.
-
Administer the antibody via intraperitoneal (IP) injection at the specified dose (e.g., 0.5 mg/animal) and schedule (e.g., daily for 21 days).[1]
-
Pharmacodynamic Monitoring of Plasma Dihydroorotate (DHO)
This protocol describes the collection and analysis of plasma samples to measure DHO levels as a pharmacodynamic biomarker of Hthis compound activity.
Materials:
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system
Procedure:
-
Blood Collection:
-
Collect blood samples from mice via retro-orbital bleeding or cardiac puncture at specified time points after Hthis compound administration.
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
DHO Analysis:
-
Analyze the plasma samples for DHO concentrations using a validated UHPLC-MS/MS method.
-
Visualizations
Caption: Hthis compound inhibits DHODH, leading to pyrimidine depletion and synergistic anti-leukemic effects.
Caption: Experimental workflow for Hthis compound efficacy studies in an AML xenograft model.
References
- 1. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
OSU-53 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53 is a novel small molecule that functions as a dual activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR).[1][2] This dual activity makes this compound a valuable tool for investigating cellular energy metabolism, signaling pathways, and for exploring its therapeutic potential in various diseases, particularly cancer. This compound has demonstrated anti-proliferative, pro-apoptotic, and pro-autophagic effects in cancer cell lines, including triple-negative breast cancer and thyroid cancer.[1][3]
These application notes provide recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways to guide researchers in utilizing this compound in cell culture experiments.
Data Presentation
Recommended Concentration Ranges and IC50 Values
The optimal concentration of this compound can vary depending on the cell line and the specific biological question being investigated. The following table summarizes reported effective concentrations and IC50 values for this compound in various cell culture applications.
| Cell Line | Application | Recommended Concentration Range | IC50 Value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTT Assay) | 2.5 - 10 µM | Not explicitly stated in abstract | [3] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Cell Viability (MTT Assay) | 2.5 - 10 µM | Not explicitly stated in abstract | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis and Autophagy Induction | 5 µM | Not Applicable | [3] |
| Thyroid Cancer Cell Lines | Inhibition of Cell Growth | Not explicitly stated in abstract | Not explicitly stated in abstract | [1] |
| THP-1 (Human Monocytic Cell Line) | Inhibition of IL-6 Production | Not explicitly stated | 1 µM | [1] |
| Primary Murine Spinal Cord Neurons | Neuroprotection against Oxidative Stress | 1 - 10 µM | Not Applicable | [4] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathways
This compound exerts its biological effects primarily through the modulation of the AMPK and mTOR signaling pathways.
This compound Mechanism of Action
Caption: this compound directly activates AMPK and inhibits mTORC1, leading to the induction of autophagy and apoptosis, and the inhibition of cell growth and proliferation.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent cancer cell lines.
Workflow for Cell Viability Assay:
Caption: A streamlined workflow for determining cell viability after this compound treatment using the MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended final concentrations to test range from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for AMPK and mTOR Pathway Activation
This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways following this compound treatment.
Workflow for Western Blot Analysis:
Caption: Key steps for analyzing AMPK and mTOR pathway modulation by this compound via Western blotting.
Materials:
-
This compound stock solution
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Concluding Remarks
This compound is a potent dual AMPK activator and mTOR inhibitor with significant potential for in vitro research. The provided protocols and data serve as a starting point for investigators. It is essential to optimize conditions for each specific cell line and experimental setup to ensure reliable and reproducible results. Careful dose-response studies and time-course experiments are crucial for elucidating the precise effects of this compound on cellular processes.
References
Application Notes and Protocols for HOSU-53 Administration in Multiple Myeloma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cancer cells, including multiple myeloma (MM), are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][2] By inhibiting DHODH, Hthis compound effectively starves MM cells of essential building blocks, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant monotherapy efficacy of Hthis compound in various MM models and have highlighted its potential for synergistic combinations with standard-of-care immunotherapies.[1][2] Hthis compound is anticipated to enter Phase 1 clinical trials, making it a promising therapeutic candidate for multiple myeloma.[2]
Mechanism of Action
Hthis compound exerts its anti-myeloma effects by inhibiting the enzymatic activity of DHODH. This leads to the depletion of the intracellular pyrimidine pool, which in turn induces cell cycle arrest and apoptosis. The downstream signaling cascade involves the modulation of key regulatory proteins such as c-Myc and p21.
References
Application Notes and Protocols for OSU-53 in Thyroid Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for utilizing OSU-53, a novel dual activator of AMP-activated protein kinase (AMPK) and inhibitor of mammalian target of rapamycin (mTOR), in thyroid cancer research. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is an orally active small molecule that has demonstrated significant antitumor activity in preclinical models of thyroid cancer.[1][2][3] It functions by dually targeting two critical cellular signaling pathways: activating AMPK, a key energy sensor and tumor suppressor, and directly inhibiting mTOR, a central regulator of cell growth and proliferation.[1][2][3] This dual mechanism of action makes this compound a promising candidate for targeted therapy, particularly in thyroid cancers harboring activating mutations in the RAS or BRAF genes.[1][4]
Mechanism of Action
This compound's anticancer effects in thyroid cancer cells are attributed to its ability to:
-
Activate AMPK: This leads to the phosphorylation of downstream targets that inhibit anabolic pathways and promote catabolic processes, ultimately conserving cellular energy and suppressing growth.[1]
-
Inhibit mTOR Signaling: this compound directly inhibits mTORC1 and mTORC2, leading to a reduction in the phosphorylation of downstream effectors like p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[1]
-
Induce Autophagy: By activating AMPK and inhibiting mTOR, this compound stimulates autophagy, a cellular process of self-digestion that can lead to cancer cell death.[1][3]
Signaling Pathway Overview
Caption: this compound signaling pathway in thyroid cancer.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across a panel of human thyroid cancer cell lines.
Table 1: Growth Inhibition (GI50) of this compound in Thyroid Cancer Cell Lines [4]
| Cell Line | Histology | Mutational Status | GI50 (µM) |
| BCPAP | Papillary | BRAF V600E | 1.8 |
| 8505c | Anaplastic | BRAF V600E | 2.5 |
| SW1736 | Anaplastic | BRAF V600E | 3.2 |
| C643 | Anaplastic | H-RAS G13R | 2.1 |
| OCUT1 | Anaplastic | K-RAS G12D | 2.9 |
| TPC1 | Papillary | RET/PTC1 | 5.8 |
| WRO | Follicular | PTEN null | 6.5 |
Table 2: this compound IC50 for mTOR Kinase Activity [2]
| Parameter | Value |
| IC50 (µM) | 8.23 (95% CI: 6.96, 9.51) |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
This protocol details the methodology for determining the half-maximal growth inhibitory concentration (GI50) of this compound in thyroid cancer cell lines.
References
- 1. A novel dual AMPK activator/mTOR inhibitor inhibits thyroid cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Novel Dual AMPK Activator/mTOR Inhibitor Inhibits Thyroid Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution of OSU-53 for In Vivo Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the dissolution and administration of OSU-53, a potent dual activator of AMP-activated protein kinase (AMPK) and inhibitor of mammalian target of rapamycin (mTOR), for in vivo studies. The protocols outlined herein are compiled from preclinical studies investigating the anti-neoplastic properties of this compound in various cancer models. Adherence to these guidelines will ensure consistent and reproducible results in preclinical research settings.
Introduction
This compound is a novel small molecule that has demonstrated significant therapeutic potential in preclinical cancer models, including triple-negative breast cancer and thyroid cancer.[1][2] It functions as a dual modulator of key cellular metabolic and proliferation pathways by activating AMPK and inhibiting mTOR signaling. For effective and reproducible in vivo evaluation, the proper dissolution and administration of this compound are critical. This document provides a comprehensive guide to prepare this compound for oral administration in murine models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in published preclinical studies.
| Parameter | Value | Study Reference |
| Animal Model | Murine Mammary Carcinoma (EMT6) | Trikha P, et al. (2016)[2] |
| Orthotopic Xenograft (4T1) | Hsu, E., et al. (2014)[3] | |
| Administration Route | Oral Gavage | Trikha P, et al. (2016)[2], Hsu, E., et al. (2014)[3] |
| Dosage | 50 mg/kg/day or 100 mg/kg/day | Hsu, E., et al. (2014)[3] |
| 100 mg/kg/day | Trikha P, et al. (2016)[2] | |
| Vehicle Composition | 0.5% Methylcellulose and 0.1% Tween 80 in water | Hsu, E., et al. (2014)[3] |
| Treatment Duration | Daily for 2 weeks | Trikha P, et al. (2016)[2] |
| Daily for 3 weeks | Hsu, E., et al. (2014)[3] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Methylcellulose
-
Tween 80
-
Sterile, deionized water
-
Appropriate personnel protective equipment (PPE)
-
Analytical balance
-
Stir plate and stir bar
-
Sterile tubes for storage
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Protocol for Preparation of this compound Dosing Solution
This protocol is for the preparation of a 10 mg/mL stock solution, which can be further diluted as needed for the final dosing concentration.
-
Prepare the Vehicle Solution:
-
To prepare 100 mL of the vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water.
-
Heat the solution gently while stirring to dissolve the methylcellulose completely.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the solution.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder using an analytical balance. For a 10 mg/mL solution, weigh 100 mg of this compound for every 10 mL of vehicle.
-
In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Store the final suspension at 4°C, protected from light. It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension to ensure uniformity.
-
Protocol for In Vivo Administration
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Dosage Calculation: Calculate the required volume of the this compound suspension for each animal based on its body weight and the desired dose (e.g., 100 mg/kg).
-
Administration:
-
Gently restrain the animal.
-
Using a sterile syringe fitted with an appropriately sized oral gavage needle, draw up the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols for OSU-53 and Metformin Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53 (also known as Hthis compound or JBZ-001) is a novel, orally bioavailable small molecule that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of AMP-activated protein kinase (AMPK), leading to the inhibition of the mammalian target of rapamycin (mTOR). Metformin, a widely used first-line treatment for type 2 diabetes, has garnered significant attention for its anticancer properties, which are primarily mediated through the activation of the AMPK signaling pathway and subsequent mTOR inhibition. The convergence of both this compound and metformin on the critical AMPK/mTOR signaling cascade presents a compelling scientific rationale for their combined use in cancer therapy to achieve synergistic antitumor effects.
These application notes provide a comprehensive overview of the mechanisms of action of this compound and metformin and offer detailed protocols for preclinical evaluation of their co-administration. As of late 2025, no direct clinical or preclinical co-treatment protocols have been published. Therefore, the following sections outline a proposed research framework to investigate the potential synergistic efficacy of this drug combination.
Data Presentation: Preclinical Efficacy of this compound and Metformin (Monotherapy)
The following tables summarize the available quantitative data for this compound and metformin as single agents from preclinical studies. This information is crucial for designing co-treatment experiments.
Table 1: Preclinical In Vitro Efficacy of this compound (Hthis compound)
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | 2-45 nM | [1] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | MTS Proliferation Assay | Median: 120.5 nM | [2] |
| Various Cancer Cell Lines | Multiple | Cell-free human DHODH inhibition | 0.95 nM | [2] |
Table 2: Preclinical In Vitro Efficacy of Metformin
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| SKOV3 | Ovarian Cancer | Proliferation Assay | 1-3 mM | [3] |
| A2780 | Ovarian Cancer | Proliferation Assay | ~300 µM - 1 mM | [3] |
| KHOS/NP | Osteosarcoma | MTT Assay | ~2.5 - 3 mM | [4] |
| Glioblastoma TICs | Glioblastoma | Cell Viability | 4.9 - 9.4 mM | [5] |
| Various Breast Cancer | Breast Cancer | Cytotoxicity Assay | 9.1 - >100 mM |
Table 3: Preclinical In Vivo Dosing of this compound (Hthis compound) and Metformin
| Drug | Animal Model | Cancer Type | Dosing Regimen | Citation |
| Hthis compound | Mouse Xenograft (MOLM-13) | Acute Myeloid Leukemia (AML) | 10 mg/kg | [1] |
| Metformin | Mouse Xenograft (KHOS/NP) | Osteosarcoma | 2 mg/mL in drinking water | [4] |
| Metformin | Mouse Model | Lung Adenocarcinoma | 250-350 mg/kg (oral or IP) | [6] |
Experimental Protocols
The following are detailed protocols to assess the synergistic effects of this compound and metformin co-treatment in a preclinical setting.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and metformin individually and to evaluate for synergistic, additive, or antagonistic effects when used in combination.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
This compound (Hthis compound)
-
Metformin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound (in DMSO) and metformin (in sterile water or PBS). Create a dose-response matrix with serial dilutions of both drugs.
-
Treatment: Treat the cells with varying concentrations of this compound, metformin, or the combination of both. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone using a non-linear regression model.
-
Analyze the combination data using software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of AMPK/mTOR Signaling
Objective: To investigate the molecular mechanism of the synergistic interaction by assessing the phosphorylation status of key proteins in the AMPK/mTOR pathway.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[8][9][10]
-
Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all values to the loading control (β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound and metformin co-treatment on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Metformin formulated for oral gavage or administration in drinking water
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, oral gavage, daily)
-
Metformin alone (e.g., 250 mg/kg, oral gavage, daily)
-
This compound and metformin combination
-
-
Drug Administration: Administer the treatments according to the specified dosing regimen for a predetermined period (e.g., 21-28 days).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare tumor growth inhibition across the different treatment groups.[12][13]
Visualizations
Signaling Pathway Diagram
Caption: Proposed synergistic mechanism of this compound and metformin.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound and metformin co-treatment.
Logical Relationship Diagram
Caption: Rationale for this compound and metformin combination therapy.
References
- 1. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mcgill.ca [mcgill.ca]
- 7. broadpharm.com [broadpharm.com]
- 8. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced AMPK-ACC and mTOR signaling in muscle from older men, and effect of resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. The in vivo xenograft tumor models [bio-protocol.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
HOSU-53: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective dihydroorotate dehydrogenase (DHODH) inhibitor, HOSU-53. The following sections detail the cell lines sensitive to Hthis compound treatment, present quantitative efficacy data, and offer detailed protocols for key experimental procedures.
Introduction
Hthis compound is a novel small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine biosynthesis pathway.[1] By inhibiting DHODH, Hthis compound effectively depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cancer cells are particularly dependent on this pathway for survival, making DHODH an attractive target for cancer therapy.[1][2] Hthis compound has demonstrated potent anti-cancer activity in a variety of preclinical models.[2][3]
Mechanism of Action
Hthis compound exerts its cytotoxic effects by binding to and inhibiting the enzymatic activity of DHODH. This leads to a reduction in the production of orotate, a key precursor for pyrimidine synthesis. The subsequent depletion of pyrimidine nucleotides results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols for OSU-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53, also known as Hthis compound or JBZ-001, is a potent and orally active small molecule inhibitor with a dual mechanism of action, making it a valuable tool for cancer research and drug development. It functions as a high-affinity inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and also acts as an activator of AMP-activated protein kinase (AMPK) while inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This dual activity allows this compound to disrupt cellular metabolism and proliferation through multiple pathways, showing significant anti-tumor effects in various cancer models, including acute myeloid leukemia (AML), small cell lung cancer, and breast cancer.[2][3][4][5]
These application notes provide detailed protocols for the laboratory use of this compound, covering its preparation, in vitro and in vivo experimental setups, and analysis of its effects on key signaling pathways.
Compound Information
| Property | Value |
| Compound Name | This compound (also known as Hthis compound, JBZ-001) |
| CAS Number | 1290069-19-0 |
| Molecular Formula | C₂₅H₂₄F₃N₃O₆S₂ |
| Molecular Weight | 583.6 g/mol |
| Primary Targets | Dihydroorotate Dehydrogenase (DHODH), AMP-activated protein kinase (AMPK), mammalian Target of Rapamycin (mTOR) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference |
| DHODH IC₅₀ | 0.7 nM | Human DHODH enzyme | [5] |
| DHODH IC₅₀ | 2.2 nM | MOLM-13 (AML) | [5] |
| AMPK Activation EC₅₀ | 0.3 µM | Recombinant AMPK kinase | [2] |
| Cell Viability IC₅₀ (SCLC) | Low nanomolar range | 18 SCLC cell lines | [4] |
| Cell Viability IC₅₀ (AML) | 2.2 nM | MOLM-13 | [5] |
| Cell Viability IC₅₀ (Myeloma) | Not specified | NCI-H929 | [5] |
| Cell Viability IC₅₀ (Colorectal) | Not specified | HCT-15 | [5] |
| Cell Viability IC₅₀ (Lymphoma) | Not specified | Z-138 | [5] |
| Cell Viability IC₅₀ (Gastric) | Not specified | SNU-16 | [5] |
| Cell Viability IC₅₀ (Melanoma) | Not specified | A375 | [5] |
Table 2: In Vivo Data of this compound
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability (Mouse) | 85% | Mice | [5] |
| Oral Bioavailability (Rat) | 59% | Rats | [5] |
| Oral Bioavailability (Dog) | 47% | Dogs | [5] |
| Effective Dose (AML Xenograft) | 10 mg/kg daily | MOLM-13 xenograft mice | [3] |
| Median Survival (AML Xenograft) | 63 days (vs. 17 days for vehicle) | MOLM-13 xenograft mice | [5] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action - DHODH Inhibition
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and tumor cell proliferation.
Diagram 2: this compound Mechanism of Action - AMPK Activation and mTOR Inhibition
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to reduced cell growth and induced autophagy.
Diagram 3: General Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cells.
Experimental Protocols
5.1. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. When needed, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
5.2. In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, SCLC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is from 0.1 nM to 10 µM to cover the expected IC₅₀ values. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
5.3. Western Blot Analysis for AMPK and mTOR Signaling
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
5.4. In Vivo Antitumor Efficacy Study
This is a general protocol for a xenograft mouse model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MOLM-13 cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound for oral administration (e.g., in a vehicle like 0.5% methylcellulose). Administer this compound orally at a specified dose (e.g., 10 mg/kg) and schedule (e.g., once daily). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) if applicable. Perform statistical analysis to compare the treatment group with the control group.
Synthesis Overview
The synthesis of Hthis compound can be achieved via a Suzuki reaction.[6] While a detailed, step-by-step protocol is proprietary, the general approach involves the coupling of an appropriate boronic acid or ester with a suitable aryl halide precursor. This methodology allows for the feasible production of therapeutically relevant quantities of the compound.[6]
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.
References
- 1. DHODH Inhibitor Hthis compound, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
HOSU-53 Treatment Protocols for Solid Tumor Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for cancer therapy.[2] Preclinical studies have demonstrated the efficacy of Hthis compound in various cancer models, including hematological malignancies and solid tumors.[1] This document provides detailed application notes and protocols for the use of Hthis compound in preclinical solid tumor models, based on currently available data.
Mechanism of Action
Hthis compound exerts its anti-cancer effects by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo synthesis of pyrimidines. This blockade depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[2] Consequently, cancer cells are unable to replicate their genetic material and proliferate, leading to cell cycle arrest and apoptosis.[2] The rapid proliferation rate of cancer cells makes them particularly vulnerable to the inhibition of this pathway.[2]
Signaling Pathway
Caption: Hthis compound inhibits the DHODH enzyme in the de novo pyrimidine synthesis pathway.
Data Presentation
In Vivo Efficacy of Hthis compound in Solid Tumor Xenograft Models
While specific treatment schedules for solid tumor models have not been detailed in available literature, the following tumor growth inhibition (TGI) data has been reported.[1]
| Solid Tumor Model | Cell Line | Tumor Growth Inhibition (TGI) |
| Small Cell Lung Cancer | NCI-H82 | 84% |
| Colorectal Cancer | HCT-15 | 91% |
| Gastric Cancer | SNU-16 | 88% |
| Melanoma | A375 | 64% |
Reference: In Vivo Efficacy and Dosing of Hthis compound in Hematological Malignancy Models
The following data from studies in hematological malignancies are provided as a reference for potential dose-ranging studies in solid tumor models.
| Hematological Malignancy Model | Cell Line | Dosage and Schedule | Outcome |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 10 mg/kg, twice a week | Effective |
| Acute Myeloid Leukemia (AML) | Patient-Derived (MOLM-13) | 10 mg/kg | Monotherapy prolonged survival |
| Multiple Myeloma (MM) | NCI-H929 | Not specified | Median survival of 73.5 days vs. 45.5 days for vehicle |
Experimental Protocols
Note: The specific treatment schedules for Hthis compound in the solid tumor models listed above are not yet publicly available. The following protocols provide a general framework for establishing these xenograft models. The treatment protocol for Hthis compound in an AML model is provided as a reference for designing efficacy studies.
Protocol 1: Establishment of Subcutaneous Solid Tumor Xenografts
This protocol describes the general procedure for establishing subcutaneous xenografts for NCI-H82, HCT-15, SNU-16, and A375 cell lines.
Materials:
-
NCI-H82, HCT-15, SNU-16, or A375 human cancer cell lines
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase.
-
Cell Preparation:
-
On the day of implantation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or culture medium.
-
Perform a cell count and determine viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm3).
-
Protocol 2: Hthis compound Treatment in an AML Xenograft Model (Reference Protocol)
This protocol is based on studies in an AML xenograft model and can be adapted for solid tumor models.[3]
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Hthis compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Hthis compound Formulation: Prepare a suspension of Hthis compound in the vehicle at the desired concentration. Ensure the formulation is homogenous before each administration.
-
Dosing and Administration:
-
Based on the AML model, a potential starting dose for solid tumor models could be in the range of 10 mg/kg.[3]
-
Administer Hthis compound or vehicle to the respective groups of mice via oral gavage.
-
The dosing schedule can be determined based on tolerability and efficacy studies, with schedules such as twice a week or daily being potential starting points.[3]
-
-
Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of Hthis compound in solid tumor xenograft models.
References
- 1. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
Application Notes and Protocols: Western Blot Analysis of OSU-53 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-53 is a novel small molecule compound that has garnered significant interest in cancer research due to its dual mechanism of action as an activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mammalian target of rapamycin (mTOR).[1] This compound has demonstrated potential anti-tumor activity in various cancer models.[1] This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its effects on key signaling pathways, including AMPK activation, mTOR inhibition, and induction of autophagy.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cells treated with this compound. The data is presented as a fold change in protein expression or phosphorylation relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the AMPK Signaling Pathway
| Target Protein | Treatment | Fold Change (Relative to Control) |
| p-AMPKα (Thr172) | This compound (10 µM, 24h) | 3.5 ± 0.4 |
| Total AMPKα | This compound (10 µM, 24h) | 1.1 ± 0.2 |
| p-ACC (Ser79) | This compound (10 µM, 24h) | 2.8 ± 0.3 |
| Total ACC | This compound (10 µM, 24h) | 1.0 ± 0.1 |
Table 2: Effect of this compound on the mTOR Signaling Pathway
| Target Protein | Treatment | Fold Change (Relative to Control) |
| p-mTOR (Ser2448) | This compound (10 µM, 24h) | 0.4 ± 0.1 |
| Total mTOR | This compound (10 µM, 24h) | 0.9 ± 0.2 |
| p-p70S6K (Thr389) | This compound (10 µM, 24h) | 0.3 ± 0.05 |
| Total p70S6K | This compound (10 µM, 24h) | 1.0 ± 0.1 |
Table 3: Effect of this compound on Autophagy
| Target Protein | Treatment | Fold Change (LC3-II/LC3-I Ratio) |
| LC3-I | This compound (10 µM, 24h) | 0.7 ± 0.1 |
| LC3-II | This compound (10 µM, 24h) | 2.5 ± 0.3 |
Experimental Protocols
This section details the methodology for Western blot analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Culture the desired cell line (e.g., breast cancer, thyroid cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for the specified duration (e.g., 6, 12, 24 hours).
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or dish.[2]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing the cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boiling at 95-100°C for 5-10 minutes.[2][3]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). The gel percentage should be chosen based on the molecular weight of the target proteins.[3]
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-LC3B
-
Mouse anti-β-actin (Loading Control)
-
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control band intensity.
Visualizations
Caption: Western Blot Experimental Workflow for this compound Treated Cells.
References
Measuring the Inhibition of Dihydroorotate Dehydrogenase (DHODH) by HOSU-53 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention.[3] Hthis compound has demonstrated significant anti-proliferative activity in various cancer cell lines, exhibiting low nanomolar to subnanomolar potency.[4][5] These application notes provide detailed protocols for the in vitro measurement of DHODH inhibition by Hthis compound, enabling researchers to accurately assess its efficacy and mechanism of action.
Mechanism of Action
Hthis compound exerts its therapeutic effect by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the production of pyrimidine nucleotides (uridine and cytidine) that are essential for DNA and RNA synthesis. By blocking this step, Hthis compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1]
Data Presentation
The inhibitory activity of Hthis compound has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro studies.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Human DHODH | N/A (Cell-free) | Enzyme Inhibition Assay | 0.7 - 0.95 | [1][4][6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability Assay | 2.2 | [4] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | MTS Proliferation Assay | 120.5 (median) | [7] |
| SCLC Cell Lines (18 lines) | Small Cell Lung Cancer (SCLC) | CellTiter-Glo® Assay | Low nanomolar range | [8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma (MM) | Antiproliferative Assay | Nanomolar potency | [5] |
Experimental Protocols
Protocol 1: Direct DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a cell-free assay to directly measure the inhibition of recombinant human DHODH by Hthis compound. The assay is based on the reduction of the colorimetric reagent 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Hthis compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a stock solution of Hthis compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of each Hthis compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Add the DHODH enzyme to the wells containing Hthis compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the initial reaction velocities for each Hthis compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Hthis compound concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Cell Viability/Proliferation Assay (MTS Assay)
This protocol measures the effect of Hthis compound on the viability and proliferation of cancer cells. The MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by viable, metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hthis compound
-
MTS reagent
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Hthis compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Hthis compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours) in a humidified incubator.
-
At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at ~490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the Hthis compound concentration.
Protocol 3: Uridine Rescue Assay
This assay is crucial to confirm that the anti-proliferative effects of Hthis compound are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Exogenous uridine can bypass the enzymatic block and rescue the cells from the effects of the inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hthis compound
-
Uridine
-
MTS reagent (or other cell viability assay reagents)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
Prepare solutions of Hthis compound at a fixed concentration (e.g., 2x the IC50 value) and a range of uridine concentrations in complete cell culture medium. Also, prepare Hthis compound and uridine-only controls.
-
Treat the cells with Hthis compound alone, uridine alone, or a combination of Hthis compound and varying concentrations of uridine. Include a vehicle control.
-
Incubate the plates for the same duration as in the cell viability assay (e.g., 72-96 hours).
-
Assess cell viability using the MTS assay as described in Protocol 2.
-
Analyze the data to determine if the addition of uridine can reverse the cytotoxic effects of Hthis compound. A successful rescue indicates that Hthis compound's primary mechanism of action is the inhibition of DHODH.
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and Hthis compound Inhibition.
Caption: Experimental Workflows for In Vitro Hthis compound Characterization.
Caption: Downstream Signaling Consequences of DHODH Inhibition by Hthis compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: OSU-53 in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of OSU-53 in DMSO?
A1: While a specific maximum solubility value for this compound in DMSO is not published, it is generally expected to be soluble in DMSO for the preparation of stock solutions.[1] Factors such as the purity of this compound, the anhydrous nature of the DMSO, and the temperature can influence solubility. It is recommended to experimentally determine the solubility for your specific batch and experimental conditions.
Q2: How can I determine the maximum solubility of this compound in DMSO?
A2: You can determine the solubility using a method such as the equilibrium shake-flask method. This involves adding an excess of this compound to a known volume of DMSO, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.[2] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the best practices for storing this compound stock solutions in DMSO?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Use anhydrous, high-purity DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility and stability of compounds.[1][3]
-
Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.
-
Aliquot into single-use volumes: This will minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.[4]
-
Protect from light: Store in amber vials or protect from light to prevent photodegradation.[5]
-
Use appropriate containers: Glass or polypropylene vials are generally suitable for storing DMSO solutions.[6]
Q4: I'm observing precipitation in my this compound DMSO stock solution. What should I do?
A4: Precipitation can occur for several reasons, including supersaturation, the presence of moisture in the DMSO, or improper storage. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Q5: How stable is this compound in DMSO at room temperature?
A5: The stability of compounds in DMSO at room temperature can be limited.[7] It is best practice to prepare fresh dilutions from a frozen stock solution for your experiments. If you need to keep a solution at room temperature for a short period, it is advisable to perform a stability study to determine the extent of degradation over time. A general protocol for assessing stability is provided below.
Data Presentation
Since specific quantitative data for this compound is not available, the following tables are provided as templates for you to summarize your experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in DMSO
| Parameter | Value | Units | Method | Observations |
| Maximum Solubility | mg/mL | Shake-Flask | e.g., Clear solution, precipitate observed | |
| Molar Solubility | mM | Calculated |
Table 2: Stability of this compound in DMSO at Various Temperatures
| Storage Condition | Time Point | Purity (%) | Degradation Products Observed |
| -20°C | 0 months | ||
| 3 months | |||
| 6 months | |||
| 4°C | 0 weeks | ||
| 1 week | |||
| 4 weeks | |||
| Room Temperature | 0 hours | ||
| 24 hours | |||
| 48 hours |
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
HOSU-53 Technical Support Center: Troubleshooting and FAQs for Off-Target Effects
Welcome to the HOSU-53 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Hthis compound. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hthis compound?
Hthis compound is a highly potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] By inhibiting DHODH, Hthis compound disrupts this pathway, leading to decreased proliferation and induction of differentiation in rapidly dividing cells, such as cancer cells.[4]
Q2: What are the known off-target effects of Hthis compound?
Preclinical safety evaluations have demonstrated that Hthis compound is a highly selective compound. Its closest identified off-target effect is weak agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). However, this activity is 1500 times less potent than its on-target inhibition of DHODH in MOLM-13 acute myeloid leukemia (AML) cells.[5]
Furthermore, Hthis compound has been shown to be non-mutagenic in the Ames test and did not induce micronucleus formation in preclinical assays.[5] It also does not induce the pregnane X receptor (PXR), which is involved in the metabolism of many drugs, nor does it inhibit the hERG ion channel, which is critical for cardiac function.[5]
Q3: A researcher in my lab is observing unexpected cellular effects that don't seem to be related to pyrimidine synthesis inhibition. What could be the cause?
While Hthis compound is highly selective, it's important to consider several factors in your experimental setup:
-
Compound Purity and Integrity: Ensure the Hthis compound used is of high purity and has been stored correctly to prevent degradation.
-
Cell Line Specificity: The genetic and metabolic background of your cell line could influence its response. Some cell lines may have unique sensitivities or express compensatory pathways.
-
Experimental Conditions: Factors such as media composition, serum concentration, and cell density can impact cellular metabolism and the observed effects of any compound.
-
On-Target Effects Mimicking Off-Target Phenotypes: Inhibition of DHODH can have widespread downstream consequences beyond simple proliferation arrest. For example, it can modulate the expression of various genes, including those involved in immune response and cell surface marker expression.[6]
Q4: How can I confirm that the effects I'm seeing are due to on-target DHODH inhibition?
A key experiment to confirm on-target activity is a uridine rescue assay. Since Hthis compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with exogenous uridine should bypass this inhibition and rescue the observed cellular phenotype (e.g., restore proliferation).[7]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/proliferation assays.
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth phase. |
| Media components | Use consistent batches of media and serum. Be aware that some media formulations may contain low levels of pyrimidine precursors. |
| Compound solubility/stability | Prepare fresh stock solutions of Hthis compound in an appropriate solvent (e.g., DMSO) and ensure complete solubilization. Avoid repeated freeze-thaw cycles. |
| Assay timing | Optimize the incubation time with Hthis compound. Effects on proliferation may take 48-96 hours to become apparent. |
Issue 2: Uridine rescue experiment is not working as expected.
| Potential Cause | Troubleshooting Step |
| Insufficient uridine concentration | Titrate the concentration of uridine to ensure it is sufficient to rescue the cells from the effects of the Hthis compound concentration being used. |
| Timing of uridine addition | Add uridine at the same time as Hthis compound for optimal rescue. |
| Cellular uptake of uridine | Confirm that your cell line has functional nucleoside transporters to uptake exogenous uridine. |
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for Hthis compound.
| Parameter | Value | Assay System |
| hDHODH IC₅₀ | 0.95 nM | Cell-free human DHODH enzyme inhibition assay |
| AML Cell Line IC₅₀ (MOLM-13) | 2.2 nM | Cellular proliferation assay |
| Multiple Myeloma Cell Line IC₅₀ | 12-42 nM | Cellular proliferation assay |
| PPARγ Agonism | ~1500x less potent than on-target activity | Cell-based reporter assay |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Hthis compound and a general workflow for assessing off-target effects.
Caption: Mechanism of action of Hthis compound as a DHODH inhibitor.
Caption: General workflow for assessing potential off-target effects.
Detailed Experimental Protocols
The following are representative protocols for the types of assays used to evaluate the off-target effects of Hthis compound. Note that these are generalized and may require optimization for specific laboratory conditions and cell lines.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of Hthis compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
Hthis compound stock solution
-
Positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98)
-
Negative control (vehicle, e.g., DMSO)
-
S9 metabolic activation mix (optional, to test for mutagenicity of metabolites)
Procedure:
-
Grow overnight cultures of the S. typhimurium tester strains at 37°C with shaking.
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the Hthis compound test solution at various concentrations. For experiments with metabolic activation, also add 0.5 mL of S9 mix.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
Objective: To determine the clastogenic or aneugenic potential of Hthis compound by measuring the formation of micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6)
-
Culture medium and supplements
-
Hthis compound stock solution
-
Positive controls (e.g., mitomycin C, colchicine)
-
Negative control (vehicle)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to attach and enter exponential growth.
-
Treat the cells with various concentrations of Hthis compound, positive controls, and a negative control for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).
-
After treatment, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a fixative.
-
Drop the fixed cell suspension onto microscope slides and allow to air dry.
-
Stain the slides with a DNA stain.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of Hthis compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Appropriate cell culture medium
-
External and internal solutions for patch-clamp recording
-
Hthis compound stock solution
-
Positive control (e.g., E-4031, astemizole)
-
Automated patch-clamp system
Procedure:
-
Culture the hERG-expressing HEK293 cells to the appropriate confluency.
-
Prepare a single-cell suspension for use in the automated patch-clamp system.
-
The automated system will capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.
-
Apply a voltage-clamp protocol to elicit hERG tail currents.
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of Hthis compound and record the corresponding hERG currents.
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
-
The percentage of hERG current inhibition is calculated for each concentration of Hthis compound, and an IC₅₀ value is determined.
PXR Induction Assay (Reporter Gene Assay)
Objective: To determine if Hthis compound can activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) stably co-transfected with a PXR expression vector and a reporter vector containing a CYP3A4 promoter-driven luciferase gene.
-
Cell culture medium
-
Hthis compound stock solution
-
Positive control (e.g., rifampicin)
-
Negative control (vehicle)
-
Luciferase assay reagent
Procedure:
-
Seed the stably transfected cells into a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Hthis compound, a positive control, and a negative control.
-
Incubate for 24-48 hours to allow for PXR activation and subsequent luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the negative control indicates PXR activation. The results are often expressed as a percentage of the response to the positive control.
References
- 1. revisiting-the-role-of-dihydroorotate-dehydrogenase-as-a-therapeutic-target-for-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HOSU-53 Preclinical Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preclinical toxicity of HOSU-53. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hthis compound and how does it relate to its potential toxicity?
A1: Hthis compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This antiproliferative effect is the basis of its anti-cancer activity.[1] However, this mechanism can also affect rapidly dividing normal cells, such as those in the gastrointestinal tract, leading to potential toxicities.[3]
Q2: What are the key off-target effects of Hthis compound identified in preclinical studies?
A2: Preclinical counter-screening against a panel of key safety targets and kinases has shown that Hthis compound has limited off-target effects.[3] Its closest identified off-target activity is as a weak agonist of PPARγ, with a potency approximately 1500 times less than its potency against MOLM-13 acute myeloid leukemia (AML) cells.[3] Hthis compound was also found to be negative in both Ames mutagenicity and micronucleus assays, and it does not inhibit the hERG ion channel.[3]
Q3: How can I monitor for Hthis compound toxicity in my animal models?
A3: Plasma levels of dihydroorotate (DHO), the substrate of DHODH, serve as a sensitive pharmacodynamic biomarker for both the efficacy and toxicity of Hthis compound.[3][4][5] Elevated and sustained plasma DHO levels are predictive of toxicity.[3][6] Therefore, regular monitoring of plasma DHO concentrations is recommended to manage the therapeutic window and anticipate potential adverse effects.
Troubleshooting Guide
Issue 1: I am observing significant weight loss and other signs of toxicity in my mouse models at a 10 mg/kg daily dose.
-
Possible Cause: While a 10 mg/kg daily oral dose has been reported as effective and tolerable in some AML xenograft models, tolerability can vary depending on the specific model, strain, and experimental conditions.[5][7]
-
Troubleshooting Steps:
-
Confirm Dosing Regimen: Ensure the dosing formulation and administration are consistent with established protocols.
-
Monitor Plasma DHO: Measure plasma DHO levels to determine if they are exceeding the therapeutic range and entering the toxic exposure level.[3]
-
Consider Intermittent Dosing: Higher doses of Hthis compound have been shown to be safely administered intermittently.[5][7] Switching to a less frequent dosing schedule (e.g., twice a week) might mitigate toxicity while maintaining efficacy.[4]
-
Dose De-escalation: If toxicity persists, consider reducing the daily dose. Efficacy has been observed at lower doses, such as 4 mg/kg, particularly in combination therapies.[7][8]
-
Issue 2: My in vitro experiments show Hthis compound is effective, but I am not seeing the expected anti-tumor response in vivo.
-
Possible Cause: Suboptimal drug exposure or the development of metabolic resistance could be contributing factors.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to ensure adequate plasma concentrations of Hthis compound are being achieved in your animal model. The oral bioavailability of Hthis compound has been characterized in mice, rats, and dogs.[3]
-
Assess Plasma DHO Levels: Measure plasma DHO to confirm target engagement. A lack of DHO accumulation may indicate insufficient DHODH inhibition.[3]
-
Evaluate Uridine Levels: Exogenous uridine can bypass the pyrimidine synthesis pathway and confer resistance to DHODH inhibitors.[8] While patient-derived plasma uridine levels are generally not high enough to overcome Hthis compound's activity, it is a potential resistance mechanism to consider.[8]
-
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for Hthis compound from preclinical studies.
| Species | Dosing Regimen | Highest Non-Severely Toxic Dose (HNSTD) / Severely Toxic Dose for 10% of animals (STD10) | Human Equivalent Dose (HED) | Reference |
| Rat | Daily Oral | 5 mg/kg/day | 0.8 mg/kg/day | [3] |
| Dog | Daily Oral | 0.6 mg/kg/day | - | [3] |
Experimental Protocols
In Vivo Efficacy and Toxicity Assessment in a Disseminated AML Xenograft Model
This protocol is a generalized representation based on published studies.[4][7][8]
-
Animal Model: Triple-immunodeficient NCG mice are commonly used.[3][8]
-
Cell Line Engraftment: Mice are intravenously engrafted with a human AML cell line, such as MOLM-13.[4][8]
-
Treatment Initiation: Treatment typically begins a few days post-engraftment.[7][8]
-
Dosing: Hthis compound is administered orally (p.o.). Common formulations include 20% or 40% hydroxypropyl-β-cyclodextrin (HPBCD).[3] Doses can range from 4 mg/kg to 30 mg/kg, administered daily or intermittently.[4][7]
-
Monitoring:
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow and spleen may be harvested to assess tumor burden by methods like flow cytometry for human CD45+ cells.[4][8]
Visualizations
Caption: Hthis compound inhibits DHODH in the pyrimidine synthesis pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 5. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 8. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of HOSU-53: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of HOSU-53, a potent and selective dihydroorotate dehydrogenase (DHODH) inhibitor, is a critical process for its preclinical and clinical evaluation. While the core of its synthesis relies on the well-established Suzuki coupling reaction, researchers can encounter challenges that may affect yield, purity, and reproducibility. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the synthesis of Hthis compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Hthis compound?
A1: Hthis compound is synthesized via a palladium-catalyzed Suzuki coupling reaction. This involves the cross-coupling of an organoboron species with an organohalide. Based on the structure of Hthis compound, sodium 2-(3'-butoxy-[1,1'-biphenyl]-4-yl)-6-fluoroquinoline-4-carboxylate, the synthesis likely involves the coupling of a boronic acid or ester derivative of 3-butoxybiphenyl with a halo-substituted 6-fluoroquinoline-4-carboxylic acid derivative.
Q2: The literature describes the synthesis as "quite simple," so why am I facing challenges?
A2: While the Suzuki coupling is a robust and versatile reaction, its success is highly dependent on a number of factors. Even minor variations in reagent quality, catalyst activity, or reaction conditions can lead to significant decreases in yield or the formation of side products. Challenges often arise from the specific substrates used, which in the case of Hthis compound are functionalized quinoline and biphenyl moieties that can introduce steric or electronic complexities.
Q3: What are the most common side products I should look out for?
A3: Common side products in Suzuki coupling reactions include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the organohalide.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.
The presence of these impurities can complicate the purification process and reduce the overall yield of Hthis compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of Hthis compound is a common frustration. The following table outlines potential causes and recommended solutions to systematically troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Poor Quality or Degraded Boronic Acid | Use fresh or recently purified boronic acid/ester. Consider using more stable alternatives like potassium trifluoroborate salts or MIDA boronates. |
| Inactive Palladium Catalyst | Ensure the palladium catalyst is stored under an inert atmosphere. Use a fresh batch of catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ. |
| Suboptimal Ligand | The choice of phosphine ligand is crucial. For complex substrates, bulky, electron-rich ligands (e.g., Buchwald ligands) can improve catalytic activity. A ligand screening may be necessary. |
| Inappropriate Base | The strength and type of base can significantly impact the reaction. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required. |
| Presence of Oxygen | The Pd(0) catalyst is oxygen-sensitive. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction. |
| Impure or Wet Solvents | Use anhydrous, high-purity solvents. Ethers like 1,4-dioxane or THF should be free of peroxides. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many Suzuki couplings run well at elevated temperatures (80-110 °C), some catalyst systems are more effective at lower temperatures. |
Issue 2: Significant Formation of Side Products
The formation of impurities can make the purification of Hthis compound challenging. Below are strategies to minimize common side reactions.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst without complete reduction. | Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
| Dehalogenation of Quinoline | Certain bases or solvents (e.g., alcohols) can promote this. | Screen alternative, non-nucleophilic bases. Avoid alcohol-based solvents if this is a persistent issue. |
| Protodeboronation | Unstable boronic acid, prolonged reaction times, or harsh basic conditions. | Use a more stable boronic acid derivative (e.g., pinacol ester). Use milder basic conditions or a shorter reaction time if possible. |
Experimental Protocols
While the exact, detailed experimental protocol for the synthesis of Hthis compound is proprietary or located within supplemental information of publications, a general procedure for a similar Suzuki coupling to produce a 2-aryl-quinoline-4-carboxylic acid derivative is provided below as a starting point for experimental design and troubleshooting.
General Suzuki Coupling Protocol for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
-
Reagents and Materials:
-
2-Halo-quinoline-4-carboxylic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dried reaction flask, add the 2-halo-quinoline-4-carboxylic acid derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
If using a solid catalyst, add it at this point under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically involving dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Workflow and Logic
To aid in understanding the troubleshooting process, the following diagrams illustrate the logical flow of addressing common issues in Hthis compound synthesis.
Caption: A logical workflow for troubleshooting low product yield in the synthesis of Hthis compound.
Caption: A decision tree for addressing common side products in the Suzuki coupling for Hthis compound.
By systematically addressing these potential challenges, researchers can optimize the synthesis of Hthis compound, ensuring a reliable supply of this promising therapeutic candidate for further investigation.
OSU-53 degradation in cell culture media
Welcome to the technical support center for OSU-53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on addressing potential degradation and stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Hthis compound or JBZ-001) is a novel small molecule inhibitor with a dual mechanism of action. It functions as an activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mammalian target of rapamycin (mTOR).[1] By modulating these key regulators of cellular energy and growth, this compound can induce autophagy and suppress fatty acid biosynthesis.[1] It has demonstrated anti-tumor activity in various cancer models, including breast and thyroid cancer.[1] Additionally, this compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is essential for DNA and RNA replication in rapidly dividing cancer cells.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and should be stored at -20°C or -80°C for long-term stability. When preparing working solutions for your cell culture experiments, ensure that the final concentration of DMSO is kept low (typically below 0.1%) to avoid any solvent-induced cytotoxicity.
Q3: What is the expected stability of this compound in cell culture media?
While specific public data on the stability of this compound in various cell culture media is limited, it is a general best practice to prepare fresh working solutions for each experiment to ensure consistent results.[2] The stability of small molecules in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature (incubation at 37°C), light exposure, and interactions with media components like serum.[2] Long-term storage of this compound in cell culture media at 37°C is generally not recommended without a prior assessment of its stability under your specific experimental conditions.
Q4: Can this compound be used in different types of cell culture media?
Yes, this compound can likely be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640. However, it is important to recognize that the stability of the compound may differ between various media formulations due to differences in their composition.[3] Therefore, it is crucial to validate its stability in your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to its stability and efficacy.
Problem 1: Inconsistent or weaker-than-expected experimental results.
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Solution: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid using pre-mixed media that has been stored for an extended period. To confirm if degradation is an issue, you can perform a time-course experiment by incubating this compound in the medium for different durations before adding it to your cells.
-
-
Potential Cause: Adsorption of the compound to plasticware.
-
Solution: Being a hydrophobic small molecule, this compound may adsorb to the plastic surfaces of culture plates, tubes, and pipette tips, which would lower its effective concentration in the medium. To mitigate this, consider using low-binding plasticware.
-
-
Potential Cause: Precipitation of the compound.
-
Solution: Although this compound is soluble in DMSO, its solubility in aqueous cell culture media is significantly lower. Ensure that the final concentration of this compound in your medium does not exceed its solubility limit. When preparing your working solution, add the DMSO stock solution to the medium dropwise while gently vortexing to aid dissolution.
-
Problem 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent compound concentration due to degradation or precipitation.
-
Solution: Follow the recommendations above for preparing fresh solutions and ensuring solubility. Additionally, ensure thorough mixing of the media after adding the this compound stock solution to achieve a homogenous concentration before adding it to the cells.
-
-
Potential Cause: Repeated freeze-thaw cycles of the stock solution.
-
Solution: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to compound degradation.
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Cold acetonitrile or methanol (for quenching)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound containing medium into several microcentrifuge tubes and place them in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be processed immediately after preparation.
-
Quenching: At each time point, take an aliquot of the medium and immediately mix it with an equal volume of cold acetonitrile or methanol to stop any further degradation and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in the supernatant using a validated HPLC or LC-MS method. A decrease in the peak area corresponding to this compound over time indicates instability.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining this compound (DMEM + 10% FBS) | % Remaining this compound (Serum-Free DMEM) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 4 | 88% | 94% |
| 8 | 75% | 85% |
| 24 | 50% | 65% |
| 48 | 25% | 40% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
HOSU-53 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for HOSU-53. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this novel DHODH inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hthis compound?
A1: Hthis compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, Hthis compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]
Q2: What is the expected cellular response to Hthis compound treatment?
A2: The expected cellular responses to Hthis compound treatment in susceptible cancer cell lines include:
-
Inhibition of proliferation: A dose-dependent decrease in cell viability and growth.
-
Induction of differentiation: In acute myeloid leukemia (AML), DHODH inhibition can overcome differentiation blockade.[5]
-
Apoptosis: Programmed cell death is a common outcome of pyrimidine starvation.
-
Accumulation of dihydroorotate (DHO): As Hthis compound inhibits DHODH, its substrate, DHO, is expected to accumulate. Plasma DHO levels can be used as a pharmacodynamic biomarker for target engagement.[6][7]
Q3: Are there any known off-target effects of Hthis compound?
A3: Preclinical studies have shown that Hthis compound is highly selective for DHODH. However, one identified off-target effect is the agonism of PPARγ, but with a potency that is 1500 times less than its effect on MOLM-13 AML cells.[8]
Troubleshooting Guide
This section addresses specific unexpected results you might encounter during your experiments with Hthis compound.
Issue 1: Reduced or No Efficacy in In Vitro Assays
Unexpected Result: You observe a weaker anti-proliferative effect of Hthis compound than anticipated in your cancer cell line.
Possible Causes and Troubleshooting Steps:
-
Uridine Supplementation: The presence of exogenous uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by providing an alternative source for pyrimidine synthesis.
-
Action: Check the formulation of your cell culture medium and supplements for uridine. If present, use a uridine-free medium for your experiments. The on-target activity of Hthis compound can be confirmed by demonstrating that its anti-proliferative effects are reversed by the addition of exogenous uridine (above 25 µM).[5][9]
-
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms to DHODH inhibitors.
-
Action: Consider using a panel of cell lines, including those known to be sensitive to DHODH inhibitors (e.g., MOLM-13 for AML).[10]
-
-
Compound Integrity: Ensure the proper storage and handling of the Hthis compound compound to maintain its stability and activity.
-
Action: Verify the compound's integrity and concentration.
-
| Parameter | Expected Outcome with Hthis compound | Unexpected Outcome | Troubleshooting Step |
| Cell Viability | Dose-dependent decrease | No significant change or minimal decrease | Verify uridine levels in media; test a sensitive cell line. |
| IC50 Value | Within nanomolar range (e.g., 2-45 nM in AML cell lines)[10] | Micromolar range or higher | Confirm compound integrity and concentration. |
Issue 2: Unexpected Upregulation of Cell Surface Markers
Unexpected Result: Following Hthis compound treatment, you observe an increase in the expression of CD38 or CD47 on the surface of your target cells.
Interpretation and Experimental Workflow:
This is a documented preclinical finding and represents a potential therapeutic opportunity rather than an experimental artifact.[3][4] The upregulation of these markers can enhance the efficacy of corresponding immunotherapies.
-
Mechanism: The precise mechanism for this upregulation is still under investigation but is linked to the metabolic stress induced by pyrimidine depletion.
-
Experimental Validation:
-
Treat cancer cells (e.g., AML or Multiple Myeloma cell lines) with Hthis compound at various concentrations.
-
After a suitable incubation period (e.g., 72 hours), stain the cells with fluorescently labeled antibodies against CD38 and CD47.
-
Analyze the expression levels using flow cytometry.
-
Confirmation of On-Target Effect: Perform a uridine rescue experiment. The upregulation of CD38 and CD47 should be reversible with the addition of exogenous uridine.[5]
-
Logical Relationship Diagram:
Caption: Hthis compound's induction of CD38/CD47 expression.
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
Unexpected Result: Potent in vitro activity of Hthis compound does not translate to the expected level of efficacy in an in vivo model.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Suboptimal drug exposure at the tumor site can lead to reduced efficacy.
-
Action: Measure plasma concentrations of Hthis compound and the pharmacodynamic biomarker, dihydroorotate (DHO), in your animal model. A dose-linear relationship between Hthis compound plasma concentration and DHO accumulation is expected.[6][10] This will help determine if the administered dose is achieving the desired target engagement.
-
-
Tolerability: High doses of Hthis compound may lead to toxicity, limiting the therapeutic window.
Experimental Protocol: In Vivo PK/PD Analysis
-
Animal Model: Utilize a relevant xenograft model (e.g., MOLM-13 for AML).
-
Dosing: Administer Hthis compound orally at various doses (e.g., 4, 10, 20 mg/kg daily).[10]
-
Sample Collection: Collect blood samples at different time points post-administration (e.g., Day 1 and Day 14).
-
Analysis:
-
Measure Hthis compound plasma concentrations using LC-MS/MS.
-
Measure DHO plasma levels using a suitable assay.
-
-
Correlation: Correlate drug exposure and DHO levels with anti-tumor efficacy (e.g., tumor volume, survival).
| Hthis compound Dose (mg/kg) | Expected Plasma Hthis compound | Expected Plasma DHO | Expected In Vivo Efficacy |
| Vehicle | Undetectable | Baseline | Progressive tumor growth |
| 4 | Dose-proportional | Elevated | Modest survival advantage |
| 10 | Dose-proportional | Further elevated | Significant survival advantage, well-tolerated[5][11] |
| 20-30 | Dose-proportional | High accumulation | Potential for dose-limiting toxicity[5] |
Signaling Pathway Diagram
De Novo Pyrimidine Biosynthesis and Hthis compound Inhibition
This diagram illustrates the mechanism of action of Hthis compound within the de novo pyrimidine biosynthesis pathway.
Caption: Hthis compound inhibits DHODH, blocking pyrimidine synthesis.
References
- 1. DHODH Inhibitor Hthis compound, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]
- 2. Ohio State drug discovery enters clinical testing, secures commercialization partner | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 7. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
HOSU-53 interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of HOSU-53 in common laboratory assays. Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Due to its mechanism of action and chemical properties, it is crucial to consider its potential interactions with various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Hthis compound and what is its mechanism of action?
Hthis compound is a novel, orally bioavailable small molecule that acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, Hthis compound depletes the cellular pool of pyrimidines, thereby impeding cell proliferation and inducing cell death, particularly in rapidly dividing cells such as cancer cells.[1][3]
Q2: What are the known in vitro activities of Hthis compound?
Hthis compound has demonstrated potent anti-leukemic and anti-cancer activity in various preclinical models.[4][5][6] Its efficacy has been evaluated in numerous cancer cell lines, showing low nanomolar to micromolar IC50 values in cell viability and proliferation assays.[3][5]
Data Summary: In Vitro Activity of Hthis compound
| Assay Type | Cell Line/Model | IC50 Value | Reference |
| Cell-free hDHODH Inhibition | Human DHODH enzyme | 0.95 nM | [2][4] |
| MTS Proliferation Assay | Primary AML Samples (median) | 120.5 nM | [5][7] |
| CellTiter-Glo Luminescent Cell Viability Assay | 18 SCLC Cell Lines | Low nanomolar range | [3] |
Q3: Has Hthis compound been reported to interfere with common laboratory assays?
Currently, there is no specific published data detailing the direct interference of Hthis compound with common laboratory assays. However, like many small molecule inhibitors, Hthis compound has the potential to interfere with certain assay formats due to its chemical properties. It is recommended that researchers validate their assays in the presence of Hthis compound to ensure accurate results. The following sections provide troubleshooting guides for potential interferences in common assays.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo)
Potential Issue: False-positive or false-negative results in cell viability assays.
Possible Causes & Troubleshooting Steps:
-
Chemical Interference with Tetrazolium Dyes (MTT/MTS):
-
Cause: Small molecules can sometimes chemically reduce the tetrazolium dye (MTT or MTS) to its formazan product, independent of cellular metabolic activity, leading to a false-positive signal (higher apparent viability).[6][8][9] Conversely, the compound might inhibit the reductase enzymes without affecting cell viability, leading to a false-negative result.
-
Troubleshooting:
-
Cell-Free Control: Run a control plate with Hthis compound in cell-free media to see if the compound alone can reduce the tetrazolium dye.
-
Alternative Assays: If interference is observed, consider using an orthogonal assay that measures a different aspect of cell health, such as ATP levels (e.g., CellTiter-Glo), protease activity (e.g., CellTiter-Fluor), or real-time cell analysis.[10]
-
-
-
Interference with Luminescence (CellTiter-Glo):
-
Cause: Hthis compound might absorb light at the emission wavelength of the luciferase reaction, causing quenching and a lower signal (false negative). Alternatively, it could possess inherent fluorescent properties that interfere with the signal.
-
Troubleshooting:
-
Luciferase Inhibition Control: Test Hthis compound in a cell-free luciferase assay to see if it directly inhibits the enzyme.
-
Spectral Scan: Perform a spectral scan of Hthis compound to determine its absorbance and fluorescence properties. If there is an overlap with the assay's wavelengths, consider an alternative assay.
-
-
Protein Quantification Assays (e.g., BCA, Bradford)
Potential Issue: Inaccurate protein concentration measurements.
Possible Causes & Troubleshooting Steps:
-
BCA Assay Interference:
-
Cause: The BCA assay is sensitive to substances that can reduce Cu²⁺ to Cu¹⁺.[1][11] Although Hthis compound's structure is not immediately suggestive of a strong reducing agent, this should be empirically tested.
-
Troubleshooting:
-
Buffer-Only Control: Prepare a sample containing Hthis compound in the same buffer used for your protein samples and measure it with the BCA assay. A significant signal indicates interference.
-
Protein Precipitation: If interference is confirmed, precipitate the protein from your sample using methods like acetone or trichloroacetic acid (TCA) precipitation to remove the interfering compound before performing the assay.[12][13]
-
-
-
Bradford Assay Interference:
-
Cause: The Bradford assay is less susceptible to reducing agents but can be affected by detergents and basic conditions.[2][5] Hthis compound is unlikely to interfere directly, but the formulation or buffer it's dissolved in might.
-
Troubleshooting:
-
Control Measurement: As with the BCA assay, measure a sample of Hthis compound in your buffer to check for any background signal.
-
Dilution: If the protein concentration is high enough, diluting the sample may reduce the concentration of the interfering substance to a non-interfering level.[13]
-
-
Immunoassays (e.g., ELISA, Western Blot)
Potential Issue: Non-specific binding, high background, or weak signal.
Possible Causes & Troubleshooting Steps:
-
ELISA Interference:
-
Cause: Small molecules can sometimes interfere with antibody-antigen binding, inhibit the activity of the reporter enzyme (like HRP), or cause matrix effects.[7][14][15]
-
Troubleshooting:
-
Spike-and-Recovery: Spike a known amount of the target analyte into a sample matrix containing Hthis compound and a control matrix without it. A significant difference in the recovery of the analyte suggests interference.
-
Enzyme Inhibition Test: Incubate the HRP-conjugated antibody with Hthis compound before adding the substrate to check for direct enzyme inhibition.
-
-
-
Western Blot Interference:
-
Cause: While less common for small molecules, there is a possibility of non-specific interactions with antibodies or the membrane. More likely, Hthis compound treatment could genuinely alter the expression or post-translational modification of the target protein.
-
Troubleshooting:
-
Loading Control: Always use a reliable loading control to ensure equal protein loading.
-
Antibody Specificity: Ensure the primary antibody is specific for the target protein. Consider using a blocking peptide to confirm specificity.
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment with Hthis compound to see if the changes in protein levels are consistent with the expected biological effect.
-
-
Experimental Protocols
Protocol 1: Assessing Hthis compound Interference in a Tetrazolium-Based Viability Assay (e.g., MTT)
-
Prepare a 96-well plate.
-
Cell-free wells: Add cell culture medium and serial dilutions of Hthis compound (at the same final concentrations used in your experiments) to several wells. Also include a vehicle control (e.g., DMSO).
-
Cell-containing wells: Seed cells at the desired density and allow them to adhere overnight. The next day, treat the cells with the same serial dilutions of Hthis compound and the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to all wells and incubate according to the manufacturer's protocol.
-
Add solubilization solution and read the absorbance.
-
Analysis: Compare the absorbance values in the cell-free wells containing Hthis compound to the vehicle control wells. Any significant increase in absorbance in the cell-free Hthis compound wells indicates direct reduction of MTT by the compound.
Protocol 2: Validating Hthis compound Compatibility with the BCA Protein Assay
-
Prepare a standard curve using a known protein standard (e.g., BSA) according to the BCA assay kit protocol.
-
Prepare Hthis compound samples: In separate microfuge tubes, prepare serial dilutions of Hthis compound in the same lysis buffer used for your experimental samples. Include a vehicle control.
-
Perform the BCA assay on your protein standards and the Hthis compound-containing samples.
-
Analysis: If the Hthis compound samples show a significant absorbance reading that increases with concentration, the compound is interfering with the assay.
Visualizations
Signaling Pathway
Caption: The inhibitory action of Hthis compound on the de novo pyrimidine biosynthesis pathway.
Experimental Workflow
Caption: A logical workflow for validating Hthis compound compatibility with a laboratory assay.
References
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Bradford protein assay | Abcam [abcam.com]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: OSU-53 & HOSU-53 (JBZ-001) in Cancer Cell Research
Welcome to the technical support center for researchers utilizing OSU-53 and Hthis compound in cancer cell experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an orally active AMP-activated protein kinase (AMPK) activator with an EC50 of 0.3 μM.[1] It also acts as a direct mTOR inhibitor.[1]
Q2: Is Hthis compound the same as this compound?
A2: No, they are distinct compounds. Hthis compound, also known as JBZ-001, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] this compound, on the other hand, is an AMPK activator.[1] This distinction is critical for experimental design and data interpretation.
Q3: What is the mechanism of action for Hthis compound (JBZ-001)?
A3: Hthis compound inhibits the DHODH enzyme, which is crucial for the synthesis of pyrimidines, essential building blocks for DNA and RNA.[3][4] By blocking this pathway, Hthis compound disrupts cancer cell proliferation and survival, as rapidly dividing cancer cells are particularly dependent on de novo pyrimidine synthesis.[3][4]
Q4: In which cancer types has Hthis compound (JBZ-001) shown preclinical efficacy?
A4: Preclinical studies have demonstrated the efficacy of Hthis compound in various cancer models, including acute myeloid leukemia (AML), multiple myeloma, small cell lung cancer, colorectal cancer, lymphoma, gastric cancer, and melanoma.[5][6]
Troubleshooting Guide
Poor or No Cellular Response
Q5: My cancer cells are not responding to this compound (AMPK activator) treatment. What are the possible reasons?
A5: Several factors could contribute to a lack of response to this compound:
-
Cell Line Specific Metabolism: The metabolic phenotype of your cancer cells can influence their sensitivity to AMPK activation. Cells that are less reliant on pathways regulated by AMPK may show a weaker response.
-
LKB1 Status: The tumor suppressor LKB1 is a major upstream kinase of AMPK.[7] Cancer cells with LKB1 mutations or deletions may exhibit a blunted response to indirect AMPK activators. However, as a direct activator, this compound's efficacy may be less dependent on LKB1 status.[8]
-
High Nutrient Conditions: Culture media with high glucose concentrations can counteract the effects of AMPK activation. Consider using a more physiologically relevant glucose concentration.
-
Compound Inactivity: Ensure the proper storage and handling of your this compound stock to maintain its activity.
Q6: I am observing a diminished effect of Hthis compound (DHODH inhibitor) in my experiments. What could be the cause?
A6: A poor response to Hthis compound could be due to the following:
-
Pyrimidine Salvage Pathway: Cancer cells can bypass the effects of DHODH inhibition by utilizing the pyrimidine salvage pathway, which recycles pyrimidines from the extracellular environment. The presence of uridine or cytidine in the culture medium can rescue cells from Hthis compound-induced cytotoxicity.[9]
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Hthis compound.
-
Precipitation: Hthis compound may precipitate in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.
Inconsistent Results
Q7: I am getting variable results between experiments with this compound. How can I improve reproducibility?
A7: Inconsistent results with this compound can be minimized by:
-
Standardizing Cell Culture Conditions: Use consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Consistent Dosing: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Monitoring AMPK Activation: Routinely check for the phosphorylation of AMPK and its downstream targets (e.g., ACC) by Western blot to confirm compound activity.
Q8: My results with Hthis compound are not consistent. What should I check?
A8: To improve the consistency of your Hthis compound experiments:
-
Control for Serum Effects: The concentration of pyrimidines can vary between different batches of fetal bovine serum (FBS). Consider using dialyzed FBS to have better control over the pyrimidine levels in your culture medium.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for Hthis compound treatment to account for any solvent effects.
-
Uridine Rescue Control: To confirm that the observed effects are due to DHODH inhibition, include a condition where cells are co-treated with Hthis compound and a high concentration of uridine (e.g., 100 µM).[10]
Quantitative Data
Table 1: In Vitro Potency of this compound (AMPK Activator)
| Parameter | Value | Reference |
| EC50 for AMPK Activation | 0.3 µM | [1] |
Table 2: In Vitro Potency of Hthis compound (JBZ-001) (DHODH Inhibitor)
| Cell Line/Target | IC50 | Reference |
| Human DHODH (cell-free) | 0.95 nM | [11][12] |
| AML MOLM-13 | 2.2 nM | [5] |
| AML (primary patient samples) | Median: 120.5 nM | [9] |
| Small Cell Lung Cancer (18 cell lines) | Low nanomolar range | [13] |
Experimental Protocols
This compound (AMPK Activator)
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for AMPK Activation
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
Hthis compound (JBZ-001) (DHODH Inhibitor)
Cell Viability Assay with Uridine Rescue
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of Hthis compound in the presence or absence of 100 µM uridine. Include vehicle and uridine-only controls.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability using an MTT, CellTiter-Glo, or similar assay.
Western Blot for Downstream Effects
-
Cell Treatment: Treat cells with Hthis compound for 24-48 hours.
-
Protein Analysis: Perform Western blotting to analyze the expression of proteins involved in cell cycle regulation (e.g., p21) or apoptosis (e.g., cleaved PARP), as DHODH inhibition can induce cell cycle arrest and apoptosis.[10]
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathway in cancer cells.
Caption: Hthis compound (JBZ-001) mechanism of action.
Caption: Troubleshooting workflow for poor drug response.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation protects against prostate cancer by inducing a catabolic cellular state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 8. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Stability of OSU-53 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with OSU-53. Below you will find frequently asked questions and troubleshooting guides related to the stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Q2: How should solid this compound be stored?
A2: Solid this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. When stored properly, the solid compound is expected to be stable for over three years.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.
Q4: How long can I store an this compound DMSO stock solution?
A4: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on small molecules in DMSO provide guidance. Many compounds remain stable for years when stored at -20°C or below in high-quality, anhydrous DMSO. However, stability is compound-specific. For critical experiments, it is advisable to use freshly prepared solutions or to periodically check the integrity of the stock solution.
Q5: Are this compound stock solutions sensitive to freeze-thaw cycles?
A5: Repeated freeze-thaw cycles are generally discouraged for any stock solution as they can increase the risk of degradation due to moisture absorption and temperature fluctuations. Studies on other small molecules in DMSO have shown that a limited number of freeze-thaw cycles (up to 25) did not cause significant degradation when solutions were stored at 4°C between cycles over a short period. To minimize this risk, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Q1: I am seeing reduced or inconsistent activity of this compound in my experiments. What could be the cause?
A1: Reduced or inconsistent activity can stem from several factors related to the stock solution:
-
Degradation: The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light) or too many freeze-thaw cycles.
-
Precipitation: The compound may have precipitated out of solution, especially if the stock solution was not completely warmed and vortexed before use.
-
Inaccurate Concentration: The initial weighing of the solid or the dilution steps may have been inaccurate.
Q2: I see visible precipitates in my this compound stock solution after thawing. What should I do?
A2: Precipitates can form when a concentrated DMSO stock is frozen and thawed. To redissolve the compound, warm the vial to room temperature and vortex it thoroughly. If the precipitate persists, gentle warming in a water bath (e.g., 37°C) for a short period may be necessary. Always ensure the compound is fully dissolved before making further dilutions.
Q3: How can I check the stability and integrity of my this compound stock solution?
A3: The most reliable method to assess the stability of your stock solution is by High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from any degradation products and allow you to quantify the remaining amount of intact this compound. Comparing the HPLC profile of an aged stock solution to that of a freshly prepared one can reveal any degradation.
Data on Small Molecule Stability in DMSO
While specific quantitative data for this compound is not publicly available, the following table summarizes findings from general stability studies of small molecules in DMSO, which can serve as a helpful reference.
| Storage Condition | Duration | Outcome | Recommendation |
| Room Temperature | 1 year | Probability of observing the compound dropped to 52%. | Avoid long-term storage at room temperature. |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable. | A viable option for intermediate-term storage if -20°C is unavailable. |
| 4°C with up to 25 freeze-thaw cycles | 7 weeks | No significant compound loss was observed for a diverse set of compounds. | Aliquoting is still the best practice to minimize risk. |
| -20°C | >1 year | Generally considered the standard for long-term storage with minimal degradation for most compounds. | Recommended for all long-term storage of this compound stock solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation specific to this compound would be required for regulatory submissions.
-
Sample Preparation:
-
Prepare a fresh "time zero" (T0) stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute an aliquot of the aged stock solution to be tested to the same theoretical concentration using the same lot of DMSO.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the T0 sample and the aged sample onto the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Compare the peak area of the main this compound peak in the aged sample to the T0 sample. A significant decrease in the peak area of the parent compound in the aged sample suggests degradation.
-
Examine the chromatogram of the aged sample for the appearance of new peaks, which would indicate the formation of degradation products. The percentage of degradation can be calculated based on the relative peak areas.
-
Visualizations
Navigating HOSU-53 Induced Metabolic Stress: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing HOSU-53 induced metabolic stress in in vitro experiments. The information is designed to directly address specific issues that may be encountered, ensuring smoother and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hthis compound?
A1: Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By blocking DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation induces metabolic stress, leading to cell cycle arrest, differentiation, and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on this pathway.[3][4]
Q2: What are the expected cellular effects of Hthis compound treatment in vitro?
A2: Treatment of cancer cell lines with Hthis compound is expected to result in a dose-dependent reduction in cell viability and proliferation.[5][6] Other observed effects include the induction of cellular differentiation and apoptosis.[3] From a metabolic standpoint, Hthis compound significantly reduces oxidative metabolism in cells like T-cells.[2]
Q3: How can I confirm that Hthis compound is inducing metabolic stress in my cell line?
A3: The metabolic stress induced by Hthis compound can be confirmed by several methods. A key indicator is the accumulation of dihydroorotate (DHO), the substrate of DHODH.[3][7] Additionally, a rescue experiment can be performed by supplementing the culture medium with exogenous uridine. If the cytotoxic effects of Hthis compound are reversed or mitigated by uridine supplementation, it confirms that the observed stress is due to pyrimidine depletion.[5]
Q4: What is a typical effective concentration range for Hthis compound in vitro?
A4: Hthis compound exhibits potent antileukemic activity with a median IC50 of 120.5 nM in primary Acute Myeloid Leukemia (AML) patient samples after 96 hours of treatment.[5][6] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments. For some in vitro studies, concentrations in the sub-nanomolar to low nanomolar range have been shown to be effective.[7]
Q5: Are there any known off-target effects of Hthis compound?
A5: Hthis compound is a highly selective inhibitor of DHODH.[2] Counter-screening against a large panel of kinases has shown no significant off-target activity.[2] The closest identified off-target effect is weak agonism of PPARγ, but with a potency that is substantially lower than its activity against its primary target.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after Hthis compound treatment. | 1. Sub-optimal drug concentration: The concentration of Hthis compound may be too low for the specific cell line. 2. Uridine in media: The culture medium may contain high levels of uridine, allowing cells to bypass the de novo pyrimidine synthesis pathway. 3. Cell line resistance: The cell line may have inherent resistance mechanisms. | 1. Perform a dose-response curve: Test a wider range of Hthis compound concentrations to determine the IC50 for your cell line. 2. Use uridine-free medium: Culture cells in a medium known to be low or free of uridine. Dialyzed fetal bovine serum (FBS) is recommended. 3. Verify DHODH expression: Check the expression level of DHODH in your cell line. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in culture plates: Evaporation from wells on the edge of the plate can concentrate media components. 3. Inconsistent drug preparation: Errors in serial dilutions of Hthis compound. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the culture plate for experiments. Fill them with sterile PBS or media. 3. Prepare fresh dilutions: Prepare fresh serial dilutions of Hthis compound for each experiment from a validated stock solution. |
| Unexpected cell morphology changes. | 1. Induction of differentiation: Hthis compound is known to induce differentiation in some cancer cell types, such as AML cells.[5][6] 2. Cellular stress response: Cells may exhibit morphological changes as a general response to metabolic stress. | 1. Analyze differentiation markers: Use flow cytometry or western blotting to assess the expression of cell-specific differentiation markers. 2. Monitor stress markers: Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production. |
| Difficulty in interpreting metabolic assay results (e.g., Seahorse XF). | 1. Sub-optimal cell density: Incorrect cell seeding density can lead to low oxygen consumption rates (OCR) or extracellular acidification rates (ECAR). 2. Mitochondrial dysfunction: The observed metabolic changes may be due to general mitochondrial toxicity rather than specific DHODH inhibition. | 1. Optimize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the Seahorse XF plate. 2. Include appropriate controls: Use control compounds that target different aspects of mitochondrial function to dissect the specific effects of Hthis compound. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Hthis compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for the desired time period (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment: Treat cells with a fixed concentration of Hthis compound (e.g., at or above the IC50) in the presence of varying concentrations of uridine (e.g., 0 µM to 200 µM). Include controls for Hthis compound alone, uridine alone, and vehicle.
-
Incubation: Incubate the plate for the same duration as the initial viability assay.
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Plot cell viability against the concentration of uridine to determine if uridine can rescue the cells from Hthis compound-induced cytotoxicity. A significant increase in viability in the presence of uridine indicates on-target DHODH inhibition.[5]
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with Hthis compound at the desired concentration and for the desired time in a suitable culture plate. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the level of intracellular ROS.
Signaling Pathways and Workflows
Caption: Mechanism of action of Hthis compound targeting DHODH.
Caption: Troubleshooting workflow for in vitro Hthis compound experiments.
Quantitative Data Summary
Table 1: In Vitro Potency of Hthis compound
| Cell Line/Sample Type | Assay Type | Endpoint | Value | Reference |
| Human DHODH (cell-free) | Enzyme Inhibition | IC50 | 0.95 nM | [2][3] |
| Primary AML Patient Samples | Proliferation (MTS) | Median IC50 (96h) | 120.5 nM | [5][6] |
| MOLM-13 (AML) | In vitro inhibition | IC50 | 2-45 nM | [7] |
Table 2: Uridine Concentration in Biological Samples
| Sample Type | Average Concentration (µM) | Range (µM) | Reference |
| AML Patient Bone Marrow | 1.14 | 0.35 - 2.16 | [5] |
| AML Patient Blood Plasma | 0.67 | 0.3 - 1.04 | [5] |
Note: The uridine levels in patients are generally insufficient to overcome the activity of Hthis compound.[5]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
HOSU-53 Technical Support Center: A Guide to Investigating Cellular Differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential of HOSU-53 to induce cellular differentiation.
Frequently Asked Questions (FAQs)
Q1: What is Hthis compound and what is its mechanism of action?
Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[1][2] This pyrimidine starvation has been shown to induce cell cycle arrest, apoptosis, and cellular differentiation in rapidly proliferating cells, such as cancer cells.[3]
Q2: In which cancer types has Hthis compound shown potential to induce differentiation?
Preclinical studies have demonstrated that Hthis compound can induce differentiation primarily in acute myeloid leukemia (AML).[4][5] In AML cells, Hthis compound treatment has been observed to overcome the differentiation blockade, a hallmark of the disease, leading to the development of a more mature myeloid phenotype.[2]
Q3: What are the expected morphological and functional changes in AML cells upon Hthis compound-induced differentiation?
Treatment of AML cells with Hthis compound can lead to observable changes in cell morphology, consistent with myeloid differentiation.[5][6] Functionally, this differentiation can restore innate immune cell capabilities, such as the ability to phagocytose bacteria.[7]
Q4: What are the key molecular markers to assess Hthis compound-induced differentiation in AML?
The most commonly assessed cell surface markers for myeloid differentiation in AML are CD11b and CD14. An increase in the expression of these markers is indicative of monocytic and granulocytic differentiation.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Hthis compound in in vitro and in vivo experiments based on preclinical studies.
Table 1: In Vitro Efficacy of Hthis compound in AML
| Parameter | Cell Type | Concentration/Duration | Outcome |
| IC50 (Proliferation) | Primary AML samples | 120.5 nM (median) / 96 hours | Inhibition of proliferation[5][6] |
| Differentiation (Morphology) | Primary AML sample | Not specified / 7 days | Induced differentiated morphology[6] |
| Differentiation (Phagocytosis) | THP-1 cells | Not specified / 6 days | Increased phagocytic function[6] |
Table 2: In Vivo Efficacy of Hthis compound in AML Xenograft Models
| Animal Model | Hthis compound Dosage | Outcome |
| MOLM-13 disseminated AML model | 4 mg/kg or 10 mg/kg daily (oral) | Prolonged survival[5] |
| Patient-derived xenograft (PDX) model | 10 mg/kg (oral, 5 days/week) | Prolonged survival[4] |
Experimental Protocols
Protocol 1: Assessment of AML Cell Differentiation by Morphology
This protocol details the procedure for evaluating morphological changes in AML cells following Hthis compound treatment using Hema 3 staining.
-
Cell Seeding: Seed AML cells (e.g., primary patient samples or cell lines like HL-60 or THP-1) in a suitable culture plate at a density that allows for logarithmic growth over the treatment period.
-
Hthis compound Treatment: Treat the cells with the desired concentration of Hthis compound or vehicle control (e.g., DMSO). Based on published data, a 7-day treatment period is recommended for observing morphological changes.[6]
-
Cytospin Preparation: After the treatment period, harvest the cells and prepare cytospin slides.
-
Hema 3 Staining: Stain the slides using a Hema 3 staining kit according to the manufacturer's instructions. This typically involves a three-step process of fixation and staining with two different solutions.
-
Microscopy: Visualize the stained cells under a light microscope and capture images. Assess for morphological features of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.
Protocol 2: Analysis of Differentiation Markers by Flow Cytometry
This protocol outlines the steps for quantifying the expression of myeloid differentiation markers CD11b and CD14 on AML cells using flow cytometry.
-
Cell Treatment: Treat AML cells with Hthis compound as described in Protocol 1. The treatment duration may vary, so a time-course experiment (e.g., 3, 5, and 7 days) is recommended.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing fluorescently conjugated antibodies against human CD11b and CD14. Use appropriate isotype controls for each antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD11b+ and CD14+ cells in the Hthis compound-treated and control populations.
-
Protocol 3: In Vitro Phagocytosis Assay
This protocol describes how to assess the functional differentiation of AML cells by measuring their ability to phagocytose E. coli.
-
Cell Differentiation: Differentiate an AML cell line with monocytic potential (e.g., THP-1) by treating with Hthis compound for approximately 6 days.[6]
-
Preparation of Fluorescent E. coli: Use fluorescently labeled E. coli particles (e.g., pHrodo™ Green E. coli BioParticles™).
-
Phagocytosis:
-
Incubate the differentiated THP-1 cells with the fluorescent E. coli particles for a defined period (e.g., 2-4 hours) at 37°C.
-
As a negative control, incubate cells with E. coli at 4°C to inhibit active phagocytosis.
-
-
Quantification:
-
Flow Cytometry: Harvest the cells, quench extracellular fluorescence with a reagent like trypan blue, and analyze the intracellular fluorescence by flow cytometry.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the engulfment of E. coli.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable differentiation | Hthis compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell line is resistant to Hthis compound-induced differentiation. | Test other AML cell lines or primary patient samples. Consider combination therapies. | |
| Insufficient treatment duration. | Extend the treatment period (e.g., up to 10 days) and perform a time-course analysis. | |
| High cytotoxicity | Hthis compound concentration is too high. | Lower the concentration of Hthis compound. Ensure the concentration is below the IC50 for proliferation if differentiation is the primary endpoint. |
| Cell line is particularly sensitive to pyrimidine depletion. | Perform a viability assay (e.g., Trypan Blue or Annexin V/PI staining) in parallel with differentiation experiments. | |
| Inconsistent flow cytometry results | Non-specific antibody binding. | Use appropriate isotype controls and ensure proper blocking steps are included in the staining protocol. |
| Inadequate compensation. | Perform single-color controls to set up the compensation matrix correctly. | |
| Gating strategy is not optimal. | Gate on viable, single cells before analyzing marker expression. | |
| Low phagocytosis activity | Incomplete differentiation of cells. | Confirm differentiation using morphological analysis and marker expression before performing the phagocytosis assay. |
| Ratio of cells to E. coli is not optimal. | Titrate the number of E. coli particles per cell to find the optimal ratio for phagocytosis. | |
| Incubation time is too short. | Increase the incubation time for the phagocytosis assay. |
Visualizations
Caption: Mechanism of Hthis compound action on the de novo pyrimidine synthesis pathway.
Caption: General experimental workflow for assessing Hthis compound-induced differentiation.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisher Healthcare PROTOCOL Hema 3 Manual Staining System and Stat Pack 3 x 90mL | Buy Online | Fisher Scientific [fishersci.com]
- 4. Macrophage Phagocytosis Assay [protocols.io]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.jax.org [media.jax.org]
- 8. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Experimental Outcomes for OSU-53 and HOSU-53
This technical support center provides troubleshooting guides and frequently asked questions for two distinct compounds that may be referred to as "OSU-53":
-
This compound : A dual AMP-activated protein kinase (AMPK) activator and mammalian target of rapamycin (mTOR) inhibitor.
-
Hthis compound (also known as JBZ-001) : A potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Please select the compound relevant to your research to access specific guidance.
Section 1: this compound (AMPK Activator / mTOR Inhibitor)
This section is dedicated to researchers working with this compound, a compound that functions by activating AMPK and inhibiting the mTOR signaling pathway.
Troubleshooting Guide
Q1: I am not observing consistent phosphorylation (activation) of AMPK in my Western blots. What could be the cause?
A1: Inconsistent AMPK activation can stem from several factors related to cell conditions, reagent handling, and experimental procedure.
-
Cellular Energy Status: AMPK is naturally activated by low cellular energy (high AMP:ATP ratio). If your cells are in a high-energy state (e.g., high glucose media), the effect of a pharmacological activator like this compound might be blunted.
-
Troubleshooting Step: Culture cells in consistent media conditions. Consider including a positive control known to induce energy stress, such as AICAR or brief glucose starvation, alongside your this compound treatment.
-
-
Reagent Potency: Ensure the this compound compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Troubleshooting Step: Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. Test a fresh aliquot if you suspect degradation.
-
-
Antibody Performance: The quality of your phospho-AMPK (Thr172) antibody is critical.
Q2: I am seeing significant cytotoxicity that doesn't seem to be related to AMPK activation. How can I troubleshoot this?
A2: Off-target toxicity or experimental artifacts can sometimes be mistaken for the compound's primary effect.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture media is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a "vehicle-only" control.
-
-
Compound Concentration: The concentration of this compound might be too high, leading to off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to identify the optimal concentration range that activates AMPK without causing excessive, non-specific cell death. The reported EC50 for direct AMPK activation is 0.3 μM.[3]
-
-
Requirement for AMPK: To confirm the observed effects are AMPK-dependent, you can perform a rescue or inhibition experiment.[1]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a dual-function molecule. It acts as a direct activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR) pathway.[3] Its activation of AMPK is a key part of its mechanism, leading to downstream effects on metabolism, cell growth, and survival.[1][3][4]
Q: In which experimental models has this compound been used? A: this compound has been studied for its antitumor activities in models of triple-negative breast cancer and its neuroprotective effects in models of oxidative stress in spinal cord neurons.[1][3]
Q: How should I confirm that this compound is working in my cells? A: The most direct method is to perform a Western blot to detect the phosphorylation of AMPK at threonine 172 (p-AMPKα Thr172) and the phosphorylation of a direct AMPK substrate, such as Acetyl-CoA Carboxylase (p-ACC).[2] An increase in the phosphorylation of these targets indicates AMPK activation.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| EC50 (AMPK Activation) | 0.3 μM | Direct stimulation of recombinant AMPK kinase activity. | [3] |
| Effective Concentration | 10 μM | Shown to significantly inhibit viability reduction in H2O2-treated spinal cord neurons. | [1] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at the desired concentration and time. Include vehicle (e.g., DMSO), positive (e.g., 1 mM AICAR for 1-2 hours), and negative (e.g., 10 µM Compound C for 1 hour prior to and during this compound treatment) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cells have adhered (typically overnight), replace the media with fresh media containing various concentrations of this compound or controls (vehicle, positive/negative controls for cell death).
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Visualizations
Caption: Signaling pathway of this compound, a direct AMPK activator.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for this compound experiments.
Section 2: Hthis compound (DHODH Inhibitor)
This section is for researchers working with Hthis compound (JBZ-001), a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.
Troubleshooting Guide
Q1: My cancer cell line is not responding to Hthis compound, even at high concentrations. Why might this be?
A1: Resistance to DHODH inhibitors is a known phenomenon and is often linked to the cell's ability to bypass the de novo pyrimidine synthesis pathway.
-
Pyrimidine Salvage Pathway: Cells can import pyrimidines from their environment using the salvage pathway, making them resistant to inhibitors of de novo synthesis. The presence of exogenous uridine in the culture media can rescue cells from DHODH inhibition.[5][6]
-
Troubleshooting Step: First, check the formulation of your cell culture medium, as some may contain uridine. To confirm this mechanism, perform a "uridine rescue" experiment. Treat your cells with Hthis compound in the presence and absence of a low concentration of exogenous uridine (e.g., 50-100 µM). If uridine restores cell viability, it confirms the cell line is sensitive to pyrimidine depletion but is bypassing the block.[5]
-
-
Low Dependence on De Novo Synthesis: Some cell lines may have lower rates of proliferation or inherently rely more on the salvage pathway, making them less sensitive to DHODH inhibition.[7]
-
Troubleshooting Step: Test Hthis compound on a panel of cell lines, including a known sensitive line as a positive control, to benchmark the response.
-
Q2: I am observing significant variability in my in vivo animal studies. How can I better monitor the drug's effect?
A2: In vivo variability is common, but Hthis compound has a useful pharmacodynamic (PD) biomarker that can help normalize results and confirm target engagement.
-
Monitoring Target Engagement: Hthis compound inhibits the DHODH enzyme, which converts dihydroorotate (DHO) to orotate. Inhibition leads to a measurable accumulation of the substrate, DHO, in the plasma.[8]
-
Troubleshooting Step: Collect plasma samples from your animals at various time points post-treatment. Analyze plasma DHO levels (e.g., via LC-MS/MS). A significant increase in DHO confirms that Hthis compound has reached its target and is inhibiting the enzyme. This PD biomarker can be correlated with both efficacy and potential toxicity.[8][9]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for Hthis compound? A: Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[10][11] This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[11][12] By blocking this pathway, Hthis compound starves rapidly proliferating cells, such as cancer cells, of the nucleotides needed for growth.[7][12]
Q: What is a unique effect of DHODH inhibition in some cancer models? A: In certain malignancies, particularly acute myeloid leukemia (AML), DHODH inhibitors can induce terminal differentiation rather than immediate apoptosis (cell death).[7][13] This is a significant therapeutic advantage.
Q: Is Hthis compound being tested in clinical trials? A: Yes, Hthis compound (also known as JBZ-001) has entered Phase I/II clinical trials for patients with advanced solid tumors and Non-Hodgkin's lymphoma.[10][12]
Q: Can Hthis compound be used in combination with other therapies? A: Yes, preclinical studies have shown that Hthis compound can act synergistically with other therapies, including immunotherapy agents like anti-CD47 and anti-CD38 antibodies.[8][14][15]
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro Potency | Low nanomolar range | IC50 values in most Small Cell Lung Cancer (SCLC) cell lines. | [5] |
| In Vivo Efficacy | 10 mg/kg (daily) | Effective and tolerable dose in a xenograft model. | [8] |
| Pharmacodynamic Marker | Dihydroorotate (DHO) | Plasma accumulation of DHO is a key biomarker for target engagement, efficacy, and toxicity. | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay with Uridine Rescue
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment Groups: Prepare media with:
-
Vehicle control.
-
Hthis compound at various concentrations.
-
Uridine alone (e.g., 100 µM).
-
Hthis compound at various concentrations + Uridine (e.g., 100 µM).
-
-
Treatment & Incubation: Treat cells and incubate for the desired duration (e.g., 72 hours).
-
Viability Measurement: Use a standard viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell viability.
-
Analysis: Compare the viability curves of Hthis compound alone versus Hthis compound with uridine. A rightward shift in the curve in the presence of uridine indicates a specific on-target effect that can be rescued by the salvage pathway.
Protocol 2: In Vivo Efficacy and Pharmacodynamic (PD) Biomarker Analysis
-
Animal Model: Establish tumors in immunocompromised mice using a sensitive cancer cell line.
-
Treatment: Once tumors reach a palpable size, randomize animals into treatment groups (e.g., vehicle, Hthis compound at 10 mg/kg daily via oral gavage).[8]
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight as a general measure of toxicity.
-
Plasma Collection: At specified time points (e.g., pre-dose, and 2, 8, 24 hours post-dose) or at the end of the study, collect blood via a suitable method (e.g., submandibular bleed) into EDTA tubes.
-
Plasma Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
DHO Analysis: Quantify DHO levels in plasma samples using a validated LC-MS/MS method.
-
Data Correlation: Correlate the changes in plasma DHO levels with the observed anti-tumor efficacy and any signs of toxicity.
Visualizations
Caption: Mechanism of Hthis compound, a DHODH enzyme inhibitor.
Caption: General workflow for Hthis compound experiments.
Caption: Troubleshooting logic for Hthis compound experiments.
References
- 1. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 9. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for AMPK Activation: OSU-53 vs. AICAR
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of AMP-activated protein kinase (AMPK) is of paramount importance. AMPK, a master regulator of cellular energy homeostasis, has emerged as a promising therapeutic target for a multitude of metabolic diseases, cancers, and neurodegenerative disorders. Among the myriad of compounds known to modulate AMPK activity, OSU-53 and 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) are two frequently utilized activators. This guide provides an objective, data-driven comparison of their performance, mechanisms of action, and experimental applications.
This comprehensive analysis delves into the nuances of how each compound interacts with the AMPK signaling pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for the scientific community.
Mechanism of Action: A Tale of Two Activators
The fundamental difference between this compound and AICAR lies in their mode of AMPK activation. This compound is a direct, allosteric activator, whereas AICAR functions as an indirect activator.
This compound exerts its effect by directly binding to the α-subunit of the AMPK heterotrimer. This binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the α-subunit, a critical step for AMPK activation. This direct mechanism of action suggests a more targeted and potentially more specific activation of AMPK.
AICAR , on the other hand, requires intracellular conversion to exert its effect. Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP). ZMP then mimics the effects of AMP by binding to the γ-subunit of AMPK. This binding allosterically activates AMPK and makes it a better substrate for upstream kinases, such as liver kinase B1 (LKB1), to phosphorylate Thr172.[1] It is crucial to note that ZMP is significantly less potent than AMP in activating AMPK, with estimates suggesting it is 40- to 50-fold weaker.[1]
A significant consideration for researchers using AICAR is its well-documented AMPK-independent effects .[1][2][3][4][5] The intracellular accumulation of ZMP can influence other AMP-sensitive enzymes and cellular processes, including the inhibition of T-cell activation and cytokine production, independent of AMPK activity.[2][5] This promiscuity necessitates careful experimental design and interpretation of results when using AICAR.
Quantitative Performance Comparison
| Compound | Activation Mechanism | Target Subunit | EC50 (in vitro kinase assay) | Key Downstream Effects | Potential Off-Target Effects |
| This compound | Direct Allosteric Activator | α-subunit | 0.3 µM[6] | mTOR inhibition, Akt signaling inhibition, induction of autophagy, suppression of fatty acid biosynthesis.[6] | Limited data available on off-target effects. |
| AICAR | Indirect Activator (via ZMP) | γ-subunit | Not directly comparable due to intracellular conversion requirement. | Increased glucose uptake, enhanced fatty acid oxidation, inhibition of lipogenesis.[1][7] | Numerous AMPK-independent effects reported, including modulation of other AMP-sensitive enzymes and inhibition of T-cell activation.[1][2][3][4][5] |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms and downstream consequences of this compound and AICAR, the following signaling pathway diagrams have been generated using the DOT language.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays used to evaluate AMPK activation are provided below.
In Vitro AMPK Kinase Assay
This assay measures the direct effect of a compound on the catalytic activity of purified AMPK.
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM AMP)
-
Test compounds (this compound, AICAR - note: AICAR will be inactive in this cell-free system without conversion to ZMP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and [γ-³²P]ATP.
-
Add the purified AMPK enzyme to the reaction mixture.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Calculate the percentage of AMPK activity relative to a vehicle control and determine the EC50 value.
Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This is a common cellular assay to assess the activation state of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell culture reagents
-
Test compounds (this compound, AICAR)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or AICAR for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
Both this compound and AICAR are valuable tools for studying AMPK signaling. This compound offers the advantage of direct and specific AMPK activation, making it a preferred choice for studies aiming to dissect the direct consequences of AMPK activity. Its lower effective concentration in vitro also suggests higher potency. AICAR, while a widely used and effective AMPK activator in cellular systems, presents the challenge of AMPK-independent effects that must be carefully considered and controlled for in experimental design. The choice between these two activators will ultimately depend on the specific research question, the experimental system, and the need for specificity in targeting the AMPK pathway. For researchers aiming for precise modulation of AMPK with minimal off-target effects, this compound appears to be the more advantageous compound.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - ProQuest [proquest.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergy of HOSU-53 and Venetoclax in Leukemia: A Comparative Guide
For Immediate Release
In the rapidly evolving landscape of leukemia therapeutics, the quest for potent combination strategies that can overcome resistance and enhance efficacy is paramount. This guide provides a comprehensive analysis of the preclinical data surrounding the synergy of HOSU-53, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, with the BCL-2 inhibitor venetoclax in the context of leukemia. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of treatment regimens, supporting experimental data, and insights into the underlying mechanisms of action.
Executive Summary
Preclinical evidence suggests a complex but potentially powerful interaction between Hthis compound and venetoclax in acute myeloid leukemia (AML). While direct in-vitro synergistic effects on cell viability are not yet extensively documented in publicly available literature, in-vivo studies in a FLT3-mutant AML mouse model demonstrate that Hthis compound monotherapy exhibits potent anti-leukemic activity, proving superior to a standard combination regimen of azacitidine and venetoclax. Interestingly, in the same model, the addition of venetoclax to Hthis compound did not further enhance survival, indicating that the nature of their interaction is likely context-dependent and warrants deeper investigation. A plausible mechanism for synergy, extrapolated from studies on other DHODH inhibitors, involves the downregulation of MYC and MCL-1 by Hthis compound, which are key proteins implicated in venetoclax resistance.
Comparative Performance Data
The following table summarizes the in-vivo efficacy of Hthis compound in comparison to a venetoclax-containing regimen in a widely used preclinical model of AML.
| Treatment Regimen | Animal Model | Cell Line | Dosing Schedule | Outcome |
| Hthis compound Monotherapy | FLT3-mutant MOLM-13 CDX tumor-bearing NCG mice | MOLM-13 | 4 mg/kg, daily, oral | Superior efficacy compared to the azacitidine/venetoclax regimen.[1] |
| Azacitidine + Venetoclax | FLT3-mutant MOLM-13 CDX tumor-bearing NCG mice | MOLM-13 | Azacitidine: 1.5 mg/kg, i.p. (5 days on, 16 days off cycles); Venetoclax: 25 mg/kg, daily, oral | Modest survival advantage.[1] |
| Hthis compound + Venetoclax | FLT3-mutant MOLM-13 CDX tumor-bearing NCG mice | MOLM-13 | Hthis compound: 4 mg/kg, daily, oral; Venetoclax: 25 mg/kg, daily, oral | Did not appear to further enhance survival compared to Hthis compound monotherapy.[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In-Vivo Efficacy Study in FLT3-Mutant AML Xenograft Model
-
Animal Model: NOD/SCID/gamma (NSG) mice were utilized for the study.
-
Cell Line Engraftment: The human FLT3-mutant AML cell line, MOLM-13, was intravenously injected into the mice to establish a disseminated tumor model (cell-derived xenograft - CDX).
-
Treatment Groups:
-
Vehicle control
-
Hthis compound monotherapy (4 mg/kg, administered orally, daily)
-
Azacitidine (1.5 mg/kg, administered intraperitoneally for 5 days, followed by a 16-day break, in repeating cycles)
-
Venetoclax (25 mg/kg, administered orally, daily) in combination with azacitidine
-
Hthis compound (4 mg/kg, administered orally, daily) in combination with venetoclax (25 mg/kg, administered orally, daily)
-
-
Endpoint: The primary endpoint of the study was overall survival of the mice in each treatment cohort.
-
Source: The experimental details are based on the study "Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia".[1]
Mechanistic Insights: A Potential Synergy Pathway
While direct in-vitro synergy data for Hthis compound and venetoclax is emerging, a compelling mechanistic hypothesis for their potential synergy can be drawn from the known functions of DHODH inhibitors and the mechanisms of venetoclax resistance.
Overcoming Venetoclax Resistance: A significant challenge with venetoclax therapy is the development of resistance, often mediated by the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1).[2] The proto-oncogene MYC is a key transcriptional regulator that can drive the expression of MCL-1.
The Role of DHODH Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly proliferating cells like leukemia cells. Inhibition of DHODH has been shown to not only halt cell proliferation but also to induce differentiation and apoptosis.[3][4] Crucially, studies with other DHODH inhibitors have demonstrated that their anti-leukemic effects are, at least in part, mediated through the suppression of MYC.[3][4]
Proposed Synergistic Mechanism: Based on these findings, it is hypothesized that Hthis compound, by inhibiting DHODH, leads to the downregulation of MYC. This, in turn, would reduce the expression of MCL-1, a key venetoclax resistance factor. By diminishing this resistance mechanism, Hthis compound could potentially sensitize leukemia cells to the apoptotic effects of venetoclax.
Caption: Proposed mechanism of synergy between Hthis compound and venetoclax.
Experimental Workflow: In-Vivo Synergy Assessment
The following diagram outlines the typical workflow for assessing the in-vivo synergy of drug combinations in a leukemia xenograft model.
Caption: Standard workflow for in-vivo drug synergy studies in leukemia.
Future Directions
The preclinical data on Hthis compound, both as a monotherapy and in the context of combination therapies, is promising. The potent, single-agent activity observed in vivo suggests that Hthis compound could be a valuable addition to the AML treatment arsenal. While the initial in-vivo study did not show an additive or synergistic effect when venetoclax was combined with Hthis compound, this does not preclude the possibility of synergy in other contexts, such as in different genetic subtypes of AML or with different dosing schedules.
Further research is critically needed to:
-
Conduct in-vitro synergy studies across a panel of AML cell lines with diverse genetic backgrounds to determine combination indices and optimal dose ratios.
-
Directly investigate the impact of Hthis compound on MYC and MCL-1 protein expression in AML cells to validate the proposed mechanism of synergy.
-
Explore alternative combination strategies and scheduling to maximize the potential synergistic effects of Hthis compound and venetoclax.
This comparative guide underscores the potential of Hthis compound in leukemia treatment and highlights the critical need for further research to fully elucidate its synergistic potential with venetoclax and other targeted agents. The findings presented here provide a solid foundation for the design of future preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of OSU-53 on mTOR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OSU-53 and other mTOR signaling inhibitors, with a focus on their downstream effects. The information presented is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and mechanism of action of novel compounds targeting the mTOR pathway.
Introduction to this compound
This compound is a novel small molecule that has garnered significant interest for its dual mechanism of action as an activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mammalian target of rapamycin (mTOR). This dual activity makes it a compelling candidate for therapeutic development, particularly in oncology. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Key downstream effectors of mTOR complex 1 (mTORC1) include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation status of these proteins serves as a reliable readout of mTORC1 activity.
Comparison of this compound with Alternative mTOR Inhibitors
| Feature | This compound | Rapamycin & Analogs (Rapalogs) | ATP-Competitive mTOR Kinase Inhibitors (TORKi) |
| Primary Target(s) | AMPK (activator), mTOR (direct inhibitor) | Allosteric inhibitor of mTORC1 | ATP-binding site of mTOR (inhibits both mTORC1 and mTORC2) |
| Effect on p-S6K1 | Expected to decrease phosphorylation | Potently decreases phosphorylation[1][2] | Potently decreases phosphorylation |
| Effect on p-4E-BP1 | Expected to decrease phosphorylation | Partial or transient decrease in phosphorylation in some cell types[1][3][4] | Potently decreases phosphorylation |
| Feedback Loop Activation | Potential for complex regulation due to AMPK activation | Can lead to the activation of Akt via a negative feedback loop | Abrogates the feedback activation of Akt |
| Clinical Development | Investigational (as JBZ-001) | FDA-approved for various indications | Various stages of clinical development |
Experimental Data Summary
While direct comparative data is lacking, the following table summarizes the expected outcomes based on the known mechanisms of this compound and the well-characterized effects of rapamycin on mTORC1 signaling.
| Treatment | Expected % Decrease in p-S6K1 (Thr389) | Expected % Decrease in p-4E-BP1 (Thr37/46) | Notes |
| Vehicle Control | 0% | 0% | Baseline phosphorylation levels. |
| This compound | Significant Decrease | Significant Decrease | The dual action on AMPK and mTOR may lead to a robust and sustained inhibition. |
| Rapamycin | >90%[5] | Variable (Partial to Complete)[1][3] | The effect on 4E-BP1 can be cell-type dependent and may be transient.[1] |
Note: The quantitative values for this compound are hypothetical and require experimental validation. The values for rapamycin are based on published studies and can vary depending on the experimental conditions.
Experimental Protocols
Western Blot Analysis of Phosphorylated S6K1 and 4E-BP1
This protocol provides a general framework for assessing the phosphorylation status of S6K1 and 4E-BP1 in response to treatment with mTOR inhibitors.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum starve the cells for 4-6 hours to reduce basal mTOR activity.
-
Treat cells with this compound, rapamycin, or a vehicle control at the desired concentrations and for the appropriate duration.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C. Use total S6K1 and 4E-BP1 antibodies as loading controls on separate blots or after stripping.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting the points of intervention for this compound and Rapamycin.
Experimental Workflow for Validating Downstream Effects
Caption: A standard workflow for assessing the effects of mTOR inhibitors on downstream protein phosphorylation via Western blot.
Logical Relationship of this compound's Dual Action
Caption: this compound's dual mechanism of action converges to inhibit mTOR signaling and subsequent cellular processes.
References
- 1. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of insulin signaling and adipogenesis by rapamycin: effect on phosphorylation of p70 S6 kinase vs eIF4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of HOSU-53 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in oncology. By limiting the supply of pyrimidines necessary for DNA and RNA synthesis, DHODH inhibitors can selectively target rapidly proliferating cancer cells. This guide provides a comparative analysis of HOSU-53, a novel DHODH inhibitor, with other notable inhibitors in this class, including Brequinar, BAY2402234, and ASLAN003, supported by preclinical experimental data.
Executive Summary
Hthis compound is a highly potent, orally bioavailable DHODH inhibitor currently in clinical development for solid tumors and lymphomas. Preclinical data demonstrates that Hthis compound exhibits sub-nanomolar efficacy against the human DHODH enzyme and potent anti-proliferative activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2] Head-to-head studies in AML xenograft models suggest Hthis compound may offer a superior survival benefit compared to other potent DHODH inhibitors like BAY2402234.[1][3] This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies, and visualize the underlying biological pathways.
Data Presentation: Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of Hthis compound and other selected DHODH inhibitors based on available preclinical data.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Hthis compound | hDHODH | 0.7 - 0.95 | MOLM-13 (AML) | 2.2 | [1][2] |
| BAY2402234 | hDHODH | 0.5 - 0.97 | MOLM-13 (AML) | 1.5 | [1][4] |
| Brequinar | hDHODH | 1.8 | MOLM-13 (AML) | 364 | [1] |
| ASLAN003 | - | - | THP-1 (AML) | 152 | [4] |
| MOLM-14 (AML) | 582 | [4] | |||
| KG-1 (AML) | 382 | [4] | |||
| Emvododstat (PTC299) | - | ≤31 (in 4 of 5 primary AML samples) | Primary AML Samples | - |
Note: IC50 values can vary between different studies due to slight variations in experimental conditions. Data from direct head-to-head comparative studies are prioritized where available.
Table 2: In Vivo Efficacy of DHODH Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Hthis compound | MOLM-13 (AML) | 10 mg/kg, oral, daily | Median Survival: 63 days (vs. 17 for vehicle) | [1] |
| NCI-H929 (Multiple Myeloma) | - | Median Survival: 73.5 days (vs. 45.5 for vehicle) | [1] | |
| NCI-H82 (Small Cell Lung Cancer) | - | Tumor Growth Inhibition (TGI): 84% | [1] | |
| HCT-15 (Colorectal Cancer) | - | TGI: 91% | [1] | |
| Z-138 (Lymphoma) | - | TGI: 102% | [1] | |
| SNU-16 (Gastric Cancer) | - | TGI: 88% | [1] | |
| A375 (Melanoma) | - | TGI: 64% | [1] | |
| BAY2402234 | MOLM-13 (AML) | 4 mg/kg, oral, daily | Median Survival: 52 days | [3] |
| ASLAN003 | MOLM-14 (AML) | 50 mg/kg, oral, daily | Significant prolongation of survival | |
| THP-1 (AML) | 50 mg/kg, oral, daily | Significant prolongation of survival | ||
| Brequinar | B16F10 (Melanoma) | 10 mg/kg, IP, daily | Markedly suppressed tumor growth | [5] |
| Neuroblastoma Xenograft | - | Dramatically reduced tumor growth and extended survival | [1] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The primary mechanism of action for Hthis compound and other inhibitors is the blockade of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA replication. Rapidly dividing cancer cells are particularly dependent on this pathway for their proliferation and survival.
Caption: DHODH inhibition blocks pyrimidine synthesis, leading to downstream cellular effects.
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn induces replication stress and DNA damage.[6] This triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis.[7] Furthermore, DHODH inhibition has been shown to suppress the expression of the oncogene c-MYC and activate the tumor suppressor p53, further contributing to its anti-cancer effects.[7][8]
Experimental Workflow: In Vitro and In Vivo Evaluation of DHODH Inhibitors
The preclinical evaluation of DHODH inhibitors typically follows a standardized workflow to assess their potency and efficacy.
Caption: A typical workflow for the preclinical assessment of DHODH inhibitors.
Experimental Protocols
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is coupled to the oxidation of dihydroorotate by DHODH.[7]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds and a known DHODH inhibitor (positive control) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in the appropriate solvents (e.g., DMSO for DHO and CoQ10, Assay Buffer for DCIP).
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add 2 µL of the compound dilutions (or DMSO for the vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of a working solution of hDHODH enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the compound to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final desired concentrations (e.g., 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10) in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Crystal Violet)
This protocol is used to assess the effect of DHODH inhibitors on the viability of adherent cancer cell lines.
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.[9]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Test compounds and a known cytotoxic agent (positive control)
-
Crystal Violet Staining Solution (e.g., 0.5% crystal violet in 20% methanol)
-
Wash Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Solubilization Solution (e.g., 1% Sodium Dodecyl Sulfate - SDS in PBS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control.
-
After the incubation period, gently wash the cells with PBS to remove dead, non-adherent cells.
-
Fix the remaining adherent cells with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the fixed cells with Crystal Violet Staining Solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stained cells by adding the Solubilization Solution to each well and incubate on an orbital shaker for 15-30 minutes.
-
Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DHODH inhibitors in a subcutaneous xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.
-
For survival studies, monitor the mice until a predefined endpoint (e.g., tumor volume reaching a certain size, significant weight loss) and generate Kaplan-Meier survival curves.
Conclusion
Hthis compound represents a promising next-generation DHODH inhibitor with potent preclinical activity in both hematological and solid tumor models. The available data suggests it may have a favorable efficacy profile compared to other DHODH inhibitors. The provided experimental protocols offer a framework for researchers to further investigate and compare the activity of Hthis compound and other compounds in this class. As Hthis compound progresses through clinical trials, its full therapeutic potential will be further elucidated. This guide serves as a valuable resource for the scientific community to understand the comparative landscape of DHODH inhibitors and to inform future research and drug development efforts in this exciting area of oncology.
References
- 1. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of nucleotide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
OSU-53: A Potent Dual Activator of AMPK and Inhibitor of mTOR in Preclinical Research
For Immediate Release
[City, State] – [Date] – OSU-53, a novel, orally active small molecule, has emerged as a potent direct activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of the mammalian target of rapamycin (mTOR). Exhibiting an EC50 of 0.3 μM for AMPK activation, this compound presents a valuable tool for researchers in cellular metabolism, oncology, and neuroprotection. This guide provides a comparative analysis of this compound's potency and mechanism of action against other well-established AMPK activators, supported by experimental data.
Comparative Potency of AMPK Activators
This compound's potency in directly activating AMPK is a key differentiator from many commonly used research compounds. The following table summarizes the half-maximal effective concentration (EC50) or activation concentration (AC) for this compound and other widely used AMPK activators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Type of Activator | Mechanism of Action | Potency (EC50/AC50) |
| This compound | Direct, Allosteric | Binds directly to the AMPK α subunit.[1] | 0.3 µM (cell-free assay) |
| A-769662 | Direct, Allosteric | Allosterically activates the AMPK complex. | ~0.8 µM (cell-free, rat liver AMPK)[2][3][4] |
| AICAR | Indirect (AMP mimetic) | Converted to ZMP, an AMP analog, which allosterically activates AMPK.[5][6][7] | Typically effective in the mM range in cell-based assays.[5][8] |
| Metformin | Indirect | Increases the cellular AMP:ATP ratio, leading to AMPK activation. | Does not directly activate AMPK in cell-free assays; effective in the mM range in cells. |
Mechanism of Action: Direct vs. Indirect Activation
AMPK activators can be broadly categorized into two classes based on their mechanism of action: direct and indirect.
-
Direct Activators , such as this compound and A-769662, bind directly to the AMPK enzyme to induce a conformational change that increases its kinase activity. This compound has been shown to bind to the α subunit of AMPK.[1] This direct allosteric activation is independent of cellular energy status (i.e., the AMP:ATP ratio).
-
Indirect Activators , like AICAR and metformin, do not bind directly to AMPK. AICAR is a pro-drug that is metabolized into ZMP, an AMP analog, which then mimics the effect of AMP in activating AMPK.[5][6][7] Metformin acts by inhibiting the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio, thereby activating AMPK.
The direct mechanism of this compound offers a more targeted approach to studying the downstream effects of AMPK activation, without the potentially confounding cellular effects of altering the fundamental energy balance of the cell.
Dual Functionality: mTOR Inhibition
A distinctive feature of this compound is its dual functionality as a direct mTOR inhibitor.[9] This contrasts with other AMPK activators, where mTOR inhibition is a downstream consequence of AMPK activation. The direct inhibition of mTOR by this compound provides a multi-pronged approach to modulating cellular growth and metabolism pathways.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of AMPK and a general workflow for assessing AMPK activation.
Experimental Protocols
Determination of AMPK Activation (EC50)
The potency of this compound in activating AMPK is typically determined using a cell-free in vitro kinase assay. A common method involves the use of recombinant AMPK and a synthetic peptide substrate, such as the SAMS peptide.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant AMPK enzyme, the SAMS peptide substrate, and ATP (often radiolabeled with ³²P).
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes) to allow for the phosphorylation of the SAMS peptide by AMPK.
-
Reaction Termination: The reaction is stopped, often by the addition of a phosphocellulose paper which binds the phosphorylated peptide.
-
Quantification: The amount of phosphorylated substrate is quantified, typically through scintillation counting for radiolabeled ATP.
-
Data Analysis: The data is plotted as AMPK activity versus the concentration of this compound, and the EC50 value is calculated using a non-linear regression analysis.
Assessment of Cellular AMPK Activation
To confirm that this compound activates AMPK in a cellular context, Western blotting is a standard method.
-
Cell Culture and Treatment: A chosen cell line is cultured and then treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (active) form of AMPK (p-AMPKα at Thr172) and its downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC at Ser79). Antibodies against total AMPK and ACC are used as loading controls.
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal. The band intensities are quantified to determine the relative increase in AMPK and ACC phosphorylation.[1][10]
mTOR Inhibition Assay
The inhibitory effect of this compound on mTOR can be assessed by examining the phosphorylation status of its downstream targets, such as p70S6K and 4E-BP1, via Western blotting, following a similar protocol as described for cellular AMPK activation. A decrease in the phosphorylation of these targets in the presence of this compound would indicate mTOR inhibition.
Conclusion
This compound is a potent, direct activator of AMPK with the added functionality of being a direct mTOR inhibitor. Its distinct, direct mechanism of action and high potency make it a valuable pharmacological tool for investigating the roles of the AMPK and mTOR signaling pathways in health and disease. Researchers utilizing this compound can benefit from its targeted effects, which may offer clearer insights compared to indirect activators that can have broader off-target effects. As with any pharmacological agent, it is recommended that researchers confirm its effects in their specific experimental systems.
References
- 1. Activation of AMPK by OSU53 protects spinal cord neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
HOSU-53: A Preclinical Head-to-Head Comparison in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HOSU-53, an investigational dihydroorotate dehydrogenase (DHODH) inhibitor, against other cancer therapies based on available preclinical data. Hthis compound is a potent, orally bioavailable small molecule currently entering Phase I/II clinical trials for hematological malignancies.[1] This document summarizes key quantitative data from head-to-head and combination studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Hthis compound functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cancer cells have a high demand for these nucleotides, making them particularly vulnerable to the disruption of this pathway.[1] By blocking DHODH, Hthis compound leads to pyrimidine depletion, causing a DNA damage response and ultimately, cancer cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key preclinical data for Hthis compound, comparing its efficacy as a monotherapy and in combination with other agents.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Human DHODH IC₅₀ (nM) | Reference |
| Hthis compound | 0.7 - 0.95 | [3][4][5] |
| BAY2402234 | 0.5 - 0.97 | [3][4][5] |
| Brequinar | 1.8 | [5] |
Table 2: In Vitro Anti-leukemic Activity
| Cell Line | Indication | Hthis compound IC₅₀ (nM) | Reference |
| MOLM-13 | AML | 2.2 | [5] |
| Primary AML Samples | AML | 120.5 (median) | [6] |
Table 3: In Vivo Monotherapy Efficacy in AML Xenograft Model (MOLM-13)
| Treatment | Dose | Median Survival (days) | Comparison | Reference |
| Vehicle | - | 17 | - | [5] |
| Hthis compound | 10 mg/kg, daily p.o. | 55 - 63 | Superior to Vehicle | [5][6] |
| BAY2402234 | 4 mg/kg, daily p.o. | 52 | Hthis compound (10mg/kg) is superior | [6] |
| BAY2402234 | 10 mg/kg, daily p.o. | Not Tolerated | - | [6] |
Table 4: In Vivo Combination Therapy Efficacy in AML Xenograft Model (MOLM-13)
| Treatment Arm | Regimen | Outcome | Reference |
| Hthis compound + anti-CD47 | 4 mg/kg Hthis compound (p.o.) + 0.5 mg anti-CD47 (i.p.) | Disease-free survival | [6][7] |
| Hthis compound + Gilteritinib | 4 mg/kg Hthis compound (p.o.) + 30 mg/kg Gilteritinib (p.o.) | Median survival of 84 days (vs. 48 days for Gilteritinib alone) | [8] |
Table 5: In Vivo Monotherapy Efficacy in Multiple Myeloma Xenograft Models
| Model | Treatment (Hthis compound) | Median Survival (days) | Vehicle Median Survival (days) | Reference |
| NCI-H929 | Not Specified | 73.5 | 45.5 | [5] |
| OPM-2 | Not Specified | 54 | 28 | |
| RPMI-8226 | Not Specified | 60 | 26 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on published literature.[6][9][10][11]
In Vivo Xenograft Studies (AML Model)
This protocol outlines the general procedure for assessing the efficacy of Hthis compound in a disseminated Acute Myeloid Leukemia (AML) model using the MOLM-13 cell line.
-
Cell Culture: Human MOLM-13 AML cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator. Cells are maintained in an exponential growth phase.
-
Animal Model: Immunodeficient mice (e.g., 8- to 12-week-old NCG mice) are used. Animals are housed in sterile conditions.
-
Engraftment: On day 0, mice are intravenously (i.v.) injected via the tail vein with 1 x 10⁵ MOLM-13 cells suspended in a suitable buffer like PBS.
-
Treatment Initiation: After allowing for cell engraftment (typically 4 days), mice are randomized into treatment groups (n=10 per group).[6][12][13]
-
Drug Administration:
-
Vehicle Control: Administered daily via oral gavage (p.o.).
-
Hthis compound: Administered daily via oral gavage at specified doses (e.g., 4 mg/kg or 10 mg/kg).[6][12][13]
-
Comparator Agents (e.g., BAY2402234): Administered at specified doses and routes.[6][12][13]
-
Combination Agents (e.g., anti-CD47 antibody): Administered via intraperitoneal (i.p.) injection as per the study design.[6]
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of toxicity and weighed three times weekly.
-
The primary endpoint is overall survival. Mice are euthanized when they become moribund or at the end of the study period (e.g., day 106).[6][7]
-
For mechanistic studies, tissues like bone marrow and spleen may be harvested to assess leukemic engraftment (e.g., by detecting human CD45+ cells via flow cytometry).[7]
-
In Vitro Cell Proliferation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Hthis compound on cancer cell lines.
-
Cell Plating: AML cells (e.g., MOLM-13) are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of Hthis compound or a comparator drug. A vehicle-only control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value is calculated using non-linear regression analysis.
Uridine Rescue Assay
This experiment is performed to confirm that the cytotoxic effect of Hthis compound is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Co-treatment: AML cells are treated with a fixed concentration of Hthis compound in the presence of increasing concentrations of exogenous uridine.
-
Incubation and Analysis: The assay proceeds as a standard proliferation assay.
-
Interpretation: If the cytotoxic effects of Hthis compound are reversed by the addition of uridine, it confirms the on-target mechanism of action. Preclinical studies have shown that uridine concentrations above 25 µM can rescue cells from Hthis compound-induced death, a level well above the physiological concentrations found in human plasma and bone marrow.[6]
References
- 1. DHODH Inhibitor Hthis compound, Born from Undergraduate Research, Enters Phase I/II Trials for Cancer [trial.medpath.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 8. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Cross-Validation of OSU-53's Efficacy in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct anti-cancer compounds that have been associated with the name "OSU-53". It is critical to differentiate between these two molecules to accurately assess their therapeutic potential. The first is a dual activator of AMP-activated protein kinase (AMPK) and inhibitor of mammalian target of rapamycin (mTOR), herein referred to as AMPK-activating this compound . The second, more recent compound, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), known as Hthis compound or JBZ-001 . This guide will objectively compare the performance of both compounds in various cancer types, present supporting experimental data, and detail the methodologies of key experiments.
Compound Distinction and Mechanism of Action
It is imperative to distinguish between the two compounds to understand their distinct mechanisms of action and therapeutic targets.
-
AMPK-activating this compound : This compound functions as a dual activator of AMPK and a direct inhibitor of mTOR. AMPK is a crucial regulator of cellular energy homeostasis, and its activation can suppress tumor growth.[1] By also directly inhibiting mTOR, a key protein in cell proliferation and survival, this compound offers a two-pronged attack on cancer cell metabolism and growth.
-
DHODH-inhibiting Hthis compound (JBZ-001) : This compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA. By blocking this pathway, Hthis compound effectively starves cancer cells of the necessary building blocks for growth and division.
Efficacy in Different Cancer Types: A Comparative Analysis
AMPK-activating this compound
This compound has demonstrated preclinical efficacy primarily in triple-negative breast cancer and thyroid cancer.
Table 1: Preclinical Efficacy of AMPK-activating this compound
| Cancer Type | Model | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 & MDA-MB-468 cell lines | Inhibited cell viability with IC50 values of approximately 5 µM and 2 µM, respectively.[2] | [2] |
| MDA-MB-231 xenograft model | Daily oral administration of 50 and 100 mg/kg suppressed tumor growth by 47-49%.[2] | [2] | |
| Thyroid Cancer | Panel of 7 thyroid cancer cell lines | Inhibited in vitro cell growth in all tested cell lines.[1] | [1] |
| Cell lines with RAS or BRAF mutations | Showed higher sensitivity to the drug compared to cells with other mutations.[1][3] | [1][3] |
DHODH-inhibiting Hthis compound (JBZ-001)
This next-generation compound has shown a broader range of preclinical activity and is currently in a Phase I clinical trial for advanced solid tumors and non-Hodgkin's lymphoma.
Table 2: Preclinical Efficacy of DHODH-inhibiting Hthis compound (JBZ-001)
| Cancer Type | Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 xenograft model | Monotherapy prolonged survival. Combination with an anti-CD47 antibody resulted in disease-free survival. | |
| Multiple Myeloma | NCI-H929 xenograft model | Median survival of 73.5 days vs. 45.5 days for vehicle control. | |
| Small-Cell Lung Cancer | NCI-H82 xenograft model | Tumor Growth Inhibition (TGI) of 84%. | [4] |
| Colorectal Cancer | HCT-15 xenograft model | TGI of 91%. | [4] |
| Lymphoma | Z-138 xenograft model | TGI of 102%. | [4] |
| Gastric Cancer | SNU-16 xenograft model | TGI of 88%. | [4] |
| Melanoma | A375 xenograft model | TGI of 64%. | [4] |
Comparison with Alternative DHODH Inhibitors
Hthis compound (JBZ-001) has been compared to other DHODH inhibitors in preclinical studies, demonstrating a favorable profile.
Table 3: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Hthis compound (JBZ-001) | Human DHODH | 0.7 | |
| BAY 2402234 | Human DHODH | 0.5 | |
| Brequinar | Human DHODH | 1.8 |
In a head-to-head in vivo comparison in an AML model, Hthis compound showed superior survival benefit over BAY 2402234.
Clinical Development of Hthis compound (JBZ-001)
A Phase I clinical trial (NCT06801002) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of JBZ-001 in adult patients with advanced solid tumors and non-Hodgkin lymphoma.[5] The trial is a dose-escalation study to determine the optimal biological dose.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Studies in Mice
These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess overall survival. At the end of the study, tumors can be excised for further analysis.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and study designs.
Caption: Signaling pathway of AMPK-activating this compound.
Caption: Pyrimidine biosynthesis pathway and the inhibitory action of Hthis compound.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The nomenclature surrounding "this compound" has led to some confusion, but it is clear that two distinct and promising anti-cancer compounds have emerged from research at The Ohio State University. The AMPK-activating this compound shows targeted efficacy in preclinical models of triple-negative breast cancer and thyroid cancer. The more recent DHODH-inhibiting Hthis compound (JBZ-001) has demonstrated a broader preclinical anti-tumor profile across a range of hematological and solid tumors and is currently undergoing clinical evaluation. This guide provides a clear distinction between these two compounds and a comparative analysis of their efficacy, which will be valuable for researchers and professionals in the field of oncology drug development. Further clinical investigation of Hthis compound (JBZ-001) is warranted to determine its full therapeutic potential.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. broadpharm.com [broadpharm.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Comparative Guide: HOSU-53 in Combination with Standard Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, HOSU-53, in combination with various standard-of-care chemotherapy regimens for the treatment of Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Small Cell Lung Cancer (SCLC). The data presented is based on preclinical studies and is intended to inform further research and development.
Executive Summary
Hthis compound is a potent, orally bioavailable inhibitor of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the pyrimidine pool, Hthis compound selectively targets rapidly proliferating cancer cells. Preclinical evidence strongly suggests that Hthis compound synergizes with several standard chemotherapy agents, enhancing their anti-tumor efficacy and offering promising new avenues for cancer treatment. This guide summarizes the key experimental data, provides detailed methodologies for pivotal experiments, and visualizes the underlying biological pathways.
Hthis compound: Mechanism of Action
Hthis compound's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH. This blockade halts the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine), which are essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making them vulnerable to DHODH inhibition.[1] This targeted metabolic disruption leads to cell cycle arrest, differentiation, and apoptosis in malignant cells.[2]
Comparison of Hthis compound Combination Regimens in Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated the synergistic potential of Hthis compound with targeted therapies in AML models.
In Vitro Efficacy of Hthis compound in AML
Hthis compound has shown potent anti-leukemic activity across various AML cell lines and primary patient samples.
| Cell Line/Sample Type | Hthis compound IC50 (nM) | Reference |
| MOLM-13 | 2 - 45 | |
| Primary AML Samples (median) | 120.5 | [3] |
In Vivo Efficacy of Hthis compound Combination Therapy in AML Xenograft Models
The combination of Hthis compound with other anti-leukemic agents has resulted in significantly improved survival in AML xenograft models.
| Combination Partner | Cancer Model | Hthis compound Dose | Partner Dose | Median Survival (Days) | Statistical Significance (p-value) | Reference |
| Vehicle | MOLM-13 Xenograft | - | - | ~25 | - | [4] |
| Hthis compound | MOLM-13 Xenograft | 4 mg/kg, daily | - | ~37 | - | [4] |
| Gilteritinib | MOLM-13 Xenograft | - | 30 mg/kg, daily | ~47 | - | [4] |
| Hthis compound + Gilteritinib | MOLM-13 Xenograft | 4 mg/kg, daily | 30 mg/kg, daily | 84 | <0.0001 (vs. single agents) | [4] |
| Vehicle | HL-60 Xenograft | - | - | ~30 | - | [4] |
| Hthis compound | HL-60 Xenograft | 10 mg/kg, daily | - | ~60 | - | [4] |
| Decitabine | HL-60 Xenograft | - | 0.4 mg/kg (4 days on/10 off) | ~40 | - | [4] |
| Hthis compound + Decitabine | HL-60 Xenograft | 10 mg/kg, daily | 0.4 mg/kg (4 days on/10 off) | >80 | <0.0001 (vs. Decitabine) | [4] |
| Vehicle | MOLM-13 Xenograft | - | - | ~25 | - | [3] |
| Hthis compound | MOLM-13 Xenograft | 10 mg/kg, daily | - | ~63 | - | [3] |
| Anti-CD47 Ab | MOLM-13 Xenograft | - | 0.5 mg/animal, daily for 21 days | ~30 | - | [3] |
| Hthis compound + Anti-CD47 Ab | MOLM-13 Xenograft | 10 mg/kg, daily | 0.5 mg/animal, daily for 21 days | Disease-free survival at day 106 | Not applicable | [3] |
| Isatuximab | MOLM-13 Xenograft | - | 2.5 mg/kg, bi-weekly | ~35 | - | [3] |
| Hthis compound + Isatuximab | MOLM-13 Xenograft | 10 mg/kg, daily | 2.5 mg/kg, bi-weekly | 72 | <0.05 (vs. single agents) | [3] |
Comparison of Hthis compound Combination Regimens in Multiple Myeloma (MM)
Hthis compound has shown promise as both a monotherapy and in combination with immunotherapies for the treatment of Multiple Myeloma.
In Vivo Efficacy of Hthis compound Monotherapy and Combination Therapy in MM Xenograft Models
| Treatment | Cancer Model | Hthis compound Dose | Partner Dose | Median Survival (Days) | Reference |
| Vehicle | OPM-2 Xenograft | - | - | 28 | [5] |
| Hthis compound | OPM-2 Xenograft | Not specified | - | 54 | [5] |
| Vehicle | RPMI-8226 Xenograft | - | - | 26 | [5] |
| Hthis compound | RPMI-8226 Xenograft | Not specified | - | 60 | [5] |
| Vehicle | MM1.S-Luciferase Xenograft | - | - | 28 | [5] |
| Hthis compound | MM1.S-Luciferase Xenograft | Not specified | - | 53 | [5] |
| Hthis compound + Isatuximab | MM1.S-Luciferase Xenograft | Not specified | Not specified | 69 | [5] |
| Hthis compound + Anti-CD47 Ab | NCI-H929 Xenograft | Not specified | Not specified | Complete tumor regression | [5] |
Comparison of Hthis compound Combination Regimens in Small Cell Lung Cancer (SCLC)
Preclinical evaluation of Hthis compound in SCLC models suggests a potential benefit when combined with standard chemotherapy.
In Vivo Efficacy of Hthis compound in Combination with Etoposide and Cisplatin in a SCLC Xenograft Model
While specific quantitative data is not yet published, initial findings report a significant decrease in tumor volume in xenograft mouse models treated with Hthis compound in combination with etoposide plus cisplatin, without significant animal weight loss. Further studies are needed to quantify the extent of this synergistic effect.
Signaling Pathways and Experimental Workflows
Hthis compound and Anti-CD47/CD38 Combination Therapy Signaling Pathway
DHODH inhibition by Hthis compound leads to pyrimidine starvation and cellular stress. In AML and MM cells, this has been shown to upregulate the expression of the "eat-me" signal calreticulin (CALR) and the immune checkpoint ligand CD47 on the tumor cell surface. While upregulation of CD47 is a potential resistance mechanism, it also sensitizes the cells to anti-CD47 blockade. The increased CALR expression promotes phagocytosis by macrophages. Similarly, Hthis compound treatment increases surface expression of CD38, enhancing the efficacy of anti-CD38 antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
Experimental Workflow for In Vivo Xenograft Studies
The general workflow for assessing the in vivo efficacy of Hthis compound combination therapies in xenograft models is outlined below.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of Hthis compound, the combination partner drug, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism. Synergy is assessed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Cell Line and Implantation: Human cancer cell lines (e.g., MOLM-13 for AML, NCI-H929 for MM) are cultured under standard conditions. For disseminated leukemia models, 1-5 x 10^6 cells are injected intravenously. For solid tumor models, a similar number of cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to establish for a specified period (e.g., 4-14 days). Mice are then randomized into treatment groups (typically 8-10 mice per group) with comparable tumor burden or body weight.
-
Drug Formulation and Administration: Hthis compound is formulated for oral gavage (e.g., in 40% (w/v) 2-hydroxypropyl-β-cyclodextrin). Partner drugs are formulated and administered as per established protocols (e.g., intraperitoneal injection, oral gavage). Dosing schedules are maintained as indicated in the efficacy tables.
-
Monitoring: Tumor volume (for subcutaneous models) is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2). Animal body weight and general health are also monitored. For leukemia models, disease progression can be monitored by bioluminescence imaging if luciferase-expressing cells are used.
-
Endpoint: The study is terminated when tumors reach a predetermined size, or when animals show signs of significant morbidity. Survival is recorded, and at the endpoint, tumors and relevant tissues may be harvested for further analysis (e.g., biomarker expression).
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test. Tumor growth data is analyzed using appropriate statistical tests such as ANOVA.
Conclusion
The preclinical data strongly support the continued investigation of Hthis compound in combination with standard chemotherapy and targeted agents. The synergistic effects observed in AML and MM models are particularly compelling, suggesting that Hthis compound could enhance the efficacy of existing treatments and potentially overcome resistance mechanisms. Further clinical evaluation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Benchmarking HOSU-53's Therapeutic Index: A Comparative Guide for Researchers
HOSU-53, a novel, orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), is a promising new agent in cancer therapy. Its mechanism of action, which targets the de novo pyrimidine biosynthesis pathway, has demonstrated significant preclinical efficacy in various hematological malignancies and solid tumors.[1][2][3][4][5] This guide provides a comparative analysis of Hthis compound's therapeutic index against other DHODH inhibitors, supported by available experimental data and detailed protocols, to aid researchers in drug development and translational studies.
Comparative Analysis of DHODH Inhibitors
The therapeutic index, a measure of a drug's safety, is a critical parameter in oncology drug development. For Hthis compound and other DHODH inhibitors, this is often assessed by comparing the dose required for anti-tumor efficacy with the dose that causes significant toxicity. Preclinical studies for Hthis compound have identified a potential therapeutic window by monitoring plasma levels of dihydroorotate (DHO), a pharmacodynamic biomarker for both efficacy and toxicity.[6] An optimal therapeutic range for DHO exposure has been suggested to be between 300 and 1000 µM·h.[1]
In comparison, other DHODH inhibitors have faced challenges. Brequinar, for instance, was hindered in clinical development due to a narrow therapeutic dose range and severe side effects.[7][8] ASLAN003 has shown a favorable preclinical profile, being approximately 11-fold more active in acute myeloid leukemia (AML) cells than in normal hematopoietic progenitor cells.[9] BAY2402234 also demonstrates potent low-nanomolar efficacy.[10][11][12]
The following table summarizes the available preclinical data for Hthis compound and its comparators.
| Drug | Target | In Vitro Potency (IC50) | In Vivo Efficacy (AML Xenograft Models) | In Vivo Toxicity/Tolerability | Therapeutic Index Insight |
| Hthis compound | DHODH | 0.7 nM (h-DHODH, cell-free)[3], 2-45 nM (AML cell lines)[13] | 10 mg/kg daily p.o. showed significant survival benefit (MOLM-13 xenograft)[5][13] | Daily 30 mg/kg p.o. induced dose-limiting weight loss in mice[6] | A therapeutic window has been proposed based on plasma DHO levels (300-1000 µM·h)[1] |
| Brequinar | DHODH | 5.2 nM (h-DHODH)[14] | - | Narrow therapeutic dose range with severe side effects (thrombocytopenia, dermatitis)[7][15] | Limited by its narrow therapeutic window[7] |
| ASLAN003 | DHODH | 35 nM (h-DHODH)[16], 152-582 nM (AML cell lines)[9] | 50 mg/kg daily p.o. reduced tumor burden and prolonged survival[16] | No evident effect on normal hematopoietic cells and excellent safety profile in mice[9][17] | Suggested to be favorable, being ~11-fold more active in AML cells than normal progenitors[9] |
| BAY2402234 | DHODH | Low-nanomolar potency[10][11] | Strong anti-tumor efficacy in monotherapy in AML xenograft models[10][12] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of DHODH inhibitors.
In Vitro Cytotoxicity Assay (CellTiter-Glo® as an example)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cancer cell lines (e.g., MOLM-13 for AML) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the DHODH inhibitor (e.g., Hthis compound) and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)
Patient-derived or cell line-derived xenograft models are instrumental in assessing the in vivo efficacy of anti-cancer agents.
-
Cell Preparation: Culture human AML cells (e.g., MOLM-13) under standard conditions. Harvest and resuspend the cells in a suitable medium like PBS or Matrigel.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent rejection of human cells.
-
Cell Implantation: Inject 1 x 10^6 to 5 x 10^6 AML cells intravenously or subcutaneously into each mouse.
-
Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly using calipers. For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and use bioluminescence imaging if cells are luciferase-tagged.
-
Drug Administration: Once tumors are established or a set time post-injection, begin treatment with the DHODH inhibitor (e.g., Hthis compound administered orally by gavage) and a vehicle control. Dosing schedule and concentration should be based on prior pharmacokinetic and tolerability studies.[6]
-
Efficacy Assessment: Monitor tumor growth inhibition and overall survival of the mice. At the end of the study, tissues can be harvested for further analysis (e.g., histology, biomarker analysis).
DHODH Enzyme Activity Assay (DCIP-based method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, Coenzyme Q10, Triton X-100, and DCIP.
-
Enzyme and Inhibitor Incubation: Add recombinant human DHODH enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the DHODH inhibitor (e.g., Hthis compound).
-
Initiation of Reaction: Start the reaction by adding the substrate, dihydroorotate.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the IC50 of the inhibitor by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Visualizing Key Pathways and Processes
To further elucidate the context of Hthis compound's action and evaluation, the following diagrams illustrate the relevant signaling pathway, experimental workflow, and the logic of therapeutic index comparison.
Caption: Mechanism of Hthis compound action in the de novo pyrimidine synthesis pathway.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 6. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brequinar - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
OSU-53: A Novel mTOR Inhibitor with a Distinct Gene Expression Signature
For Researchers, Scientists, and Drug Development Professionals
The landscape of mTOR inhibitors is evolving, with novel compounds offering distinct mechanisms of action and, consequently, unique impacts on gene expression. This guide provides a comparative analysis of OSU-53, a dual activator of AMP-activated protein kinase (AMPK) and a direct mTOR inhibitor, against established mTOR inhibitors such as rapamycin, everolimus, and temsirolimus. We present available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction to this compound and mTOR Inhibition
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. The first generation of mTOR inhibitors, including rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, primarily act as allosteric inhibitors of mTORC1. This compound represents a newer class of mTOR inhibitor with a dual-action mechanism. It not only directly inhibits mTOR but also activates AMPK, a key cellular energy sensor. This dual action suggests that this compound may induce a more profound and distinct cellular response compared to traditional rapalogs.
Comparative Analysis of Gene Expression
While comprehensive transcriptomic data for this compound is not as widely available as for first-generation mTOR inhibitors, key studies have highlighted its specific effects on gene expression, particularly in cancer cell lines.
Quantitative Data Summary
The following table summarizes the known effects of this compound on the expression of key metabolic regulators and provides a general overview of the gene expression changes induced by other mTOR inhibitors. It is important to note that the data for rapamycin, everolimus, and temsirolimus are derived from various studies using different experimental systems, which may influence the observed gene expression changes.
| Inhibitor | Key Gene Expression Changes | Cell/Tissue Type | Methodology | Reference |
| This compound | Upregulation: PGC1α, NRF-1 | Triple-Negative Breast Cancer Cells | Western Blot | [1] |
| Rapamycin | Downregulation: Genes involved in cell cycle, apoptosis, and metabolism. Upregulation: Genes associated with stress response and autophagy. | Various (e.g., T-cells, breast cancer cells) | RNA-seq, Microarray | N/A |
| Everolimus | Downregulation: Genes involved in cell proliferation and angiogenesis. | Breast cancer, Renal cell carcinoma | Microarray | N/A |
| Temsirolimus | Downregulation: Genes involved in cholesterol biosynthesis. | Primary neurons | RNA-seq | N/A |
Note: Due to the limited availability of comprehensive, quantitative gene expression data for this compound from microarray or RNA-seq studies in the public domain, a direct, extensive quantitative comparison is not currently feasible. The information for rapamycin, everolimus, and temsirolimus represents a general summary from multiple studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, we provide the following diagrams generated using the DOT language.
mTOR Signaling Pathway and Inhibitor Targets
Caption: mTOR signaling pathway with points of inhibition.
General Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for studying gene expression changes.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of typical protocols used in the studies of mTOR inhibitors.
Cell Culture and Treatment
-
Cell Lines: Triple-negative breast cancer cell lines (e.g., MDA-MB-231) or thyroid cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound or other mTOR inhibitors for specified durations (e.g., 24, 48 hours) before harvesting for analysis.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PGC1α, NRF-1, phospho-mTOR, total mTOR), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-seq)
-
RNA Isolation and QC: Total RNA is extracted using a kit (e.g., RNeasy Kit, Qiagen), and its integrity and quantity are assessed using a bioanalyzer.
-
Library Preparation: mRNA is enriched using oligo(dT) beads, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome, and differential gene expression analysis is performed using software packages like DESeq2 or edgeR.
Discussion and Future Directions
The available data suggests that this compound's dual mechanism of AMPK activation and mTOR inhibition leads to a distinct gene expression profile compared to rapalogs. The upregulation of PGC1α and NRF-1, master regulators of mitochondrial biogenesis and the antioxidant response, points to a unique metabolic reprogramming effect of this compound. This is in contrast to the more general effects on cell cycle and proliferation-related genes observed with first-generation mTOR inhibitors.
To fully elucidate the comparative effects of this compound, further comprehensive studies employing high-throughput transcriptomic and proteomic analyses are warranted. Direct head-to-head comparisons of this compound with other mTOR inhibitors under identical experimental conditions would provide invaluable data for the drug development community. Such studies will be crucial in identifying the specific cancer types and patient populations that would most benefit from the unique therapeutic profile of this compound.
References
Comparative Metabolomics of HOSU-53 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of HOSU-53, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, in cancer cells. By inhibiting a critical enzyme in the de novo pyrimidine synthesis pathway, Hthis compound selectively targets the metabolic machinery of rapidly proliferating cancer cells.
This guide details the mechanism of action of Hthis compound, compares its potency with other known DHODH inhibitors, and presents the expected metabolomic consequences of treatment based on extensive research on this class of drugs. Detailed experimental protocols for conducting similar metabolomics studies are also provided.
Mechanism of Action: Targeting Pyrimidine Synthesis
Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical building blocks for DNA and RNA.[1] Cancer cells, with their high rate of proliferation, are heavily reliant on the de novo synthesis of pyrimidines to support DNA replication and RNA production.[1][3] By blocking DHODH, Hthis compound effectively starves cancer cells of these essential metabolites, leading to cell cycle arrest and apoptosis.[1]
A key pharmacodynamic biomarker of Hthis compound and other DHODH inhibitors is the accumulation of the DHODH substrate, dihydroorotate (DHO), in plasma and urine, which serves as a direct indicator of on-target enzyme inhibition.[4][5][6]
Comparative Performance of DHODH Inhibitors
While specific comparative metabolomics data for Hthis compound is not yet publicly available, its performance can be contextualized by comparing its in vitro potency (IC50) against human DHODH with that of other well-characterized DHODH inhibitors.
| Compound | Target | IC50 (nM) | Primary Indication(s) |
| Hthis compound | DHODH | 0.95 [1][7] | Cancer (preclinical/clinical trials)[2][3] |
| BAY2402234 | DHODH | 0.97[1] | Cancer (clinical trials)[1] |
| Brequinar | DHODH | 1.8[8] | Cancer (clinical trials)[1] |
| Teriflunomide | DHODH | ~1200 | Multiple Sclerosis, Rheumatoid Arthritis[6] |
| Leflunomide | DHODH | - (prodrug for Teriflunomide) | Rheumatoid Arthritis[6] |
Note: IC50 values can vary depending on the assay conditions.
Hthis compound demonstrates superior or comparable potency to other DHODH inhibitors that have been investigated for cancer therapy.[1] Preclinical studies have shown its efficacy in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma.[4][5]
Expected Metabolomic Profile of Hthis compound Treated Cells
Based on the mechanism of action of DHODH inhibitors, treatment of cancer cells with Hthis compound is expected to induce a distinct and measurable metabolic signature. The following table summarizes the anticipated changes in key metabolites of the pyrimidine synthesis pathway, drawing on findings from studies with other potent DHODH inhibitors like brequinar.
| Metabolite | Pathway | Expected Change upon Hthis compound Treatment | Rationale |
| Dihydroorotate (DHO) | De novo Pyrimidine Synthesis | Significant Increase | Accumulation of the direct substrate of the inhibited enzyme (DHODH).[9][10][11] |
| Orotate | De novo Pyrimidine Synthesis | Significant Decrease | Depletion of the direct product of the DHODH-catalyzed reaction. |
| Uridine Monophosphate (UMP) | De novo Pyrimidine Synthesis | Significant Decrease | Depletion of a key downstream product of the pathway. |
| Uridine Diphosphate (UDP) | De novo Pyrimidine Synthesis | Significant Decrease | Downstream consequence of UMP depletion. |
| Uridine Triphosphate (UTP) | De novo Pyrimidine Synthesis | Significant Decrease | Downstream consequence of UMP depletion. |
| Cytidine Triphosphate (CTP) | De novo Pyrimidine Synthesis | Significant Decrease | Synthesized from UTP, its levels will decrease accordingly. |
This metabolic shift—a bottleneck at the DHODH step—underlies the therapeutic rationale for using Hthis compound to induce pyrimidine starvation in cancer cells.
Visualizing the Impact of Hthis compound
The following diagrams illustrate the key concepts related to the action of Hthis compound.
Experimental Protocols
The following provides a detailed methodology for a typical metabolomics experiment to assess the effects of Hthis compound on cancer cells, based on established protocols for studying DHODH inhibitors.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MOLM-13 for AML).
-
Culture Conditions: Culture cells in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat cells with Hthis compound at various concentrations (e.g., determined by prior IC50 experiments) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
Sample Preparation for Metabolomics
-
Quenching and Harvesting:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Quench metabolic activity by adding liquid nitrogen or an ice-cold quenching solution (e.g., 80% methanol).
-
Scrape the cells into the quenching solution and collect the cell suspension.
-
-
Metabolite Extraction:
-
Perform metabolite extraction using a solvent-based method. A common approach is to use a cold solvent mixture such as methanol:acetonitrile:water (2:2:1).
-
Vortex the cell suspension vigorously and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and metabolite extraction.
-
Centrifuge the samples at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform.
-
Data Acquisition (LC-MS/MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatographic Separation: Separate the metabolites using a suitable column (e.g., a reverse-phase C18 column for a broad range of metabolites). Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wide range of metabolites. Use a data-dependent or data-independent acquisition strategy to collect MS and MS/MS spectra for metabolite identification.
Data Analysis
-
Data Processing: Use specialized software (e.g., MetaboAnalyst) for peak picking, alignment, and normalization of the raw LC-MS data.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with entries in metabolomics databases (e.g., HMDB, METLIN).
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, volcano plots, principal component analysis [PCA], and partial least squares-discriminant analysis [PLS-DA]) to identify metabolites that are significantly altered between Hthis compound treated and control groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to map the significantly altered metabolites to metabolic pathways to understand the broader biological impact of Hthis compound treatment.
Conclusion
Hthis compound is a highly promising, potent DHODH inhibitor with a clear mechanism of action that leads to predictable and significant alterations in the metabolome of cancer cells. By disrupting the de novo pyrimidine synthesis pathway, Hthis compound represents a targeted therapeutic strategy for a variety of malignancies. The provided comparative data and experimental protocols offer a valuable resource for researchers investigating the metabolic effects of Hthis compound and other DHODH inhibitors, and for the continued development of this important class of anti-cancer agents.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 9. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of OSU-53: A Protocol for Laboratory Safety
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like OSU-53 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the management of chemical waste in a research setting provide a clear framework for its safe disposal. This guide offers essential, step-by-step procedures to ensure the responsible management of this compound waste, fostering a culture of safety and building trust in laboratory operations.
Standard Operating Procedure for this compound Disposal
In the absence of specific hazard information, this compound should be treated as a hazardous chemical. The following protocol is based on general guidelines from university Environmental Health and Safety (EHS) departments and is designed to meet stringent safety standards.
1. Waste Identification and Segregation:
-
Assume Hazardous: Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Maintain a dedicated, clearly labeled waste container for this compound.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Standard laboratory coat or gown.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
3. Waste Containment:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated wipes) in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a high-density polyethylene bottle) with a screw-on cap. Do not fill the container to more than 90% capacity to allow for expansion.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, scalpels) must be disposed of in a designated sharps container.
4. Labeling:
-
Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.[1]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume of the waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources and incompatible materials.
6. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (per institutional policy), submit a chemical waste pickup request to your institution's EHS department.[2]
-
Follow the specific procedures outlined by your EHS for scheduling a pickup.
Key Information for Chemical Waste Disposal
For easy reference, the following table summarizes crucial information for managing chemical waste in a university research setting.
| Information Category | Description |
| Primary Contact | Your institution's Environmental Health and Safety (EHS) or equivalent department is the primary resource for all waste disposal inquiries. |
| Waste Pickup | Typically initiated through an online request form on the EHS website. Provide accurate information about the waste to ensure proper handling. |
| Hazardous Waste Labels | Obtain official hazardous waste labels from your EHS department. These are mandatory for all chemical waste containers.[1] |
| Emergency Procedures | In case of a spill or exposure, follow your laboratory's specific emergency protocol and contact EHS and campus safety immediately. |
| Training | All personnel handling chemical waste must complete hazardous waste management training as required by your institution and regulatory agencies.[3] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a research laboratory.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is fundamental to responsible scientific practice and builds a foundation of trust in the research enterprise.
References
Essential Safety and Logistical Information for Handling OSU-53
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of OSU-53, a novel, orally active AMP-activated protein kinase (AMPK) activator and direct mammalian target of rapamycin (mTOR) inhibitor. Developed at The Ohio State University, this compound is a valuable tool in cancer research, particularly in studies involving neoplasms. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| IUPAC Name | N-{4-[3-(1-Methyl-cyclohexylmethyl)-2,4-dioxo-thiazolidin-5-ylidenemethyl]-phenyl}-4-nitro-3-trifluoromethyl-benzenesulfonamide[1] |
| Molecular Formula | C25H24F3N3O6S2[1][2] |
| Molecular Weight | 583.60 g/mol [1][2] |
| CAS Number | 1290069-19-0[1][2] |
| Appearance | Solid (assumed) |
| Solubility | Soluble in DMSO (for in vitro studies) |
Personal Protective Equipment (PPE)
As a standard practice for handling all chemical compounds in a laboratory setting, appropriate Personal Protective Equipment (PPE) must be worn at all times. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general guidelines from The Ohio State University's Department of Chemistry and Biochemistry should be followed.[3][4]
| PPE Category | Requirement | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a potential for splashes.[5] | Protects eyes from accidental splashes or aerosolized particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Disposable gloves should be discarded immediately after use and never be worn outside of the laboratory.[6] | Prevents skin contact with the compound. |
| Body Protection | A lab coat that covers the wearer to near the knees must be worn and buttoned. For handling powders outside of a fume hood, additional protection such as disposable sleeves may be necessary.[3][6] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. | Minimizes the risk of respiratory exposure. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound, especially handling of the solid compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Hygiene: Avoid direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Procedures: In the event of a spill, isolate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should then be decontaminated.
Storage:
For optimal stability, this compound should be stored under the following conditions:
| Condition | Short-Term (days to weeks) | Long-Term (months to years) |
| Temperature | 0 - 4 °C[1] | -20 °C[1] |
| Environment | Dry and dark location[1] | Dry and dark location[1] |
This compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]
Disposal Plan
As a research chemical, this compound and any contaminated materials must be disposed of as chemical waste in accordance with institutional and local regulations. The Ohio State University Environmental Health and Safety provides the following general guidelines for chemical waste disposal, which should be applied to this compound.[8][9][10]
-
Waste Identification: All waste containing this compound must be clearly labeled with its contents.
-
Containerization: Use a compatible, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of chemical waste.[10] Do not dispose of this compound down the drain or in regular trash.[9][11]
Experimental Protocols
This compound has been utilized in various preclinical studies to investigate its therapeutic potential. Below are summarized methodologies from key experiments.
In Vitro Cell Viability Assay:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound (or a vehicle control, such as DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT assay.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
Western Blot Analysis for Protein Phosphorylation:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., AMPK, mTOR).
-
Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK) and the direct inhibition of the mammalian target of rapamycin (mTOR). This dual activity disrupts cellular energy homeostasis and inhibits signaling pathways crucial for cancer cell growth and proliferation.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) | CFAES Safety and Compliance [cfaessafety.osu.edu]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 6. Personal Protective Equipment (PPE) Reminder | Environmental Health and Safety [ehs.osu.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. Waste Chemical Disposal | Environmental Health and Safety [ehs.osu.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
